Elacridar Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJZZHRYSSFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932123 | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143851-98-3, 178436-75-4 | |
| Record name | Elacridar hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GF 120918A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELACRIDAR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elacridar Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual P-gp and BCRP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacridar hydrochloride (GF120918A) is a potent, third-generation, orally active dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy. Elacridar's primary mechanism of action involves the modulation of the ATPase activity of these transporters, effectively blocking their efflux function. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
Multidrug resistance remains a formidable challenge in oncology. A primary driver of MDR is the overexpression of ABC transporters, such as P-gp and BCRP, in cancer cells. These transporters utilize the energy from ATP hydrolysis to expel cytotoxic drugs from the cell, rendering them ineffective. Elacridar, a derivative of acridone carboxamide, has been extensively investigated as a chemosensitizing agent to overcome MDR.[1] Its ability to inhibit both P-gp and BCRP makes it a broad-spectrum MDR modulator.[2][3] This document serves as a comprehensive technical resource on the mechanism of action of this compound.
Core Mechanism of Action: Inhibition of P-gp and BCRP
Elacridar functions as a non-competitive inhibitor of both P-gp and BCRP.[4] Its inhibitory action is centered on the modulation of the ATPase activity essential for the conformational changes required for drug efflux. By interfering with ATP hydrolysis, Elacridar effectively locks the transporters in a state that is incapable of extruding substrate drugs.[5][6] This leads to an increased intracellular accumulation of co-administered chemotherapeutic agents in MDR-expressing cells, thereby restoring their cytotoxic activity.[3]
Signaling Pathway of P-gp and BCRP Inhibition by Elacridar
The binding of Elacridar to P-gp and BCRP initiates a cascade of events that disrupts the normal transport cycle. The following diagram illustrates the proposed signaling pathway for Elacridar's inhibitory action.
Quantitative Data on Elacridar's Inhibitory Activity
The potency of Elacridar as a P-gp and BCRP inhibitor has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency of Elacridar
| Transporter | Assay Type | Cell Line / System | Probe Substrate | IC50 / EC50 (nM) | Reference |
| P-gp | ATPase Activity | P-gp enriched membranes | Verapamil | - | [7] |
| P-gp | [3H]azidopine labeling | - | - | 160 | [8] |
| P-gp | Calcein-AM Efflux | K562/MDR | Calcein-AM | - | [9] |
| P-gp | (R)-[11C]verapamil PET | Rat Brain | (R)-[11C]verapamil | 114.5 (EC50) | [1] |
| BCRP | Hoechst 33342 Accumulation | MDCKII/BCRP | Hoechst 33342 | - | [10] |
| BCRP | ATPase Activity | BCRP-overexpressing membranes | - | - | [9] |
| BCRP | Mitoxantrone Transport | BCRP-overexpressing cell line | Mitoxantrone | 250 | [1] |
Table 2: In Vivo Efficacy of Elacridar in Modulating Drug Pharmacokinetics
| Co-administered Drug | Animal Model | Elacridar Dose | Fold Increase in Brain Concentration | Fold Increase in Plasma AUC | Reference |
| Paclitaxel | Nude Mice | 50 mg/kg p.o. | 5-fold | - | [2][11] |
| Paclitaxel | CYP3A4-humanized mice | 25 mg/kg | - | 10.7-fold | [4] |
| Docetaxel | CYP3A4-humanized mice | 25 mg/kg | - | 4-fold | [4] |
| Sunitinib | Wild-type mice | 10 mg/kg | 12-fold | - | [12] |
| Digoxin | Mouse | 5 mg/kg i.v. | 4-fold | - | [8][13] |
| Quinidine | Mouse | 5 mg/kg i.v. | 38-fold | - | [8] |
| Talinolol | Mouse | 5 mg/kg i.v. | 2-fold | - | [8] |
| Topotecan | Cancer Patients | 100 mg | - | >2-fold (oral bioavailability) | [5] |
| Paclitaxel | Cancer Patients | - | - | Significantly increased systemic exposure | [3] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Elacridar.
In Vitro P-gp and BCRP ATPase Activity Assay
This assay measures the effect of Elacridar on the ATP hydrolysis activity of P-gp and BCRP, which is directly linked to their transport function.
Principle: ABC transporters exhibit a basal level of ATPase activity that is stimulated by their substrates. Inhibitors can modulate this activity. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
Protocol:
-
Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp or BCRP.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MES-Tris pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT, 10 mM MgCl2).
-
Incubation:
-
Add 4.0 µg of total membrane protein to the ATPase assay buffer.
-
Add varying concentrations of Elacridar (or vehicle control) and a known P-gp/BCRP substrate (e.g., verapamil for P-gp).
-
Pre-incubate the mixture for 3-5 minutes at 37°C.
-
-
Initiation of Reaction: Initiate the reaction by adding 5 mM ATP.
-
Incubation: Incubate for 20 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding 2.5% SDS.
-
Phosphate Detection:
-
Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and a reducing agent).
-
Incubate to allow color development.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of Pi released and determine the effect of Elacridar on the basal and substrate-stimulated ATPase activity.
In Vitro Calcein-AM Accumulation Assay for P-gp Inhibition
This high-throughput assay is used to assess the inhibitory effect of compounds on P-gp-mediated efflux.
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Intracellular esterases cleave the AM group, converting it to the fluorescent, membrane-impermeable calcein. Calcein is a substrate for P-gp and is actively pumped out of P-gp-overexpressing cells. Inhibition of P-gp by Elacridar leads to the intracellular accumulation of calcein, resulting in increased fluorescence.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR) and the parental sensitive cell line in a 96-well black, clear-bottom plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of Elacridar or a positive control inhibitor (e.g., verapamil) for 15-30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to a final concentration of 0.25 µM to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~494 nm, emission ~517 nm).
-
Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in Elacridar-treated cells to that in control cells.
In Vivo Assessment of Brain Penetration in Rodent Models
This experimental design is used to evaluate the effect of Elacridar on the brain distribution of a co-administered drug that is a P-gp/BCRP substrate.
Protocol:
-
Animal Model: Utilize wild-type mice or rats.
-
Grouping: Divide the animals into a control group (vehicle + probe substrate) and a treatment group (Elacridar + probe substrate).
-
Elacridar Administration: Administer Elacridar intravenously (e.g., 5 mg/kg) or orally (e.g., 50 mg/kg) at a predetermined time (e.g., 0.5-4 hours) before the probe substrate.[13][14]
-
Probe Substrate Administration: Administer a known P-gp/BCRP substrate (e.g., paclitaxel, digoxin, quinidine) intravenously or orally.
-
Sample Collection: At various time points post-probe substrate administration, collect blood and brain samples.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate plasma.
-
Brain: Homogenize the brain tissue.
-
-
Bioanalysis: Quantify the concentration of the probe substrate in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp).
-
Determine the area under the curve (AUC) for both brain and plasma concentrations.
-
Calculate the fold increase in brain penetration in the Elacridar-treated group compared to the control group.
-
Visualizations of Experimental and Logical Workflows
Workflow for In Vitro ATPase Activity Assay
The following diagram outlines the key steps in performing an in vitro ATPase activity assay to evaluate Elacridar's inhibitory effect.
Logical Flow for Overcoming Multidrug Resistance
This diagram illustrates the logical progression of how Elacridar's mechanism of action leads to the reversal of multidrug resistance in cancer cells.
Conclusion
This compound is a well-characterized, potent dual inhibitor of P-gp and BCRP. Its mechanism of action, centered on the modulation of transporter ATPase activity, provides a robust strategy for overcoming multidrug resistance in cancer. The comprehensive data from in vitro and in vivo studies, as detailed in this guide, underscore its potential as a valuable tool in both preclinical research and clinical drug development to enhance the efficacy of a wide range of therapeutic agents. Further research and clinical evaluation are warranted to fully realize the therapeutic benefits of Elacridar in combination with chemotherapy.
References
- 1. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. oaepublish.com [oaepublish.com]
- 11. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. aacrjournals.org [aacrjournals.org]
Elacridar Hydrochloride: A Technical Guide to a Dual P-gp and BCRP Inhibitor for Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar hydrochloride (GF120918A) is a potent, third-generation, orally active dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2][3][4][5][6] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[5] Elacridar has been extensively investigated as a chemosensitizing agent to enhance the efficacy of anticancer drugs and improve their pharmacokinetic profiles, particularly their oral bioavailability and brain penetration.[7][8][9] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Chemical Properties
| Property | Value |
| Chemical Name | N-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide hydrochloride |
| Alternative Names | GF120918, GW120918, GG918 |
| Molecular Formula | C₃₄H₃₄ClN₃O₅ |
| Molecular Weight | 600.1 g/mol |
| CAS Number | 143851-98-3 |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
Elacridar functions as a non-competitive inhibitor of both P-gp and BCRP.[5] It binds to these transporters, likely at a site distinct from the substrate-binding site, and locks them in a conformation that prevents the ATP hydrolysis necessary for the transport cycle. This inhibition of the efflux pumps leads to an increased intracellular accumulation of co-administered substrate drugs in cancer cells, thereby restoring their cytotoxic effects. Several signaling pathways, including the PI3K/Akt/mTOR pathway, have been implicated in the regulation of P-gp and BCRP expression, and modulation of these pathways can influence the effectiveness of inhibitors like elacridar.[10]
Quantitative Data
In Vitro Inhibitory Activity of Elacridar
| Cell Line | Transporter | Assay Method | Substrate | IC₅₀ (µM) | Reference |
| Caki-1 | P-gp | [³H]azidopine labeling | Azidopine | 0.16 | [11] |
| HEK293 | ABCG2 (BCRP) | Mitoxantrone efflux | Mitoxantrone | 0.41 | [12] |
| MCF7 MX | BCRP | Hoechst 33342 staining | Hoechst 33342 | 0.4 | [12] |
| MDCK | BCRP | Pheophorbide A assay | Pheophorbide A | 0.43 | [12] |
| MDCKII-MDR1 | P-gp | Rhodamine 123 efflux | Rhodamine 123 | 0.4 | [12] |
In Vivo Effects of Elacridar on Drug Pharmacokinetics
| Co-administered Drug | Animal Model | Elacridar Dose | Fold Increase in Brain-to-Plasma Ratio | Reference |
| Quinidine | Rat | 5 mg/kg i.v. | 70 | [4] |
| Quinidine | Mouse | 5 mg/kg i.v. | 38 | [4] |
| Digoxin | Mouse | 5 mg/kg i.v. | 4 | [4] |
| Talinolol | Mouse | 5 mg/kg i.v. | 2 | [4] |
| Sunitinib | Mouse | 100 mg/kg p.o. | ~12 | [7] |
| Co-administered Drug | Animal Model | Elacridar Dose | Fold Increase in Plasma AUC | Reference |
| Paclitaxel | Mouse | 25 mg/kg p.o. | 10.7 | [9][13] |
| Docetaxel | Mouse | 25 mg/kg p.o. | 4 | [9][13] |
| Paclitaxel (with Ritonavir) | Mouse | 25 mg/kg p.o. | 31.9 | [9][13] |
| Docetaxel (with Ritonavir) | Mouse | 25 mg/kg p.o. | 37.4 | [9] |
Clinical Pharmacokinetics of Elacridar
A study with an amorphous solid dispersion (ASD) tablet of elacridar in healthy volunteers showed a dose-proportional increase in exposure.[14]
| Oral Dose (mg) | Cₘₐₓ (ng/mL) | AUC₀-∞ (ng·h/mL) |
| 25 | - | - |
| 250 | - | - |
| 1000 | 326 ± 67 | 13,400 ± 8,600 |
Clinical Trial of Elacridar with Oral Topotecan
In a Phase I clinical trial, co-administration of elacridar with oral topotecan, a BCRP substrate, resulted in a significant increase in topotecan's bioavailability.[1][2][3]
| Elacridar Dose (mg) | Topotecan Dose (mg) | Apparent Oral Bioavailability of Topotecan |
| 100 - 1000 | 2.0 | 102 ± 7% |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the ability of elacridar to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of elacridar (e.g., 0.1 or 1 µM).
-
Remove the medium from the wells and add 100 µL of the drug solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with elacridar only.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.
In Vitro Rhodamine 123 Efflux Assay
This flow cytometry-based assay measures the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[15][16][17]
Materials:
-
Cancer cell line expressing P-gp
-
Complete cell culture medium
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add elacridar to the desired final concentration to the "inhibitor" tubes and an equivalent volume of vehicle (e.g., DMSO) to the "control" tubes. Incubate for 30 minutes at 37°C.
-
Add Rhodamine 123 to all tubes to a final concentration of 1 µg/mL.
-
Incubate for 60 minutes at 37°C in the dark to allow for substrate loading.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of fresh, pre-warmed medium (with or without elacridar as in step 3).
-
Incubate for 60 minutes at 37°C to allow for efflux.
-
Place the tubes on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm). Increased fluorescence in the elacridar-treated cells indicates inhibition of P-gp-mediated efflux.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical in vivo study to assess the effect of elacridar on the pharmacokinetics of a co-administered drug.[4][7][18]
Materials:
-
FVB wild-type mice
-
This compound formulation for oral or intravenous administration
-
Test drug formulation
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Brain homogenization equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Divide mice into two groups: control (vehicle + test drug) and treatment (elacridar + test drug).
-
Administer elacridar (e.g., 100 mg/kg, p.o. or 5 mg/kg, i.v.) to the treatment group. Administer the vehicle to the control group.
-
After a pre-determined time (e.g., 30 minutes to 1 hour), administer the test drug to all mice.
-
Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
At the final time point, euthanize the mice and collect the brains.
-
Homogenize the brain tissue in a suitable buffer.
-
Analyze the concentrations of the test drug and elacridar in plasma and brain homogenates using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂, brain-to-plasma ratio) using appropriate software.
Visualizations
Signaling Pathway Regulating P-gp and BCRP Expression
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I, randomized, open-label, parallel-cohort, dose-finding study of elacridar (GF120918) and oral topotecan in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ingentaconnect.com [ingentaconnect.com]
An In-Depth Technical Guide to the Discovery and Synthesis of Elacridar (GF120918)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacridar (GF120918) is a potent, third-generation, dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These ATP-binding cassette (ABC) transporters are key players in the development of multidrug resistance (MDR) in cancer, a significant obstacle to effective chemotherapy. By actively effluxing a broad range of anticancer drugs from tumor cells, P-gp and BCRP reduce intracellular drug concentrations to sub-therapeutic levels. Elacridar was developed to counteract this resistance mechanism, thereby restoring the efficacy of conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Elacridar, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Rationale
The discovery of Elacridar stemmed from a research program at Glaxo aimed at identifying novel, potent, and specific inhibitors of mammalian P-gp to overcome the MDR phenotype in cancer.[1] Elacridar, a derivative of acridone carboxamide, emerged as a promising candidate from a series of tricyclic carboxamides.[1][2] The rationale for its development was to create a non-toxic modulator of MDR that could be co-administered with standard chemotherapeutics to enhance their efficacy in resistant tumors. Elacridar is a synthetic compound and is not known to be a substrate for cytochrome P450 enzymes, which is an advantage over some earlier generation P-gp inhibitors that suffered from pharmacokinetic interactions.[3]
Chemical Synthesis
The synthesis of Elacridar (designated as compound 84 in the discovery publication) involves the condensation of two key intermediates: 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid (5-MODICA) and 4-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinyl)ethyl]aniline (4-DTHIA).[4][5] The reaction is typically carried out using a peptide coupling agent, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[5]
Reaction Scheme:
Caption: Synthesis of Elacridar via amide coupling.
Detailed Synthesis Protocol:
While a detailed, step-by-step protocol with specific quantities, reaction times, and purification methods is proprietary, the general procedure based on the available literature is as follows:
-
Activation of Carboxylic Acid: 5-MODICA is dissolved in anhydrous DMF. TBTU and a non-nucleophilic base (e.g., diisopropylethylamine, not explicitly stated but common in such reactions) are added to the solution to activate the carboxylic acid group, forming an active ester intermediate.
-
Amide Bond Formation: A solution of 4-DTHIA in anhydrous DMF is added to the activated 5-MODICA solution. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by techniques like TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by column chromatography on silica gel to yield pure Elacridar.
-
Salt Formation (Optional): For the hydrochloride salt, the purified free base of Elacridar is dissolved in a suitable solvent (e.g., isopropanol/ethanol) and treated with a solution of hydrochloric acid in an appropriate solvent. The resulting hydrochloride salt precipitates and is collected by filtration.[5]
Mechanism of Action
Elacridar functions as a competitive inhibitor of both P-gp and BCRP.[4] These transporters are ATP-dependent efflux pumps that utilize the energy from ATP hydrolysis to transport a wide variety of substrates out of the cell. Elacridar binds to the drug-binding sites on these transporters, thereby preventing the binding and subsequent efflux of chemotherapeutic agents. This leads to an increased intracellular concentration of the anticancer drugs, ultimately restoring their cytotoxic effects in resistant cancer cells.
Caption: Mechanism of action of Elacridar.
Quantitative Data
The following tables summarize key quantitative data for Elacridar from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance
| Cell Line | Cancer Type | Resistant to | Elacridar Concentration | Fold Reversal of Resistance (IC50) | Reference |
| A2780PR1 | Ovarian | Paclitaxel | 0.1 µM | 162 | [3] |
| A2780PR2 | Ovarian | Paclitaxel | 0.1 µM | 397 | [3] |
| A2780PR1 | Ovarian | Doxorubicin | 0.1 µM | 46 | [3] |
| A2780PR2 | Ovarian | Doxorubicin | 0.1 µM | 92.8 | [3] |
| H1299-DR | NSCLC | Docetaxel | 0.25 µg/ml | Partial | [1] |
| HCC827-DR | NSCLC | Docetaxel | 0.25 µg/ml | Marked | [1] |
| HCC4006-DR | NSCLC | Docetaxel | 0.25 µg/ml | Marked | [1] |
| A2780TR1 | Ovarian | Topotecan | 0.1 µM | 10.88 | [6] |
| A2780TR2 | Ovarian | Topotecan | 0.1 µM | 6.91 | [6] |
Table 2: In Vitro Inhibition of P-gp and BCRP by Elacridar
| Assay System | Transporter | Substrate | IC50 | Reference |
| [3H]azidopine labeling | P-gp | [3H]azidopine | 0.16 µM | [7] |
| HEK293 cells | ABCG2 (BCRP) | Mitoxantrone | 0.41 µM | [8] |
| MCF7 MX cells | BCRP | Hoechst 33342 | 0.4 µM | [8] |
| MDCK cells | BCRP | Pheophorbide A | 0.43 µM | [8] |
| MDCKII-MDR1 cells | P-gp | Rhodamine 123 | 0.4 µM | [8] |
Table 3: Pharmacokinetic Parameters of Elacridar in Preclinical Species
| Species | Dose and Route | Cmax | Tmax | AUC (0-∞) | t1/2 | Reference |
| Mouse | 2.5 mg/kg IV | - | - | - | ~4 h | [9] |
| Mouse | 100 mg/kg PO | - | - | - | ~20 h | [9] |
| Mouse | 100 mg/kg IP | - | - | - | ~4 h | [9] |
| Rat | 5 mg/kg IV (with Lapatinib) | 3462.50 ± 823.78 ng/mL | 2.50 ± 0.71 h | - | 28.77 ± 6.00 h | [10] |
| Dog | 2.5 mg/kg PO (with Morphine) | No significant effect on Morphine PK | - | - | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Elacridar.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of Elacridar. A common method is the colorimetric measurement of inorganic phosphate (Pi) released from ATP.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP solution (e.g., 100 mM)
-
MgCl2 solution (e.g., 100 mM)
-
Elacridar stock solution in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
In a 96-well plate, add the desired concentrations of Elacridar (or vehicle control) and the P-gp membrane vesicles to the assay buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of ATP and MgCl2 to each well to a final concentration of, for example, 5 mM ATP and 5 mM MgCl2.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP hydrolysis occurs.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
Generate a standard curve using the phosphate standard solution to determine the amount of Pi released in each well.
-
Calculate the ATPase activity (nmol Pi/min/mg protein) and determine the effect of Elacridar on this activity.
Caco-2 Bidirectional Transport Assay
This assay is used to assess the effect of Elacridar on the transport of a known P-gp or BCRP substrate across a polarized monolayer of human intestinal Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, etc.)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Probe substrate (e.g., Digoxin for P-gp, [3H]-Estrone-3-sulfate for BCRP)
-
Elacridar stock solution
-
Lucifer Yellow (for monolayer integrity testing)
-
Scintillation counter or LC-MS/MS for substrate quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer Yellow permeability assay.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add the probe substrate with or without Elacridar to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the probe substrate with or without Elacridar to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
At the same time points, collect samples from the apical chamber and replace with fresh buffer.
-
-
Quantify the concentration of the probe substrate in the collected samples.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated. A significant reduction in the efflux ratio in the presence of Elacridar indicates inhibition of the efflux transporter.
Caption: Workflow for a Caco-2 bidirectional transport assay.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical pharmacokinetic study to determine the plasma and brain concentrations of Elacridar after administration.
Materials:
-
Mice (e.g., FVB wild-type)
-
Elacridar dosing solution (formulation depends on the route of administration, e.g., for IV: dissolved in DMSO/propylene glycol/saline; for oral: suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80)[9]
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Brain homogenization equipment
-
LC-MS/MS for bioanalysis
Procedure:
-
Acclimate the mice to the housing conditions.
-
Administer Elacridar to the mice via the desired route (e.g., intravenous, oral gavage, intraperitoneal injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein).
-
Immediately process the blood to obtain plasma by centrifugation.
-
At the same time points, euthanize the mice and harvest the brains.
-
Rinse the brains with saline, blot dry, and weigh them.
-
Homogenize the brain tissue in a suitable buffer (e.g., PBS).
-
Store plasma and brain homogenate samples at -80°C until analysis.
-
Extract Elacridar from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of Elacridar in the extracts using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, t1/2, and brain-to-plasma concentration ratio.[9]
Conclusion
Elacridar (GF120918) is a well-characterized and potent dual inhibitor of P-gp and BCRP. Its discovery provided a valuable tool for preclinical research into the role of these transporters in drug disposition and multidrug resistance. The in-depth understanding of its synthesis, mechanism of action, and the availability of robust experimental protocols for its evaluation are crucial for its application in drug development programs aimed at overcoming MDR in cancer and improving the central nervous system penetration of therapeutic agents. This technical guide serves as a comprehensive resource for scientists and researchers working in these fields.
References
- 1. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and activity against multidrug resistance in Chinese hamster ovary cells of new acridone-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of modulation of P-glycoprotein and /or cytochrome P450 3A on the pharmacokinetics and pharmacodynamics of orally administered morphine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of Elacridar Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar hydrochloride, also known by its development code GF120918A, is a potent, third-generation, dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These ATP-binding cassette (ABC) transporters are key players in multidrug resistance (MDR) in cancer cells and limit the oral bioavailability and central nervous system (CNS) penetration of many therapeutic agents.[4][5] This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and key experimental protocols for this compound, intended to support its application in both preclinical and clinical research.
Chemical and Physical Properties
This compound is a synthetic acridonecarboxamide derivative.[6] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | N-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide hydrochloride | [2] |
| Synonyms | GF120918A, GG918, GW0918 | [7][8] |
| CAS Number | 143851-98-3 | [7][9] |
| Molecular Formula | C₃₄H₃₃N₃O₅·HCl | [2][9] |
| Molecular Weight | 600.1 g/mol | [9][10] |
| Appearance | Crystalline solid | |
| Purity | ≥98% (HPLC) | [2][11] |
| Solubility | DMSO: ~12-62.5 mg/mL (may require sonication); Water: < 0.1 mg/mL (insoluble); Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer. | [2][8][9][12] |
| Storage | Powder: -20°C for long term (months to years); In solvent: -80°C for up to 6 months. | [7][9] |
| Stability | Stable under recommended storage conditions. | [13] |
Mechanism of Action
This compound functions as a non-competitive inhibitor of P-gp and BCRP.[1][2] These efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including many chemotherapeutic drugs, out of cells. This process is a primary mechanism of multidrug resistance in cancer. By inhibiting these pumps, Elacridar increases the intracellular concentration of co-administered substrate drugs, thereby enhancing their efficacy and overcoming resistance.[4][5]
The following diagram illustrates the mechanism of action of this compound in a cancer cell.
Caption: Mechanism of this compound in overcoming multidrug resistance.
Experimental Protocols
In Vitro P-gp/BCRP Inhibition Assay (Calcein-AM Efflux Assay)
This protocol is a common method to assess the inhibitory activity of Elacridar on P-gp function in cell lines overexpressing the transporter.
Methodology:
-
Cell Culture: Culture P-gp or BCRP-overexpressing cells (e.g., CHRC5, MCF-7/ADR) and a parental control cell line in appropriate media.[2]
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control for 30-60 minutes at 37°C.
-
Substrate Addition: Add a fluorescent P-gp/BCRP substrate, such as Calcein-AM, to all wells and incubate for an additional 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of Elacridar indicates inhibition of the efflux pump. Calculate IC50 values by plotting the fluorescence intensity against the logarithm of Elacridar concentration.
Caption: Workflow for the in vitro Calcein-AM efflux assay.
In Vivo Assessment of Blood-Brain Barrier Penetration
This protocol describes a general method to evaluate the effect of Elacridar on the brain accumulation of a P-gp/BCRP substrate drug in rodents.[14]
Methodology:
-
Animal Model: Use male CD-1 mice or Sprague-Dawley rats.[14]
-
Drug Formulation: Prepare this compound and the P-gp/BCRP substrate drug in appropriate vehicles for administration (e.g., intravenous, oral gavage). A common formulation for Elacridar for intraperitoneal and oral dosing is a suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[3]
-
Dosing:
-
Sample Collection: At various time points post-substrate administration, collect blood and brain samples.
-
Sample Processing: Homogenize brain tissue. Extract the drug from plasma and brain homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).
-
Bioanalysis: Quantify the concentration of the substrate drug in plasma and brain samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for both the Elacridar-treated and control groups. An increased Kp value in the presence of Elacridar indicates inhibition of efflux transporters at the blood-brain barrier.
Caption: General workflow for in vivo assessment of blood-brain barrier penetration.
Quantitative Data
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Species/Cell Line | Route of Administration | Source(s) |
| IC50 (P-gp Inhibition) | Not explicitly stated in the provided results, but potent inhibition is widely reported. | Various | In Vitro | [15] |
| Absolute Bioavailability | 0.22 | Mouse | Oral | [3] |
| Absolute Bioavailability | 0.01 | Mouse | Intraperitoneal | [3] |
| Terminal Half-life (t½) | ~4 hours | Mouse | IV, IP | [3] |
| Terminal Half-life (t½) | ~20 hours | Mouse | Oral | [3] |
| Brain-to-Plasma Partition Coefficient (Kp,brain) | 0.82 | Mouse | IV | [3] |
| Brain-to-Plasma Partition Coefficient (Kp,brain) | 0.43 | Mouse | IP | [3] |
| Brain-to-Plasma Partition Coefficient (Kp,brain) | 4.31 | Mouse | Oral | [3] |
Conclusion
This compound is a valuable research tool for investigating the role of P-gp and BCRP in drug disposition and for developing strategies to overcome multidrug resistance. Its potent inhibitory activity allows for the modulation of drug transport at key biological barriers, such as the blood-brain barrier and the gastrointestinal tract. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting. Researchers should always refer to specific product datasheets and relevant literature for the most detailed and up-to-date information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elacridar HCl|CAS 143851-98-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. This compound | C34H34ClN3O5 | CID 170320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound (4646) by Tocris, Part of Bio-Techne [bio-techne.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound|143851-98-3|MSDS [dcchemicals.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. This compound| CAS 143851-98-3|DC Chemicals [dcchemicals.com]
Elacridar Hydrochloride: A Technical Guide for Blood-Brain Barrier Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Elacridar Hydrochloride (HCl), a potent third-generation dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Elacridar is an invaluable tool in neuropharmacology and drug development for its ability to modulate the blood-brain barrier (BBB) and enhance the central nervous system (CNS) penetration of various therapeutic agents. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes complex processes to facilitate its effective use in research.
Core Concepts: Elacridar and the Blood-Brain Barrier
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This protection is mediated by tight junctions between the endothelial cells and the activity of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] These transporters actively pump a wide variety of xenobiotics, including many drugs, out of the brain endothelial cells and back into the bloodstream, thus limiting their CNS accumulation and therapeutic efficacy.[1][2]
Elacridar is a potent, non-competitive inhibitor of both P-gp and BCRP.[3] By blocking the function of these efflux pumps at the BBB, Elacridar can significantly increase the brain penetration of co-administered drugs that are substrates of P-gp and/or BCRP.[4][5] This makes it a critical research tool for investigating the role of these transporters in drug distribution to the CNS and a potential adjunctive therapy to improve the efficacy of drugs targeting brain diseases.[4][5]
Chemical and Physical Properties of Elacridar
| Property | Value | Reference |
| IUPAC Name | N-(4-(2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl)phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide | [6] |
| Molecular Formula | C₃₄H₃₃N₃O₅ | [7] |
| Molecular Weight | 563.64 g/mol | [6] |
| CAS Number | 143664-11-3 | [7] |
| Solubility | Practically insoluble in water. Soluble in DMSO (>56.4 mg/mL). | [8][9] |
Mechanism of Action
Elacridar's primary mechanism of action is the direct inhibition of P-gp and BCRP.[10][11] While the exact binding site and conformational changes induced by Elacridar are still under investigation, it is understood to be a non-competitive inhibitor.[3] In addition to direct inhibition, some evidence suggests that Elacridar may also downregulate the expression of these transporters. One study indicated that Elacridar treatment of brain microvessels led to a reduction in P-gp and BCRP protein levels, an effect potentially mediated through the activation of the NF-κB signaling pathway.[12]
Below is a diagram illustrating the proposed signaling pathway for Elacridar-mediated downregulation of P-gp and BCRP at the blood-brain barrier.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Elacridar in modulating the BBB.
Table 1: Inhibitory Potency of Elacridar
| Transporter | Assay System | IC₅₀ / ED₅₀ | Reference |
| P-gp | [³H]azidopine labeling | IC₅₀: 0.16 µM | [13] |
| P-gp | (R)-[¹¹C]verapamil PET in rats | ED₅₀: 1.2 ± 0.1 mg/kg | [14] |
| BCRP | Mitoxantrone transport in BCRP-overexpressing cells | IC₅₀: 250 nM | [14] |
Table 2: Pharmacokinetic Parameters of Elacridar in Mice
| Administration Route | Dose | T½ (plasma) | T½ (brain) | Kp (AUCbrain/AUCplasma) | Absolute Bioavailability | Reference |
| Intravenous (IV) | 2.5 mg/kg | 4.4 h | 1.5 h | 0.82 | - | [15] |
| Intraperitoneal (IP) | 100 mg/kg | ~4 h | - | 0.43 | 0.01 | [15] |
| Oral (PO) | 100 mg/kg | ~20 h | - | 4.31 | 0.22 | [15] |
Table 3: Effect of Elacridar on Brain Accumulation of P-gp/BCRP Substrates
| Substrate | Species | Elacridar Dose | Fold Increase in Brain/Plasma Ratio | Reference |
| Digoxin | Mouse | 5 mg/kg IV | 4-fold | [10] |
| Quinidine | Mouse | 5 mg/kg IV | 38-fold | [10] |
| Talinolol | Mouse | 5 mg/kg IV | 2-fold | [10] |
| Quinidine | Rat | 5 mg/kg IV | 70-fold | [10] |
| Sunitinib | Mouse | 100 mg/kg PO | 12-fold | [4] |
| Topotecan | Mouse | - | Increased bioavailability | [1] |
| Paclitaxel | Mouse | - | Increased plasma concentration | [1] |
Table 4: Brain-to-Plasma Concentration Ratios of Elacridar in Different Mouse Genotypes (2.5 mg/kg IV)
| Mouse Genotype | Brain-to-Plasma Ratio (Kp) | Reference |
| Wild-Type | 0.82 | [16] |
| Mdr1a/b (-/-) (P-gp knockout) | 3.5 | [16] |
| Bcrp1 (-/-) (BCRP knockout) | 6.6 | [16] |
| Mdr1a/b (-/-) Bcrp1 (-/-) (Dual knockout) | 15 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Elacridar in BBB research.
In Vivo Assessment of BBB Penetration using Elacridar in Rodents
Objective: To determine if a test compound is a substrate of P-gp and/or BCRP at the BBB.
Materials:
-
Test compound
-
This compound
-
Vehicle for test compound and Elacridar (e.g., DMSO, propylene glycol, water mixture)[16]
-
Male CD-1 mice or Sprague-Dawley rats[10]
-
UPLC-MS/MS system for bioanalysis[10]
Protocol:
-
Animal Groups: Divide animals into two groups: Group 1 receives the test compound alone, and Group 2 receives Elacridar prior to the test compound.[10]
-
Elacridar Administration: Administer Elacridar intravenously (IV) at a dose of 5 mg/kg. A pre-treatment time of 30 minutes before administering the test compound is often optimal.[10]
-
Test Compound Administration: Administer the test compound at the desired dose and route (e.g., IV or PO).
-
Sample Collection: Collect blood and brain samples at multiple time points (e.g., 1, 3, 5, and 7 hours post-dose of the test compound).[10]
-
Sample Processing: Immediately centrifuge blood to separate plasma. Homogenize brain tissue in a suitable buffer (e.g., PBS).[10]
-
Bioanalysis: Determine the concentrations of the test compound in plasma and brain homogenates using a validated UPLC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the ratio of the area under the curve for the brain and plasma (AUCbrain/AUCplasma). A significant increase in this ratio in the Elacridar-treated group compared to the control group indicates that the test compound is a substrate of P-gp and/or BCRP.[10]
The following diagram illustrates the workflow for this in vivo experiment.
Logical Relationship of Elacridar's Action at the BBB
The following diagram illustrates the logical relationship of how Elacridar enhances drug delivery to the brain.
Conclusion
This compound is a powerful and indispensable tool for researchers investigating the blood-brain barrier. Its potent dual inhibition of P-gp and BCRP provides a reliable method to probe the involvement of these key efflux transporters in limiting the CNS penetration of therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting studies aimed at overcoming the challenges of drug delivery to the brain. As research continues to unravel the complexities of the BBB, Elacridar will undoubtedly remain a cornerstone of preclinical and potentially clinical strategies to enhance the efficacy of drugs targeting the central nervous system.
References
- 1. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elacridar as Adjuvant with Anticancer Drugs for Brain Tumors-Delivery, Safety, Efficacy and Toxicity | Semantic Scholar [semanticscholar.org]
- 3. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. oaepublish.com [oaepublish.com]
- 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 7. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Elacridar: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar (GF120918) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), two key ATP-binding cassette (ABC) transporters that play a crucial role in multidrug resistance in cancer and in limiting the distribution of drugs to sanctuary sites like the brain.[1][2] By inhibiting these efflux pumps, Elacridar has the potential to enhance the oral bioavailability and tissue penetration of various co-administered substrate drugs, making it a valuable tool in drug development and a potential adjunctive therapeutic agent.[2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of Elacridar, compiling data from preclinical and clinical studies, detailing experimental methodologies, and visualizing key concepts.
Mechanism of Action
Elacridar functions by directly interacting with P-gp and BCRP, inhibiting their ATPase activity and locking the transporters in a conformation that prevents the efflux of substrate drugs from the cell.[4][5] This leads to increased intracellular and tissue concentrations of co-administered drugs that are substrates for these transporters.
Pharmacokinetics
The pharmacokinetic profile of Elacridar is characterized by low aqueous solubility, high lipophilicity, and consequently, dissolution rate-limited absorption, leading to variable oral bioavailability.[1][6] Formulation strategies have been developed to overcome these limitations.
Preclinical Pharmacokinetics
Preclinical studies in various animal models have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Elacridar.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Elacridar
| Species | Dose & Route | Formulation | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | T½ (h) | Absolute Bioavailability (%) | Brain-to-Plasma Ratio (Kp,brain) | Reference |
| Mouse | 2.5 mg/kg IV | DMSO:PG:Saline | - | - | ~4 | - | 0.82 | [1][6] |
| Mouse | 100 mg/kg PO | Suspension | ~4340 | 6296 (brain) | ~20 | 22 | 4.31 | [1][6] |
| Mouse | 100 mg/kg IP | Suspension | 295 | 90.3 (plasma) | ~4 | 1 | 0.43 | [1][6] |
| Mouse | 10 mg/kg PO | Microemulsion | - | - | - | 47 | - | [7][8] |
| Mouse | 10 mg/kg IP | Microemulsion | - | - | - | 130 | - | [7][8] |
| Rat | 5 mg/kg IV | Not specified | - | - | - | - | - | [9] |
| Dog | Not specified | Not specified | Reasonable absorption and systemic exposure | - | - | - | - | [10] |
| Monkey | Not specified | Not specified | Reasonable absorption and systemic exposure | - | - | - | - | [10] |
Data presented as mean ± SD where available. Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Half-life; IV: Intravenous; PO: Oral; IP: Intraperitoneal; DMSO: Dimethyl sulfoxide; PG: Propylene glycol.
Clinical Pharmacokinetics
Clinical studies in healthy volunteers have explored the pharmacokinetics of Elacridar, particularly focusing on improving its oral bioavailability through advanced formulations.
Table 2: Summary of Clinical Pharmacokinetic Parameters of Elacridar in Healthy Volunteers
| Dose (mg) | Formulation | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | Reference |
| 25 | Amorphous Solid Dispersion Tablet | - | - | [11][12] |
| 250 | Amorphous Solid Dispersion Tablet | - | - | [11][12] |
| 1000 | Amorphous Solid Dispersion Tablet | 326 ± 67 | 13,400 ± 8,600 | [11][12] |
Data presented as mean ± SD.
Bioavailability and Formulation Development
The poor aqueous solubility of Elacridar is a major hurdle to its clinical application, resulting in low and variable oral bioavailability.[8][11] To address this, various formulation strategies have been investigated.
-
Amorphous Solid Dispersion (ASD): An ASD tablet formulation of Elacridar demonstrated a 16.9-fold higher in vitro dissolution compared to a crystalline powder mixture.[11][12] In a clinical study, this formulation resulted in dose-proportional increases in Cmax and AUC, achieving a target Cmax of ≥ 200 ng/mL at a 1000 mg dose.[11][12]
-
Microemulsion: A microemulsion formulation using Cremophor EL, Carbitol, and Captex 355 significantly improved the bioavailability of Elacridar in mice.[7][8] The absolute oral bioavailability of a 10 mg/kg dose in this formulation was 47%, a notable increase from the 22% bioavailability of a 100 mg/kg suspension.[1][6][7][8]
Distribution
Elacridar exhibits wide tissue distribution. Studies using radiolabeled Elacridar ([¹¹C]-Elacridar) in humans have shown high uptake in the liver, spleen, and kidneys, with the lowest uptake observed in the brain.[13][14] The primary route of elimination appears to be hepatobiliary excretion.[13][14]
A key aspect of Elacridar's distribution is its ability to cross the blood-brain barrier (BBB). The brain-to-plasma partition coefficient (Kp,brain) increases with higher plasma exposure, suggesting saturation of efflux transporters at the BBB.[1][6][15] This property is critical for its potential use in enhancing the brain penetration of CNS-acting drugs.
Metabolism and Excretion
Detailed information on the metabolism of Elacridar is not extensively published. However, studies with [¹¹C]-Elacridar in humans suggest that it undergoes negligible metabolism.[13] The primary route of elimination is via hepatobiliary excretion, with very low amounts of the drug excreted in the urine.[13][14]
Drug-Drug Interactions
As a potent inhibitor of P-gp and BCRP, Elacridar has a high potential for drug-drug interactions.[5] It can increase the systemic exposure and alter the pharmacokinetics of co-administered drugs that are substrates of these transporters.[3][16][17] This is the intended therapeutic effect when used as a bioavailability enhancer. However, it also necessitates careful consideration of potential toxicities arising from increased drug levels. Elacridar itself does not appear to be a potent inhibitor of major cytochrome P450 enzymes.[10]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
The following is a generalized workflow for a preclinical pharmacokinetic study of Elacridar in mice, based on methodologies described in the literature.[1][6]
-
Animal Model: Friend leukemia virus strain B (FVB) wild-type mice are commonly used.[1][6][7]
-
Formulation and Dosing:
-
Intravenous (IV): Elacridar is dissolved in a vehicle such as a mixture of dimethyl sulfoxide, propylene glycol, and saline.[1]
-
Oral (PO) and Intraperitoneal (IP): A suspension is prepared using agents like 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[1] For improved bioavailability studies, a microemulsion can be used.[7]
-
-
Sample Collection: Blood and brain samples are collected at various time points post-administration. Animals are typically euthanized at each time point for tissue collection.[1]
-
Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.[1]
-
Analytical Method: Elacridar concentrations in plasma and brain homogenates are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
In Vitro P-gp Inhibition Assay
-
Cell Lines: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are a common model to assess P-gp inhibition.[7]
-
Methodology: The ability of Elacridar to inhibit the efflux of a known P-gp substrate (e.g., a fluorescent dye) from the cells is measured. A decrease in the efflux of the substrate in the presence of Elacridar indicates inhibitory activity.[7]
Conclusion
Elacridar is a powerful tool for modulating the pharmacokinetics of P-gp and BCRP substrate drugs. While its intrinsic physicochemical properties present challenges for oral delivery, formulation advancements have shown promise in improving its bioavailability. A thorough understanding of its pharmacokinetic profile, as detailed in this guide, is essential for its effective application in research and drug development to overcome multidrug resistance and enhance drug delivery to target tissues. Further research will continue to refine its clinical utility and expand its therapeutic potential.
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability [pubmed.ncbi.nlm.nih.gov]
- 8. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Preclinical pharmacokinetic properties of the P-glycoprotein inhibitor GF120918A (HCl salt of GF120918, 9,10-dihydro-5-methoxy-9-oxo-N-[4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]phenyl]-4-acridine-carboxamide) in the mouse, rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Whole-Body Distribution and Radiation Dosimetry of 11C-Elacridar and 11C-Tariquidar in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Elacridar: A Technical Guide to a Third-Generation P-gp/BCRP Inhibitor
Introduction
Elacridar (GF120918) is a potent, third-generation, orally active inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] P-gp is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells.[3][4] It also significantly impacts drug disposition by limiting oral bioavailability and penetration across physiological barriers like the blood-brain barrier (BBB).[5] The development of P-gp inhibitors has progressed through generations, with third-generation agents like elacridar offering higher potency and specificity compared to their predecessors, aiming to reverse MDR and enhance drug delivery.[3][5] This guide provides a comprehensive technical overview of elacridar, detailing its mechanism, quantitative data from key studies, experimental methodologies, and clinical context for researchers and drug development professionals.
Mechanism of Action
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel substrates from the cell's cytoplasm.[6][7] This process reduces the intracellular concentration of cytotoxic drugs, rendering them ineffective. Elacridar functions as a potent and specific, non-competitive inhibitor of P-gp.[8] It modulates the transporter's ATPase activity, effectively blocking the efflux mechanism.[3] This inhibition restores the ability of P-gp substrate drugs to accumulate within target cells, thereby overcoming resistance. Elacridar is also a potent inhibitor of BCRP, another clinically relevant ABC transporter, making it a dual P-gp/BCRP inhibitor.[9]
In Vitro Characterization & Data
The inhibitory potency of elacridar has been quantified in various in vitro systems. These assays are crucial for determining the concentration-dependent effects on transporter function.
Table 1: In Vitro Inhibitory Potency of Elacridar
| Assay Type | Target | Substrate/Probe | Cell Line / System | IC50 Value | Reference(s) |
|---|---|---|---|---|---|
| Photoaffinity Labeling | P-gp | [3H]azidopine | Caki-1, ACHN cells | 0.16 µM | [10][11] |
| Accumulation Assay | P-gp | Rhodamine 123 | MCF7R cells | 0.05 µM | [12] |
| Transport Inhibition | BCRP | Mitoxantrone | BCRP-overexpressing cells | 250 nM |[13] |
Experimental Protocols
This assay measures the functional inhibition of P-gp. Calcein-AM is a non-fluorescent P-gp substrate that can freely diffuse into cells. Inside the cell, esterases cleave it into the fluorescent, membrane-impermeable calcein. In P-gp overexpressing cells, Calcein-AM is rapidly pumped out, resulting in low fluorescence. An effective inhibitor like elacridar blocks this efflux, leading to Calcein-AM accumulation and subsequent conversion to calcein, causing a significant increase in intracellular fluorescence.
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MDR1-transfected MDCKII or resistant cancer cell lines like A2780PR1) in a 96-well plate and culture to form a confluent monolayer.[9][14]
-
Inhibitor Incubation: Aspirate the culture medium and wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add buffer containing various concentrations of elacridar (or a vehicle control) to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add Calcein-AM to each well at a final concentration of approximately 1-2 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with ice-cold buffer to stop the reaction. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 530 nm).
-
Data Analysis: Calculate the percent inhibition relative to controls and plot the concentration-response curve to determine the IC50 value.
This assay directly measures the effect of a compound on the ATP hydrolysis function of P-gp. Basal ATPase activity is low, increases in the presence of a P-gp substrate (stimulation), and is inhibited by compounds that block this function.
-
Reagent Preparation: Use recombinant human P-gp membranes. Prepare ATP standards for a calibration curve.[15]
-
Reaction Setup: In a 96-well plate, add P-gp membranes to a reaction buffer.
-
Controls & Test Compound: Add a vehicle control (basal activity), a P-gp inhibitor control (e.g., sodium orthovanadate), a stimulating substrate (e.g., verapamil), and varying concentrations of elacridar.[15]
-
Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at 37°C for 20-40 minutes.
-
Measure ATP Consumption: Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent (e.g., Pgp-Glo™ Assay).
-
Data Analysis: The decrease in luminescence is proportional to the amount of ATP consumed. Calculate the specific P-gp ATPase activity by subtracting the activity in the presence of the vanadate control from the activity in the other wells. Plot activity versus elacridar concentration to determine its effect on P-gp's enzymatic function.
In Vivo & Preclinical Studies
In vivo studies are essential to confirm that in vitro inhibition translates to a tangible effect on drug pharmacokinetics and distribution. Elacridar has been extensively studied in rodent models to assess its ability to increase the oral bioavailability and, critically, the brain penetration of P-gp/BCRP substrates.[2][16]
Table 2: Summary of In Vivo Pharmacokinetic Effects of Elacridar
| Species | Elacridar Dose | Substrate Drug | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Mouse | 100 mg/kg (oral) | Sunitinib | Increased sunitinib brain penetration by nearly 12-fold. | [2] |
| Mouse | 5 mg/kg (IV) | Quinidine | Increased brain-to-plasma AUC ratio by 38-fold. | [16] |
| Mouse | 5 mg/kg (IV) | Digoxin | Increased brain-to-plasma AUC ratio by 4-fold. | [16] |
| Rat | 1.2 mg/kg (IV) | (R)-[11C]verapamil | ED50 for achieving maximum increase in brain distribution volume. | [13] |
| Rat | - | Lapatinib | Co-administration significantly increased lapatinib penetration into cerebrospinal fluid (CSF) and brain tissue (AUC increase of 53.7% and 86.5%, respectively). |[17] |
Table 3: Pharmacokinetic Parameters of Elacridar in Mice
| Administration Route | Dose | Absolute Bioavailability | Terminal Half-Life (t1/2) | Brain-to-Plasma Ratio (Kp,brain) | Reference(s) |
|---|---|---|---|---|---|
| Intravenous (IV) | 2.5 mg/kg | 100% | ~4 hours | 0.82 | [2] |
| Intraperitoneal (IP) | 100 mg/kg | 1% | ~4 hours | 0.43 | [2] |
| Oral (PO) | 100 mg/kg | 22% | ~20 hours | 4.31 |[2] |
Experimental Protocols
This protocol is designed to quantify the effect of elacridar on the ability of a P-gp substrate to cross the BBB.
-
Animal Groups: Use two groups of rodents (e.g., wild-type FVB mice or Sprague-Dawley rats). One group serves as the control, and the other is pre-treated with elacridar.[16]
-
Elacridar Administration: Administer elacridar to the test group. A typical dose is 5 mg/kg intravenously, given 30 minutes prior to the substrate drug to ensure maximal P-gp inhibition at the BBB.[16][18] The control group receives a vehicle injection.
-
Substrate Administration: Administer a known P-gp substrate (e.g., quinidine, digoxin, or a novel test compound) to all animals, typically via intravenous injection to bypass absorption variability.
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4 hours) post-substrate administration, collect blood samples (via cardiac puncture or tail vein) and immediately perfuse the animals with saline to remove blood from the brain vasculature. Harvest the brains.
-
Sample Processing: Centrifuge blood samples to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Extract the drug from plasma and brain homogenates. Quantify the concentration of the substrate drug using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. Plot the concentration-time curves for both plasma and brain to determine the Area Under the Curve (AUC). Calculate the brain-to-plasma AUC ratio (Kp,AUC) for both control and elacridar-treated groups to determine the fold-increase in brain penetration.
Clinical Relevance and Development
Elacridar entered clinical development with the primary goal of overcoming MDR in cancer patients. Phase I studies demonstrated that it has a favorable safety profile with minor side effects and good pharmacokinetic properties.[3] Clinical trials showed that elacridar could significantly increase the oral bioavailability of co-administered chemotherapeutics that are P-gp substrates. For instance, it more than doubled the oral bioavailability of topotecan and increased plasma levels of oral paclitaxel.[3]
Despite these successes in modulating drug pharmacokinetics, the clinical translation of P-gp inhibitors, including elacridar, into improved cancer treatment outcomes has been challenging.[5] The complexity of drug resistance, which often involves multiple mechanisms beyond P-gp efflux, has made it difficult to demonstrate a significant survival benefit in broad patient populations. As of 2007, the development of elacridar by its original sponsor was reportedly discontinued.[6][7] However, its utility as a powerful investigational tool in preclinical and exploratory clinical studies remains invaluable for understanding the role of P-gp and BCRP in drug disposition.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. 4.5. Glycoprotein-P Inhibition Assay [bio-protocol.org]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of Elacridar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells, a significant obstacle to effective chemotherapy.[3] By actively effluxing a broad spectrum of chemotherapeutic agents, P-gp and BCRP reduce intracellular drug concentrations to sub-therapeutic levels, thereby diminishing their cytotoxic effects. Elacridar's ability to inhibit these transporters has made it a valuable tool in preclinical and clinical research to enhance the efficacy of anticancer drugs and improve their distribution to sanctuary sites like the brain.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Elacridar, details key experimental protocols for its evaluation, and visualizes the associated biological pathways and workflows.
Core Structure of Elacridar
Elacridar is a derivative of acridone carboxamide, characterized by a complex chemical structure: N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide.[6] Its molecular framework can be broadly divided into two key pharmacophores: the tricyclic acridone carboxamide moiety and the tetrahydroisoquinoline ring system. The interplay between these two components is crucial for its high-affinity binding and potent inhibition of P-gp and BCRP.
Structure-Activity Relationship (SAR) Insights
The acridone carboxamide core is essential for the inhibitory activity. Modifications to this tricyclic system can significantly impact potency. For instance, the presence and position of the methoxy group on the acridone ring are thought to influence binding affinity.
The tetrahydroisoquinoline moiety is a common feature in several potent P-gp inhibitors, including Tariquidar.[7] SAR studies on tetrahydroisoquinoline derivatives have highlighted the importance of the dimethoxy substitution pattern on this ring system for P-gp inhibition.[1] The ethyl-phenyl linker connecting the tetrahydroisoquinoline and the acridone carboxamide is also a critical determinant of activity, influencing the overall conformation and interaction with the transporter binding pocket. The presence of a basic tertiary nitrogen atom within the tetrahydroisoquinoline structure is considered a significant contributor to P-gp inhibitory activity.[8]
Quantitative Data on Elacridar's Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50) of Elacridar against P-gp and BCRP from various in vitro studies. It is important to note that variations in experimental conditions, cell lines, and substrates can lead to differences in the observed IC50 values.
| Transporter | Assay Type | Cell Line/System | Substrate | IC50 (nM) | Reference |
| P-gp | [3H]azidopine labeling | --- | [3H]azidopine | 160 | [5] |
| P-gp | Calcein-AM Efflux | P-gp overexpressing cells | Calcein-AM | ~193 | |
| P-gp | Drug Transport | MES-Dx5 | Etoposide | 7 ± 2 | |
| P-gp | Drug Transport | MES-Dx5 | Vinblastine | 19 ± 3 | |
| P-gp | Drug Transport | MES-Dx5 | Doxorubicin | 21 ± 6 | |
| BCRP | Mitoxantrone Transport | BCRP-overexpressing cell line | Mitoxantrone | 250 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of Elacridar and its analogs against P-gp and BCRP.
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates stimulate ATP hydrolysis, while inhibitors can either have no effect or inhibit this stimulation.
Methodology:
-
Membrane Vesicle Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp.
-
Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, the test compound (e.g., Elacridar or its analog) at various concentrations, and a known P-gp substrate (e.g., verapamil) to stimulate ATPase activity.
-
Initiation of Reaction: Initiate the reaction by adding MgATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes).
-
Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the vanadate-based detection of the phosphate-molybdate complex.
-
Data Analysis: The P-gp-specific ATPase activity is determined by subtracting the ATPase activity in the presence of a specific P-gp inhibitor (e.g., vanadate) from the total ATPase activity. The effect of the test compound on the substrate-stimulated ATPase activity is then calculated.
Calcein-AM Efflux Assay (P-gp Inhibition)
This cell-based assay is a common high-throughput screening method to identify P-gp inhibitors. Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic molecule calcein. Calcein is a substrate for P-gp and is actively transported out of P-gp-expressing cells. P-gp inhibitors block this efflux, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.
Methodology:
-
Cell Seeding: Seed cells overexpressing P-gp (e.g., K562/MDR1, MDCKII-MDR1) in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with various concentrations of the test compound (e.g., Elacridar) and a positive control inhibitor (e.g., verapamil) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Calcein-AM Loading: Add Calcein-AM (final concentration typically 0.1-1 µM) to all wells and incubate for a further 15-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates P-gp inhibition. IC50 values can be determined by plotting the fluorescence intensity against the compound concentration.
Hoechst 33342 Accumulation Assay (BCRP Inhibition)
This assay is analogous to the Calcein-AM assay but is used to assess the inhibitory activity of compounds against BCRP. Hoechst 33342 is a fluorescent DNA stain that is a substrate for BCRP. Inhibition of BCRP-mediated efflux leads to increased intracellular accumulation of Hoechst 33342 and enhanced nuclear fluorescence.
Methodology:
-
Cell Seeding: Seed cells overexpressing BCRP (e.g., MDCKII-BCRP) in a 96-well plate.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound (e.g., Elacridar) and a known BCRP inhibitor (e.g., Ko143) as a positive control for a defined period (e.g., 30-60 minutes) at 37°C.[3]
-
Hoechst 33342 Staining: Add Hoechst 33342 (final concentration typically 1-5 µM) to the wells and incubate for an additional 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with ice-cold PBS to remove the extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.
-
Data Analysis: An increase in fluorescence in the presence of the test compound indicates BCRP inhibition. IC50 values can be calculated from the dose-response curve.
Visualizations
Signaling Pathway of Elacridar in Overcoming Multidrug Resistance
Caption: Mechanism of Elacridar in reversing P-gp/BCRP-mediated multidrug resistance.
Experimental Workflow for Calcein-AM P-gp Inhibition Assay
Caption: Workflow for the Calcein-AM assay to determine P-gp inhibition.
Experimental Workflow for Hoechst 33342 BCRP Inhibition Assay
Caption: Workflow for the Hoechst 33342 assay to determine BCRP inhibition.
Conclusion
Elacridar remains a cornerstone for studying P-gp and BCRP-mediated multidrug resistance. Its complex structure, featuring a synergistic combination of an acridone carboxamide core and a tetrahydroisoquinoline moiety, confers potent inhibitory activity against these critical ABC transporters. While a complete, systematic SAR profile of Elacridar analogs is an area for future research, the existing data provides valuable insights into the key structural features required for potent inhibition. The standardized experimental protocols detailed in this guide offer robust methods for the continued evaluation of Elacridar and the development of novel, even more effective, MDR modulators. The strategic application of these assays and a deeper understanding of Elacridar's SAR will undoubtedly accelerate the discovery of new therapeutic strategies to overcome multidrug resistance in cancer and other diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting P-glycoprotein substrates by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Elacridar Hydrochloride: An In-depth Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacridar hydrochloride (GF120918) is a potent, third-generation, dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of these transporters leads to the active efflux of a broad spectrum of chemotherapeutic agents, reducing their intracellular concentration and efficacy. This guide provides a comprehensive technical overview of elacridar, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Multidrug resistance (MDR) is a major impediment to successful cancer chemotherapy. A primary mechanism of MDR is the overexpression of ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which function as energy-dependent drug efflux pumps.[1][2] this compound has emerged as a critical research tool to investigate and overcome MDR. By inhibiting P-gp and BCRP, elacridar restores the sensitivity of resistant cancer cells to various anticancer drugs.[1][2] This document serves as a technical resource for researchers utilizing elacridar in their cancer research endeavors.
Mechanism of Action
Elacridar is a non-competitive inhibitor that binds to P-gp and BCRP, inducing a conformational change that prevents the hydrolysis of ATP required for drug efflux.[3] This inhibition leads to the intracellular accumulation of chemotherapeutic agents that are substrates of these transporters, thereby enhancing their cytotoxic effects. Elacridar's dual-inhibitory action makes it a versatile tool for studying cancers with resistance mediated by either or both transporters.[1][2]
Caption: Elacridar inhibits P-gp/BCRP-mediated drug efflux.
Signaling Pathways
The expression and function of P-gp and BCRP are regulated by complex signaling pathways, often implicated in cancer progression and survival. Understanding these pathways is crucial for contextualizing the effects of elacridar.
P-glycoprotein (P-gp/ABCB1) Regulation
The PI3K/Akt and MAPK signaling pathways are known to upregulate the expression of P-gp, contributing to MDR.[4][5] Activation of these pathways can lead to the phosphorylation of transcription factors that bind to the ABCB1 promoter, enhancing its transcription.
Caption: P-gp expression is regulated by PI3K/Akt and MAPK pathways.
Breast Cancer Resistance Protein (BCRP/ABCG2) Regulation
The PI3K/Akt pathway also plays a significant role in regulating BCRP expression and function.[6][7] Additionally, hypoxia-inducible factor 1-alpha (HIF-1α) can upregulate BCRP expression in the hypoxic tumor microenvironment.
Caption: BCRP expression is influenced by PI3K/Akt and HIF-1α.
Quantitative Data
The efficacy of elacridar is quantified by its ability to reverse drug resistance, typically measured as the fold-reversal of the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent.
| Cell Line | Resistant Transporter(s) | Chemotherapeutic Agent | Elacridar Concentration (µM) | Fold Reversal of Resistance |
| A2780PR1 (Ovarian) | P-gp | Paclitaxel | 0.1 | 162 |
| A2780PR2 (Ovarian) | P-gp | Paclitaxel | 0.1 | 397 |
| A2780PR1 (Ovarian) | P-gp | Doxorubicin | 0.1 | 46 |
| A2780PR2 (Ovarian) | P-gp | Doxorubicin | 0.1 | 92.8 |
| A2780TR1 (Ovarian) | BCRP | Topotecan | 0.1 | 10.88 |
| A2780TR2 (Ovarian) | BCRP | Topotecan | 0.1 | 6.91 |
| A2780TR1 (Ovarian) | BCRP | Mitoxantrone | 2 | 3.93 |
| A2780TR2 (Ovarian) | BCRP | Mitoxantrone | 2 | 1.90 |
| H1299-DR (NSCLC) | P-gp | Docetaxel | 0.25 µg/ml | Partial Reversal |
| MCF-7/PTX (Breast) | P-gp, ABCC3 | Paclitaxel | 1 | 5.5 |
Data compiled from multiple sources.[1][2][8][9]
| Cell Line | Transporter | IC50 (µM) | Assay Description |
| HEK293 | ABCG2 | 0.41 | Mitoxantrone efflux by flow cytometry |
| MCF7 | BCRP | 0.4 | Hoechst 33342 staining |
| MDCK | BCRP | 0.43 | Pheophorbide A assay |
| MDCK-II | P-gp | 0.4 | Rhodamine 123 efflux |
IC50 values for elacridar's inhibitory activity on specific transporters.[10]
Experimental Protocols
In Vitro Cytotoxicity (MTT) Assay
This protocol determines the IC50 of a chemotherapeutic agent in the presence and absence of elacridar.
Materials:
-
Cancer cell lines (drug-sensitive and resistant)
-
96-well plates
-
Complete culture medium
-
Chemotherapeutic agent
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of elacridar (e.g., 0.1-1 µM).
-
Replace the medium in the wells with the drug-containing medium. Include appropriate controls (untreated cells, cells with elacridar alone).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[12]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and the fold-reversal of resistance.
Caption: Workflow for an MTT-based cytotoxicity assay.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Cancer cell lines
-
Flow cytometry tubes
-
PBS with 1% BSA
-
Rhodamine 123
-
This compound
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in cold PBS with 1% BSA at a concentration of 1x10^6 cells/mL.
-
Pre-incubate the cells with or without elacridar (e.g., 1 µM) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C in the dark.[14]
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the FL1 channel.
-
Compare the mean fluorescence intensity (MFI) of the different treatment groups. An increase in MFI in the presence of elacridar indicates inhibition of P-gp-mediated efflux.
Caption: Workflow for a Rhodamine 123 efflux assay.
In Vivo Applications
Elacridar is frequently used in preclinical animal models to investigate its potential to enhance the efficacy of chemotherapeutics in vivo.
Experimental Design Considerations:
-
Animal Model: Xenograft models using MDR cancer cell lines are commonly employed.
-
Dosing and Administration: Elacridar can be administered orally or intraperitoneally.[15] The timing of elacridar administration relative to the chemotherapeutic agent is critical.
-
Pharmacokinetics: Elacridar's own pharmacokinetic profile and its effect on the co-administered drug's pharmacokinetics must be assessed.[15]
-
Toxicity: The combination of elacridar and a chemotherapeutic agent may lead to increased toxicity, which needs to be carefully monitored.
A study in mice showed that oral co-administration of elacridar with paclitaxel or docetaxel increased the plasma concentrations of these drugs.[1] In xenograft models, elacridar has been shown to reverse resistance to doxorubicin.[1]
Clinical Perspective
Clinical trials have investigated elacridar's ability to enhance the oral bioavailability of chemotherapeutics that are P-gp substrates, such as paclitaxel and topotecan.[16] While some studies have shown that elacridar can increase the systemic exposure to these drugs, the clinical benefit has been modest.[16] Further research is needed to optimize dosing strategies and identify patient populations most likely to benefit from elacridar combination therapy.
Conclusion
This compound is a powerful and indispensable tool for investigating the mechanisms of multidrug resistance in cancer. Its potent dual inhibition of P-gp and BCRP allows researchers to probe the roles of these transporters and to evaluate strategies for overcoming MDR. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of elacridar in cancer research, with the ultimate goal of developing more effective therapeutic strategies for patients with drug-resistant tumors.
References
- 1. mdpi.com [mdpi.com]
- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 8. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Elacridar Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar hydrochloride (GF120918) is a potent third-generation, non-competitive inhibitor of ATP-binding cassette (ABC) transporters, primarily targeting P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] Elacridar's ability to block these efflux pumps makes it an invaluable tool in preclinical research to investigate and potentially overcome MDR.[1][2] This document provides detailed in vitro experimental protocols for assessing the activity of Elacridar and its effects on chemosensitivity and intracellular drug accumulation.
Mechanism of Action
Elacridar functions by directly inhibiting the ATP-dependent efflux activity of P-gp and BCRP.[3] It is believed to bind to a site within the transmembrane domains of P-gp, distinct from the substrate-binding site, allosterically preventing the conformational changes necessary for drug transport.[1][4] By inhibiting these pumps, Elacridar increases the intracellular concentration of co-administered cytotoxic drugs that are P-gp or BCRP substrates, thereby restoring or enhancing their cytotoxic effects in resistant cancer cells.[1][4]
Caption: Mechanism of Elacridar in overcoming multidrug resistance.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Elacridar in various experimental settings.
Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Elacridar
| Assay System | Method | IC50 Value | Reference |
| P-gp expressing cell membranes | [3H]azidopine photoaffinity labeling | 0.16 µM | [5] |
Table 2: Re-sensitization of Drug-Resistant Ovarian Cancer Cells by Elacridar
| Cell Line | Chemotherapeutic Agent | Elacridar Concentration (µM) | IC50 of Chemo Agent (ng/mL) | Fold Decrease in IC50 | Reference |
| A2780PR1 (PAC-Resistant) | Paclitaxel (PAC) | 0 | 755 | - | [1] |
| 0.1 | 4.41 | 171 | [1] | ||
| 1 | 4.04 | 187 | [1] | ||
| Doxorubicin (DOX) | 0 | 2033 | - | [1] | |
| 0.1 | 44.4 | 46 | [1] | ||
| 1 | 50.0 | 41 | [1] | ||
| A2780PR2 (PAC-Resistant) | Paclitaxel (PAC) | 0 | 1970 | - | [1] |
| 0.1 | 4.49 | 439 | [1] | ||
| 1 | 4.07 | 483 | [1] | ||
| Doxorubicin (DOX) | 0 | 6292 | - | [1] | |
| 0.1 | 67.8 | 92.8 | [1] | ||
| 1 | 62.1 | 101 | [1] | ||
| A2780 (Sensitive) | Paclitaxel (PAC) | 0 | 2.52 | - | [1] |
| 0.1 | 2.18 | No significant change | [1] | ||
| 1 | 2.50 | No significant change | [1] |
Table 3: Re-sensitization of Topotecan-Resistant Ovarian Cancer Cells by Elacridar
| Cell Line | Chemotherapeutic Agent | Elacridar Concentration (µM) | IC50 of Chemo Agent (ng/mL) | Fold Decrease in IC50 | Reference |
| A2780TR1 (TOP-Resistant) | Topotecan (TOP) | 0 | 204.68 | - | [6] |
| 0.1 | 18.81 | 10.88 | [6] | ||
| 1 | 15.29 | 13.65 | [6] | ||
| 5 | 12.05 | 16.98 | [6] | ||
| A2780TR2 (TOP-Resistant) | Topotecan (TOP) | 0 | 132.00 | - | [6] |
| 0.1 | 19.11 | 6.91 | [6] | ||
| 1 | 11.11 | 11.88 | [6] | ||
| 5 | 7.61 | 17.59 | [6] |
Experimental Protocols
Chemosensitivity Potentiation Assay (MTT Assay)
This protocol determines the ability of Elacridar to sensitize resistant cancer cells to a chemotherapeutic agent.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of Elacridar (e.g., 0.1 µM and 1 µM).[1] The final DMSO concentration should be kept below 0.1%.[5]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with Elacridar alone to test its intrinsic cytotoxicity and untreated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
Cellular Accumulation Assay (Rhodamine 123 or Calcein-AM)
This assay measures the function of P-gp by quantifying the intracellular accumulation of a fluorescent substrate.
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
Rhodamine 123 or Calcein-AM (fluorescent P-gp substrates)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in fresh medium.
-
Elacridar Pre-incubation: Treat the cells with Elacridar (e.g., 0.1 µM or 1 µM) for 30-60 minutes at 37°C.[7] An untreated control group should be included.
-
Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123 at 1 µg/mL) to the cell suspension and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Terminate the incubation by washing the cells twice with ice-cold PBS to remove extracellular substrate.[7]
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer. Increased fluorescence in Elacridar-treated cells compared to untreated cells indicates inhibition of P-gp efflux.[1]
-
Fluorescence Microscopy: Plate the cells on coverslips or in imaging-compatible plates. After washing, visualize the intracellular fluorescence using a fluorescence microscope.[1]
-
-
Data Analysis: Quantify the mean fluorescence intensity for each condition. An increase in fluorescence in the presence of Elacridar demonstrates its inhibitory effect on the efflux pump.
Caption: General experimental workflow for assessing P-gp/BCRP inhibition.
Conclusion
This compound is a critical research tool for studying and overcoming multidrug resistance mediated by P-gp and BCRP. The protocols outlined above provide a framework for in vitro assessment of its efficacy in sensitizing cancer cells to various chemotherapeutic agents and for directly measuring its inhibitory effect on efflux pump activity. These experiments are fundamental in the preclinical evaluation of MDR reversal agents and in understanding the mechanisms of drug resistance.
References
- 1. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Elacridar Hydrochloride: In Vivo Dosing Strategies for P-glycoprotein Inhibition in Murine Models
Application Notes and Protocols for Researchers
Elacridar hydrochloride (GF120918) is a potent third-generation inhibitor of the efflux transporters P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2).[1][2][3] Its application in preclinical in vivo studies, particularly in mice, is crucial for investigating the pharmacokinetics of co-administered drug substrates and enhancing their delivery to target tissues, such as the brain.[1][3] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in mice, aimed at researchers, scientists, and professionals in drug development.
Data Summary: Pharmacokinetic Parameters of Elacridar in Mice
The following tables summarize key pharmacokinetic data for Elacridar administered via different routes in mice. These values are essential for designing experiments that require effective inhibition of P-gp and BCRP.
Table 1: Pharmacokinetic Parameters of Elacridar by Route of Administration in FVB Wild-Type Mice
| Route of Administration | Dose (mg/kg) | Vehicle | Absolute Bioavailability (%) | Terminal Half-life (t½) (hours) | Brain-to-Plasma Partition Coefficient (Kp,brain) | Reference |
| Intravenous (IV) | 2.5 | Dimethyl sulfoxide, propylene glycol, and saline (2:2:1 v/v/v) | - | ~4 | 0.82 | [1] |
| Intraperitoneal (IP) | 100 | 0.5% hydroxypropylmethylcellulose and 1% Tween 80 | 1 | ~4 | 0.43 | [1][4] |
| Oral (PO) | 100 | 0.5% hydroxypropylmethylcellulose and 1% Tween 80 | 22 | ~20 | 4.31 | [1][4] |
| Oral (PO) | 50 | DMSO, polysorbate 80, ethanol, and water (final conc. 5%, 2.5%, 2.5%, and water) | Not reported | Not reported | Not reported | [5] |
Table 2: Impact of Elacridar on Co-administered P-gp Substrates in Mice
| P-gp Substrate | Elacridar Dose and Route | Effect on Substrate Brain Penetration | Mouse Strain | Reference |
| Sunitinib | 100 mg/kg PO | ~12-fold increase in brain penetration | Wild-type | [1] |
| EAI045 | 50 mg/kg PO | 5.4-fold increase in brain-to-plasma ratio and 17-fold increase in brain concentration | Wild-type | [5] |
| Digoxin | 5 mg/kg IV | 4-fold increase in brain concentration | Not specified | [6] |
| Quinidine | 5 mg/kg IV | 38-fold increase in brain to plasma area under the curve (B/P) ratio | Not specified | [6] |
| Talinolol | 5 mg/kg IV | 2-fold increase in B/P ratio | Not specified | [6] |
| Paclitaxel | 50 mg/kg PO | Increased plasma and brain concentrations | Nude mice | [2][7] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below. These protocols are based on established and cited experimental procedures.
Protocol 1: Oral Administration of Elacridar Suspension
This protocol is suitable for studies requiring sustained plasma concentrations of Elacridar to inhibit intestinal and blood-brain barrier P-gp.
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropylmethylcellulose (HPMC) in sterile water
-
1% (v/v) Tween 80 in sterile water
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
Procedure:
-
Preparation of Vehicle: Prepare a sterile solution of 0.5% HPMC and 1% Tween 80 in water.
-
Formulation of Elacridar Suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25 g mouse receiving 0.25 mL).
-
In a sterile microcentrifuge tube, add a small amount of the vehicle to the Elacridar powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
For improved suspension, sonicate the mixture for 5-10 minutes.
-
Prepare the suspension fresh on the day of the experiment.[1]
-
-
Dosing:
-
Gently mix the suspension before drawing it into the syringe.
-
Administer the suspension to the mouse via oral gavage at a volume appropriate for the mouse's weight (typically 5-10 mL/kg). For a 100 mg/kg dose using a 10 mg/mL suspension, the dosing volume is 10 mL/kg.[1]
-
Protocol 2: Intravenous Administration of Elacridar Solution
This protocol is used for studies requiring rapid achievement of peak plasma concentrations and for determining absolute bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol (PG)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with a 28-30 gauge needle
-
Mouse restrainer
Procedure:
-
Preparation of Vehicle: Prepare a vehicle solution of DMSO, propylene glycol, and saline in a 2:2:1 (v/v/v) ratio.[1]
-
Formulation of Elacridar Solution:
-
Dosing:
-
Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Administer the Elacridar solution via a slow bolus injection into a lateral tail vein. The injection volume is typically 2 µL/g of body weight.[1]
-
Visualizations
The following diagrams illustrate the mechanism of Elacridar and a typical experimental workflow for assessing its impact on drug distribution to the brain.
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Brain Drug Concentration with Elacridar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Elacridar, a potent dual inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), to increase the concentration of therapeutic agents in the brain. By inhibiting these key efflux transporters at the blood-brain barrier (BBB), Elacridar offers a promising strategy to overcome drug resistance and enhance the efficacy of treatments for central nervous system (CNS) disorders.
Introduction to Elacridar
Elacridar (GF120918) is a third-generation, non-competitive inhibitor of P-gp and BCRP.[1][2] These ATP-binding cassette (ABC) transporters are highly expressed on the luminal membrane of brain capillary endothelial cells, forming a critical component of the BBB.[3][4] They actively extrude a wide range of xenobiotics, including many therapeutic drugs, from the brain back into the systemic circulation, thereby limiting their CNS penetration and therapeutic efficacy.[3][5] Elacridar's ability to inhibit both P-gp and BCRP makes it a valuable tool for enhancing the brain delivery of dual-substrate drugs.[1][6]
Mechanism of Action at the Blood-Brain Barrier
The concerted action of P-gp and BCRP at the BBB significantly restricts the entry of numerous drugs into the brain.[5][6][7] Elacridar administration blocks this efflux mechanism, leading to a substantial increase in the brain-to-plasma concentration ratio of co-administered substrate drugs. This effect is achieved by non-competitively binding to the transporters, thereby inhibiting their ATP-dependent conformational changes required for drug efflux.
Figure 1: Mechanism of Elacridar at the Blood-Brain Barrier.
Quantitative Data on Elacridar-Mediated Increase in Brain Drug Concentration
The co-administration of Elacridar has been shown to significantly increase the brain penetration of various P-gp and BCRP substrate drugs in preclinical models. The following tables summarize the quantitative effects observed in rodent studies.
Table 1: Effect of Elacridar on the Brain-to-Plasma Ratio of P-gp/BCRP Substrates in Mice
| Co-administered Drug | Elacridar Dose (mg/kg) & Route | Fold Increase in Brain-to-Plasma (B/P) Ratio | Reference |
| Quinidine | 5 (IV) | 38 | [8][9] |
| Digoxin | 5 (IV) | 4 | [8][9] |
| Talinolol | 5 (IV) | 2 | [8][9] |
| Sunitinib | 100 (Oral) | 12 | [1] |
| EAI045 | 50 (Oral) | 5.4 | [10] |
| Topotecan | Not Specified | 3.2 (in Mdr1a/b(-/-)Bcrp1(-/-) mice) | [6] |
Table 2: Effect of Elacridar on the Brain-to-Plasma Ratio of P-gp/BCRP Substrates in Rats
| Co-administered Drug | Elacridar Dose (mg/kg) & Route | Fold Increase in Brain-to-Plasma (B/P) Ratio | Reference |
| Quinidine | 5 (IV) | 70 | [9] |
| Lapatinib | 5 (Oral) | 1.9 (AUC in brain tissue) | [11] |
Table 3: Pharmacokinetic Parameters of Elacridar in Mice
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Terminal Half-life (h) | Brain-to-Plasma Partition Coefficient (Kp,brain) | Reference |
| Intravenous (IV) | 2.5 | 100 | ~4 | 0.82 | [1][12] |
| Intraperitoneal (IP) | 100 | 1 | ~4 | 0.43 | [1][12] |
| Oral | 100 | 22 | ~20 | 4.31 | [1][12] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effect of Elacridar on brain drug delivery in preclinical rodent models.
In Vivo Protocol for Assessing P-gp/BCRP-Mediated Efflux at the BBB
This protocol is adapted from studies by Mittapalli et al. (2012) and provides a robust method for screening the susceptibility of a test compound to P-gp and BCRP-mediated efflux.[8][9]
Objective: To determine the effect of Elacridar on the brain-to-plasma concentration ratio of a test compound.
Materials:
-
Test compound
-
Elacridar
-
Vehicle for Elacridar (e.g., 10% DMAC, 40% PEG-400, 30% HPβCD, and 20% water)[8]
-
Vehicle for test compound
-
Male FVB wild-type mice (8-10 weeks old)[1]
-
Analytical equipment for drug quantification (e.g., UPLC-MS/MS)[8]
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week with ad libitum access to food and water under a 12-h light/dark cycle.[1]
-
Group Allocation: Divide mice into two groups: a control group receiving the vehicle for Elacridar and a treatment group receiving Elacridar.
-
Elacridar Administration: Administer Elacridar intravenously (IV) at a dose of 5 mg/kg, 30 minutes prior to the administration of the test compound.[8][9] The control group receives an equivalent volume of the vehicle.
-
Test Compound Administration: Administer the test compound (e.g., 2 mg/kg for digoxin, 5 mg/kg for quinidine) intravenously.[8]
-
Sample Collection: At predetermined time points (e.g., 1, 3, 5, and 7 hours post-dose of the test compound), collect blood and brain samples.[8]
-
Sample Processing:
-
Sample Analysis: Analyze the concentration of the test compound in plasma and brain homogenates using a validated analytical method such as UPLC-MS/MS.[8][13]
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. Determine the area under the curve (AUC) for both brain and plasma concentrations to calculate the ratio of brain AUC to plasma AUC (B/P ratio).[8][9]
Figure 2: In Vivo Experimental Workflow.
Analytical Protocol for Drug Quantification in Brain Tissue
Accurate quantification of drug concentrations in brain tissue is crucial for these studies. This protocol outlines a general procedure for sample preparation and analysis.
Objective: To accurately measure the concentration of a drug in brain homogenate.
Materials:
-
Brain tissue homogenate
-
Internal standard
-
Acetonitrile or other suitable protein precipitation solvent
-
Centrifuge
-
LC-MS/MS system[13]
Procedure:
-
Protein Precipitation: To a known volume of brain homogenate, add a known amount of internal standard and three volumes of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.[13]
-
Standard Curve: Prepare a standard curve of the drug in blank brain homogenate to accurately quantify the drug concentration in the samples.
Considerations and Best Practices
-
Route of Administration: The route of Elacridar administration significantly impacts its bioavailability and brain penetration. Oral administration leads to higher and more sustained brain concentrations compared to intravenous or intraperitoneal routes.[1][12]
-
Dose Optimization: The optimal dose of Elacridar may vary depending on the co-administered drug and the animal model. Dose-ranging studies are recommended to determine the most effective, non-toxic dose.[8][14]
-
Timing of Administration: The timing of Elacridar administration relative to the test compound is critical. Pre-treatment is necessary to ensure adequate inhibition of the efflux transporters at the time of peak drug concentration.[8][9]
-
Species Differences: The expression and function of P-gp and BCRP can vary between species. Therefore, results from rodent models should be cautiously extrapolated to humans.
-
Analytical Method Validation: It is essential to use a validated analytical method for the accurate quantification of drugs in biological matrices to ensure the reliability of the experimental data.[15][16]
Conclusion
Elacridar is a powerful research tool for investigating the role of P-gp and BCRP in limiting drug delivery to the brain. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at enhancing the CNS concentration of novel and existing therapeutic agents. By overcoming the formidable obstacle of the blood-brain barrier, Elacridar holds the potential to unlock new therapeutic possibilities for a wide range of neurological and oncological diseases.
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier | PLOS One [journals.plos.org]
- 4. jpmi.org.pk [jpmi.org.pk]
- 5. Breast Cancer Resistance Protein and P-glycoprotein in Brain Cancer: Two Gatekeepers Team Up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elacridar Co-administration with Paclitaxel in Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel (PTX) is a potent antimitotic agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its efficacy, however, is often limited by the development of multidrug resistance (MDR). A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which functions as an ATP-dependent efflux pump.[3][4][5] P-gp actively transports a wide range of chemotherapeutic drugs, including paclitaxel, out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.
Elacridar (also known as GG918 or GF120918) is a potent, third-generation, non-competitive inhibitor of P-gp and also inhibits another key ABC transporter, Breast Cancer Resistance Protein (BCRP).[3][6] By blocking these efflux pumps, elacridar can restore or enhance the sensitivity of resistant cancer cells to chemotherapeutic agents. This document provides a summary of key data and detailed protocols for studying the co-administration of elacridar and paclitaxel in preclinical cancer models.
Mechanism of Action: Overcoming P-gp Mediated Resistance
The co-administration of elacridar with paclitaxel is designed to counteract P-gp-mediated drug efflux. Paclitaxel, a substrate of P-gp, is pumped out of resistant cancer cells, failing to reach the therapeutic intracellular concentration required to stabilize microtubules and induce apoptosis. Elacridar inhibits P-gp, leading to increased intracellular accumulation of paclitaxel, thereby restoring its cytotoxic activity.[5][7]
In Vitro Applications and Data
In vitro studies are crucial for determining the ability of elacridar to re-sensitize resistant cancer cells to paclitaxel. These experiments typically involve comparing the cytotoxicity of paclitaxel with and without elacridar in both drug-sensitive and drug-resistant cell lines.
Data Presentation: Re-sensitization of Ovarian Cancer Cells
The following table summarizes data from a study on paclitaxel-sensitive (A2780) and resistant (A2780PR1, A2780PR2) ovarian cancer cell lines. The data demonstrates that elacridar significantly reduces the IC₅₀ values of paclitaxel in resistant cells, indicating a reversal of resistance.[3]
| Cell Line | Treatment | Paclitaxel IC₅₀ (ng/mL) | Fold Increase in Sensitivity |
| A2780PR1 | Paclitaxel alone | 755 | - |
| Paclitaxel + 0.1 µM Elacridar | 4.66 | 162-fold | |
| Paclitaxel + 1.0 µM Elacridar | 4.04 | 187-fold | |
| A2780PR2 | Paclitaxel alone | 1970 | - |
| Paclitaxel + 0.1 µM Elacridar | 4.96 | 397-fold | |
| Paclitaxel + 1.0 µM Elacridar | 4.07 | 483-fold |
Data extracted from a study on ovarian cancer cell lines.[3]
Experimental Protocols
This protocol is used to assess the cytotoxic effects of paclitaxel in combination with elacridar.
-
Cell Seeding: Seed cancer cells (e.g., A2780, A2780PR1, A2780PR2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24-48 hours.[8]
-
Treatment: Prepare serial dilutions of paclitaxel. Treat cells with paclitaxel alone or in combination with a fixed concentration of elacridar (e.g., 0.1 µM or 1.0 µM).[3] Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC₅₀ values using non-linear regression analysis.
This assay measures the functional activity of the P-gp pump. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. Active P-gp will pump Calcein-AM out of the cell, resulting in low fluorescence. Inhibition of P-gp by elacridar will lead to Calcein-AM retention and a high fluorescence signal.[3][9]
-
Cell Preparation: Culture cells to 80-90% confluency.
-
Treatment: Pre-incubate the cells with elacridar (e.g., 1 µM) or a vehicle control for 30-60 minutes.
-
Substrate Addition: Add Calcein-AM to a final concentration of 1 µM and incubate for another 30 minutes.
-
Analysis:
-
Fluorescence Microscopy: Wash the cells with PBS and observe under an inverted fluorescent microscope.[9] High fluorescence indicates P-gp inhibition.
-
Flow Cytometry: Harvest the cells, wash with cold PBS, and analyze the intracellular fluorescence using a flow cytometer. A shift to higher fluorescence intensity in elacridar-treated cells compared to controls indicates P-gp inhibition.[3]
-
In Vivo Applications and Data
In vivo studies in animal models are essential to evaluate the pharmacokinetics (PK) and efficacy of the drug combination. Elacridar can significantly alter the PK of paclitaxel, particularly its distribution to tissues protected by P-gp, such as the brain, and can enhance the oral bioavailability of paclitaxel by inhibiting intestinal P-gp.[6][10]
Data Presentation: Pharmacokinetics in Mice
The following tables summarize pharmacokinetic data from studies in nude mice and CYP3A4-humanized mice, demonstrating elacridar's ability to increase paclitaxel concentrations in the brain and plasma.
Table 1: Effect of Elacridar on Paclitaxel Brain and Plasma Concentrations in Nude Mice
| Treatment Group | Time (h) | Brain Conc. (nmol/g) | Plasma Conc. (nmol/L) | Brain/Plasma Ratio |
| Paclitaxel (8 mg/kg i.v.) | 1.5 | ~0.1 (near LOD) | - | - |
| Paclitaxel + Elacridar (50 mg/kg p.o.) | 1.5 | 0.25 - 0.7 | ~100 | ~0.005 |
| 3.0 | 0.25 - 0.7 | ~25 | ~2.5 |
Data represents an approximate 2.5 to 7.2-fold increase in brain concentration with elacridar co-administration.[11][12][13] LOD: Limit of Detection.
Table 2: Effect of Oral Elacridar and Ritonavir on Oral Paclitaxel Plasma Exposure in Mice
| Treatment Group | Fold Increase in Paclitaxel Plasma Concentration (AUC) |
| Paclitaxel (10 mg/kg) + Elacridar (25 mg/kg) | 10.7-fold |
| Paclitaxel (10 mg/kg) + Ritonavir (12.5 mg/kg) | 2.5-fold |
| Paclitaxel (10 mg/kg) + Elacridar + Ritonavir | 31.9-fold |
Data shows that inhibiting both P-gp (with elacridar) and CYP3A metabolism (with ritonavir) dramatically increases the oral bioavailability of paclitaxel.[10]
Experimental Protocols
This protocol describes a typical PK study to assess the effect of elacridar on paclitaxel distribution.
-
Animal Model: Use appropriate mouse models, such as nude mice for brain distribution studies or CYP3A4-humanized mice for oral bioavailability studies.[10][11]
-
Grouping: Divide animals into at least two groups:
-
Group 1 (Control): Receives paclitaxel alone.
-
Group 2 (Treatment): Receives elacridar followed by paclitaxel.
-
-
Drug Administration:
-
Sample Collection: At predetermined time points (e.g., 1.5, 3, 6, 24 hours), euthanize a subset of animals from each group.[11]
-
Tissue Harvesting: Collect blood (via cardiac puncture) and tissues (brain, liver, kidney). Process blood to obtain plasma.[12][13]
-
Sample Analysis: Homogenize tissue samples. Extract paclitaxel from plasma and tissue homogenates. Quantify paclitaxel concentrations using a validated analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]
-
Data Analysis: Calculate key pharmacokinetic parameters, such as Area Under the Curve (AUC), Cmax, and tissue-to-plasma concentration ratios.
References
- 1. Frontiers | The multiple combination of Paclitaxel, Ramucirumab and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines [frontiersin.org]
- 2. The multiple combination of Paclitaxel, Ramucirumab and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 4. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-circulating PEG-PE micelles co-loaded with paclitaxel and elacridar (GG918) overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.febscongress.org [2024.febscongress.org]
- 10. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Elacridar
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elacridar (GF120918) is a potent third-generation, dual inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are key players in multidrug resistance (MDR) in cancer, actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[4][5] Elacridar has been shown to reverse this resistance and re-sensitize cancer cells to various cytotoxic drugs.[4][6][7] These application notes provide detailed protocols for in vitro models to test the efficacy of Elacridar in overcoming P-gp and BCRP-mediated drug resistance.
Core Concepts: Mechanism of Action
Elacridar functions by competitively inhibiting the substrate binding sites of P-gp and BCRP, thus preventing the efflux of chemotherapeutic drugs. This leads to an increased intracellular accumulation of the cytotoxic agent, restoring its therapeutic effect.
Caption: Elacridar's mechanism of action in overcoming multidrug resistance.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is critical for evaluating Elacridar's efficacy. It is essential to use cell lines with well-characterized expression of P-gp and/or BCRP. A common approach is to use a parental sensitive cell line and its drug-resistant counterpart that overexpresses the transporter of interest.
Recommended Cell Lines:
-
Ovarian Cancer: A2780 (sensitive) and A2780TR1/A2780TR2 (Topotecan-resistant, BCRP overexpressing)[4]; A2780PR1/A2780PR2 (Paclitaxel-resistant, P-gp overexpressing).[6]
-
Chronic Myeloid Leukemia: K562, LAMA-84 (sensitive) and K562-RC, K562-RD (drug-resistant, P-gp and BCRP overexpressing).[4]
-
Kidney Cancer: ACHN, Caki-1, 786-O.[1]
-
Breast Cancer: MCF-7.[1]
-
Non-Small Cell Lung Cancer: H1299 and H1299-DR (Docetaxel-resistant, P-gp overexpressing).[8]
-
Transfected Cell Lines: MDCKII cells transfected with human MDR1 (P-gp) or BCRP.[9][10]
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For resistant cell lines, it may be necessary to maintain selective pressure by including a low concentration of the resistance-inducing drug in the culture medium. This should be removed prior to experiments to avoid interference.
Cytotoxicity and Re-sensitization Assays (MTT Assay)
This assay determines the ability of Elacridar to restore the sensitivity of resistant cells to chemotherapeutic agents.
Protocol:
-
Seed cells in 96-well plates at a density of 3.0 x 10^3 cells per well and allow them to adhere for 24 hours.[1]
-
Prepare serial dilutions of the chemotherapeutic drug (e.g., Paclitaxel, Doxorubicin, Topotecan) with and without a fixed concentration of Elacridar (e.g., 0.1 µM, 1 µM, 2 µM, 5 µM).[4][6] A vehicle control (e.g., 0.1% DMSO) should also be included.[1]
-
Remove the culture medium from the wells and add the drug-containing medium.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[1]
-
Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) values from the dose-response curves.
Caption: Workflow for the MTT-based cytotoxicity and re-sensitization assay.
Transporter Activity Assays (Fluorescent Substrate Accumulation)
These assays directly measure the inhibitory effect of Elacridar on the efflux activity of P-gp and BCRP using fluorescent substrates.
Common Fluorescent Substrates:
Protocol (Flow Cytometry):
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of Elacridar (e.g., 0.1 µM, 1 µM, 2 µM, 5 µM) or a vehicle control for 30 minutes at 37°C.[4]
-
Add the fluorescent substrate (e.g., Hoechst 33342 at 5 µM) and incubate for a further 60-90 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.
-
An increase in fluorescence in Elacridar-treated cells compared to the control indicates inhibition of transporter efflux.
Caption: Workflow for the fluorescent substrate accumulation assay via flow cytometry.
Vesicular Transport Assay
This assay utilizes inside-out membrane vesicles from cells overexpressing the transporter of interest to directly measure the ATP-dependent transport of a substrate and its inhibition by Elacridar.
Protocol:
-
Prepare inside-out membrane vesicles from cells overexpressing P-gp or BCRP.
-
Incubate the vesicles with a radiolabeled or fluorescent substrate of the transporter in the presence and absence of ATP.
-
To test for inhibition, co-incubate the vesicles with the substrate, ATP, and varying concentrations of Elacridar.
-
After incubation, rapidly filter the mixture to separate the vesicles from the assay buffer.
-
Quantify the amount of substrate trapped inside the vesicles using liquid scintillation counting or fluorescence measurement.
-
A decrease in ATP-dependent transport in the presence of Elacridar indicates inhibition.
Data Presentation
Table 1: Re-sensitization of Paclitaxel (PAC)-Resistant Ovarian Cancer Cells by Elacridar
| Cell Line | Treatment | IC50 (ng/mL) | Fold Change in Sensitivity |
| A2780PR1 | PAC alone | 755 | - |
| PAC + 0.1 µM Elacridar | 4.66 | 162-fold | |
| PAC + 1 µM Elacridar | 4.04 | 187-fold | |
| A2780PR2 | PAC alone | 1970 | - |
| PAC + 0.1 µM Elacridar | 4.96 | 397-fold | |
| PAC + 1 µM Elacridar | 4.07 | 483-fold | |
| Data adapted from a study on P-gp overexpressing ovarian cancer cell lines.[6] |
Table 2: Re-sensitization of Topotecan (TOP)-Resistant Ovarian Cancer Cells by Elacridar
| Cell Line | Treatment | IC50 (ng/mL) | Fold Change in Sensitivity |
| A2780TR1 | TOP alone | 204.68 | - |
| TOP + 0.1 µM Elacridar | 18.81 | 10.88-fold | |
| TOP + 1 µM Elacridar | 15.29 | 13.65-fold | |
| TOP + 2 µM Elacridar | 14.99 | 13.65-fold | |
| TOP + 5 µM Elacridar | 12.05 | 16.98-fold | |
| A2780TR2 | TOP alone | 132.00 | - |
| TOP + 0.1 µM Elacridar | 15.54 | 8.50-fold | |
| TOP + 1 µM Elacridar | 12.33 | 10.71-fold | |
| TOP + 2 µM Elacridar | 11.23 | 11.75-fold | |
| TOP + 5 µM Elacridar | 9.87 | 13.37-fold | |
| Data adapted from a study on BCRP overexpressing ovarian cancer cell lines.[4] |
Conclusion
The in vitro models and protocols described provide a robust framework for evaluating the efficacy of Elacridar as a P-gp and BCRP inhibitor. These assays are essential for determining its potential to overcome multidrug resistance in various cancer types and for elucidating its mechanism of action. Consistent and well-documented experimental procedures are crucial for obtaining reliable and reproducible data in the development of novel cancer therapeutic strategies involving Elacridar.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-gp Substrate Identification | Evotec [evotec.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Elacridar's Effect on the Blood-Brain Barrier in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the effects of Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), on the blood-brain barrier (BBB). The following sections detail experimental designs, quantitative data from key studies, and step-by-step protocols for practical application in a research setting.
Introduction to Elacridar and its Role at the BBB
Elacridar (GF120918) is a third-generation, non-transported inhibitor of two major ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are highly expressed on the luminal membrane of brain endothelial cells, forming a critical component of the BBB.[3] They actively efflux a wide range of xenobiotics, including many therapeutic drugs, from the brain back into the bloodstream, thereby limiting their central nervous system (CNS) penetration.
By inhibiting P-gp and BCRP, Elacridar can significantly increase the brain accumulation of drugs that are substrates of these transporters. This makes it an invaluable tool in preclinical drug development for:
-
Screening new chemical entities for their susceptibility to P-gp and BCRP-mediated efflux at the BBB.[4][5][6]
-
Investigating the potential to enhance CNS delivery of therapeutic agents for neurological disorders or brain tumors.[7]
-
Studying the physiological and pathological roles of P-gp and BCRP at the BBB.
Rodent models, particularly mice and rats, are the most common in vivo systems for these investigations. The following protocols are designed to be adapted for use in these species.
Animal Models and Experimental Design Considerations
The choice of animal model and experimental design is crucial for obtaining reliable and translatable data.
Animal Models:
-
Wild-type rodents (mice and rats): Most commonly used to assess the baseline effect of Elacridar on BBB permeability for a given compound.[4][5][6] FVB and C57BL/6 mice are frequently cited strains.
-
Transporter knockout mice: Mdr1a/b(-/-) (P-gp knockout), Bcrp1(-/-) (BCRP knockout), and Mdr1a/b(-/-)Bcrp1(-/-) (dual knockout) mice are powerful tools to elucidate the specific contribution of each transporter to drug efflux and to validate the inhibitory effect of Elacridar.[1][7]
Key Experimental Considerations:
-
Route of Administration: Elacridar can be administered intravenously (IV), intraperitoneally (IP), or orally (PO). The choice of route impacts its bioavailability and resulting plasma and brain concentrations.[2][8][9] IV administration provides rapid and complete bioavailability, making it suitable for acute inhibition studies.[4][5][6] Oral administration is relevant for assessing the potential for clinical co-administration.[2][10]
-
Dose and Pre-treatment Time: The dose of Elacridar and the timing of its administration relative to the probe substrate are critical parameters that need to be optimized to achieve maximal inhibition of P-gp and BCRP at the BBB.[5]
-
Probe Substrates: Known P-gp and/or BCRP substrates are co-administered with Elacridar to quantify the extent of BBB modulation. The selection of the probe substrate should be based on its specificity for the transporter(s) of interest.
-
Negative Controls: A compound that is not a substrate for P-gp or BCRP, such as atenolol, should be included to ensure that Elacridar's effect is specific to transporter inhibition and does not cause non-specific disruption of the BBB.[4][5][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of Elacridar on the brain accumulation of P-gp and BCRP substrates in rodents.
Table 1: Effect of Intravenous Elacridar on Brain-to-Plasma Ratios of P-gp Substrates in Mice
| Probe Substrate | Elacridar Dose (IV) | Pre-treatment Time | Fold Increase in Brain/Plasma AUC Ratio | Reference |
| Quinidine | 5 mg/kg | 0.5 h | 38 | [4][5] |
| Digoxin | 5 mg/kg | 0.5 h | 4 | [4][5] |
| Talinolol | 5 mg/kg | 0.5 h | 2 | [4][5] |
Table 2: Effect of Intravenous Elacridar on Brain-to-Plasma Ratios of P-gp Substrates in Rats
| Probe Substrate | Elacridar Dose (IV) | Pre-treatment Time | Fold Increase in Brain/Plasma AUC Ratio | Reference |
| Quinidine | 5 mg/kg | 0.5 h | 70 | [4][5] |
Table 3: Brain-to-Plasma Partition Coefficient (Kp,brain) of Elacridar in Mice via Different Administration Routes
| Route of Administration | Elacridar Dose | Kp,brain | Reference |
| Intravenous (IV) | 2.5 mg/kg | 0.82 | [8][9] |
| Intraperitoneal (IP) | 100 mg/kg | 0.43 | [8][9] |
| Oral (PO) | 100 mg/kg | 4.31 | [8][9] |
Table 4: Effect of Elacridar on Brain Accumulation of EAI045 in Wild-Type Mice
| Treatment | Fold Increase in Brain Concentration | Fold Increase in Brain-to-Plasma Ratio | Reference |
| EAI045 + Oral Elacridar (50 mg/kg) | 17 | 5.4 | [10] |
Experimental Protocols
Protocol 1: Screening for P-gp/BCRP-Mediated Efflux at the BBB Using Intravenous Elacridar in Rodents
This protocol is adapted from a simplified method for assessing the susceptibility of a test compound to P-gp-mediated efflux.[4][5][6]
Materials:
-
Test compound (potential P-gp/BCRP substrate)
-
Elacridar
-
Vehicle for Elacridar and test compound (e.g., a mixture of polyethylene glycol 400, 2-hydroxypropyl-beta-cyclodextrin, and water)
-
Wild-type mice or rats
-
Standard surgical and blood/tissue collection supplies
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize animals for at least 3 days before the experiment. Fast animals overnight with free access to water.
-
Grouping: Divide animals into two groups:
-
Group 1 (Control): Receives vehicle followed by the test compound.
-
Group 2 (Elacridar): Receives Elacridar followed by the test compound.
-
-
Elacridar Administration: Administer Elacridar intravenously (e.g., via the tail vein) at a dose of 5 mg/kg.[4][5]
-
Test Compound Administration: 30 minutes after Elacridar administration, administer the test compound intravenously at the desired dose.[4][5]
-
Sample Collection: Collect blood and brain samples at multiple time points (e.g., 1, 3, 5, and 7 hours post-test compound administration).[5]
-
Sample Processing:
-
Blood: Centrifuge to obtain plasma.
-
Brain: Weigh and homogenize in a suitable buffer (e.g., PBS).[5]
-
-
Bioanalysis: Determine the concentrations of the test compound in plasma and brain homogenates using a validated analytical method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Calculate the area under the concentration-time curve (AUC) for both brain and plasma.
-
Determine the brain-to-plasma AUC ratio (B/P ratio).
-
A significant increase in the B/P ratio in the Elacridar-treated group compared to the control group indicates that the test compound is a substrate for P-gp and/or BCRP at the BBB.
-
Protocol 2: Investigating the Role of P-gp and BCRP in BBB Disruption and Associated Pathology
This protocol is based on a study investigating the long-term effects of Elacridar on BBB integrity and Alzheimer's disease-related pathology in a transgenic mouse model.[12]
Materials:
-
TgSwDI mice (or other relevant disease model)
-
Elacridar
-
Vehicle for Elacridar
-
Reagents for Western blotting (antibodies against ZO-1, claudin-5, P-gp, BCRP)
-
Reagents for immunohistochemistry (antibodies against IgG, Aβ)
-
Reagents for ELISA or other Aβ quantification methods
Procedure:
-
Animal Treatment: Administer Elacridar (e.g., 10 mg/kg, intraperitoneally) or vehicle to TgSwDI mice daily for an extended period (e.g., 28 days).[12]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Assessment of BBB Integrity:
-
IgG Extravasation: Perform immunohistochemistry on brain sections using an anti-IgG antibody to visualize leakage of serum IgG into the brain parenchyma, a marker of BBB breakdown.[12]
-
Tight Junction Protein Expression: Isolate brain microvessels and perform Western blotting to quantify the expression levels of tight junction proteins such as ZO-1 and claudin-5. A decrease in their expression suggests compromised BBB integrity.[12]
-
-
Assessment of Aβ Pathology:
-
Aβ Deposition: Perform immunohistochemistry or thioflavin S staining on brain sections to visualize and quantify amyloid-β plaques.[12]
-
Aβ Levels: Measure the levels of soluble and insoluble Aβ in brain homogenates using ELISA or other quantitative methods.
-
-
Analysis of Transporter Expression: Use Western blotting to measure the expression levels of P-gp and BCRP in isolated brain microvessels to determine if chronic Elacridar treatment alters their expression.
-
Signaling Pathway Analysis: Investigate the activation of relevant signaling pathways, such as the NF-κB pathway, by measuring the levels of key pathway components (e.g., phosphorylated IκBα, nuclear p65) via Western blotting.[12]
Visualizations
Signaling Pathway of Elacridar-Induced BBB Disruption
Caption: Elacridar's inhibition of P-gp/BCRP can lead to BBB disruption via the NF-κB pathway.
Experimental Workflow for Screening P-gp/BCRP Substrates
Caption: Workflow for assessing if a compound is a P-gp/BCRP substrate using Elacridar.
References
- 1. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and small-animal positron emission tomography evaluation of [11C]-elacridar as a radiotracer to assess the distribution of P-glycoprotein at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Elacridar Hydrochloride Stock Solution Preparation with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar hydrochloride (GF120918A) is a potent, orally active, third-generation inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4][5] These ATP-binding cassette (ABC) transporters are efflux pumps that play a crucial role in multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[3][6] Elacridar reverses this resistance by blocking the efflux function of P-gp and BCRP, thus increasing the intracellular accumulation and enhancing the cytotoxicity of various anticancer drugs.[3][6] It is a valuable tool in cancer research and drug development to study and overcome MDR.
This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and outlines a general experimental workflow for its application in cell culture-based assays.
Physicochemical and Solubility Data
A comprehensive summary of the key quantitative data for this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | GF120918A, GF120918, GG918 | [7] |
| CAS Number | 143851-98-3 | [1] |
| Molecular Formula | C₃₄H₃₄ClN₃O₅ | [1] |
| Molecular Weight | 600.10 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | ≥ 25 mg/mL (41.66 mM) | May require ultrasonic treatment and warming to 60°C. Use of newly opened (hygroscopic) DMSO is recommended for optimal solubility. | [1] |
| DMSO | 12 mg/mL (20 mM) | - | [5] |
| Water | < 0.1 mg/mL | Insoluble | [1] |
Table 3: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [8] |
| DMSO Stock Solution | -80°C | 6 months | [1] |
| DMSO Stock Solution | -20°C | 1 month | [1] |
Signaling Pathway and Mechanism of Action
Elacridar functions by directly inhibiting the ATP-dependent efflux activity of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located on the cell membrane. This inhibition leads to an increased intracellular concentration of co-administered drugs that are substrates of these transporters, thereby enhancing their therapeutic effect.
Caption: Mechanism of Elacridar action.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.001 mg of this compound (Molecular Weight: 600.1 g/mol ).
-
Dissolution: a. Add the appropriate volume of DMSO to the vial containing the weighed this compound. For 6.001 mg, add 1 mL of DMSO. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, gentle warming in a water bath to 60°C and/or sonication can be applied to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
General Workflow for In Vitro Cell-Based Assays
This workflow outlines the general steps for utilizing the this compound stock solution to investigate its effect on reversing multidrug resistance in cancer cell lines.
Caption: General experimental workflow.
Detailed Steps for the Workflow:
-
Cell Seeding: Seed the cancer cell line of interest (both the drug-sensitive parental line and the multidrug-resistant subline) into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Preparation of Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Prepare serial dilutions of the cytotoxic drug and Elacridar in cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8] A vehicle control group containing the same final concentration of DMSO should always be included.
-
Treatment: a. Pre-incubation (optional but recommended): Remove the old medium from the cells and add fresh medium containing the desired concentration of Elacridar (e.g., 0.1-1 µM). Incubate for 1-2 hours to allow for the inhibition of the efflux pumps. b. Co-incubation: Add the cytotoxic drug at various concentrations to the wells already containing Elacridar. Alternatively, replace the pre-incubation medium with fresh medium containing both Elacridar and the cytotoxic drug. Incubate for a period appropriate for the cytotoxic drug's mechanism of action (typically 24-72 hours).
-
Assessment of Cell Viability: Following the incubation period, assess cell viability using a suitable method, such as the MTT or MTS assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the cytotoxic drug in the presence and absence of Elacridar. A significant decrease in the IC50 value in the presence of Elacridar indicates the reversal of multidrug resistance.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and its solutions. Handle in a well-ventilated area.
Disclaimer: This protocol is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for complete safety information. The specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Oral vs. Intravenous Administration of Elacridar in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral and intravenous administration of Elacridar in rodent models. Elacridar is a potent third-generation inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are critical components of the blood-brain barrier and can limit the central nervous system penetration of various therapeutic agents.[1][2] Understanding the pharmacokinetic and pharmacodynamic profiles of Elacridar when administered via different routes is crucial for its effective use in preclinical research to enhance the brain distribution of co-administered drugs.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Elacridar following intravenous and oral administration in mice from various studies. These data highlight the significant differences in bioavailability, half-life, and brain penetration depending on the route of administration and formulation.
Table 1: Pharmacokinetic Parameters of Elacridar (Suspension) in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Dose | 2.5 mg/kg | 100 mg/kg | [1][2] |
| Absolute Bioavailability | - | 0.22 | [1][2] |
| Terminal Half-life (t½) | ~4 hours | ~20 hours | [1][2] |
| Brain-to-Plasma Partition Coefficient (Kp,brain) | 0.82 | 4.31 | [1][2] |
Table 2: Pharmacokinetic Parameters of Elacridar (Microemulsion) in FVB Mice
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Dose | 2 mg/kg | 10 mg/kg | [3] |
| Absolute Bioavailability | - | 0.47 | [3][4] |
| AUCplasma (0-inf) (min*µg/mL) | - | 270.5 | [3] |
Note: Absolute bioavailability for the oral microemulsion was determined with respect to an intravenous dose of a 2.5 mg/kg Elacridar solution from a previous study.[3]
Signaling Pathway of Elacridar Action
Elacridar's primary mechanism of action is the inhibition of P-gp and BCRP, which are ATP-binding cassette (ABC) transporters. These transporters are expressed on the luminal side of the endothelial cells of the blood-brain barrier and actively efflux a wide range of substrates from the brain back into the systemic circulation. By inhibiting these transporters, Elacridar increases the brain penetration of co-administered drugs that are P-gp and/or BCRP substrates.[1][2]
References
- 1. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elacridar-Mediated P-gp Inhibition in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer. By blocking the efflux of chemotherapeutic agents from cancer cells, Elacridar can restore sensitivity to a variety of P-gp substrate drugs. These application notes provide a summary of cancer cell lines sensitive to Elacridar-mediated P-gp inhibition, quantitative data on its efficacy, and detailed protocols for assessing its activity.
Cell Lines Sensitive to Elacridar
Elacridar has demonstrated efficacy in a wide range of cancer cell lines, particularly those that have developed resistance to P-gp substrate chemotherapeutics. The following table summarizes cell lines reported to be sensitive to Elacridar, showing its potential to re-sensitize them to various anticancer drugs.
Data Presentation: Efficacy of Elacridar in Sensitizing Cancer Cell Lines to Chemotherapy
The following table presents quantitative data on the ability of Elacridar to sensitize various cancer cell lines to P-gp substrate chemotherapeutic agents. The data is primarily presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%) in the presence and absence of Elacridar, and the resulting fold-sensitization.
| Cell Line | Cancer Type | Chemotherapeutic Agent | Elacridar Concentration (µM) | IC50 without Elacridar (ng/mL) | IC50 with Elacridar (ng/mL) | Fold Sensitization |
| A2780PR1 | Ovarian Cancer | Paclitaxel | 0.1 | 755 | 4.66 | 162 |
| 1 | 755 | 4.04 | 187 | |||
| Doxorubicin | 0.1 | 2033 | 44.4 | 46 | ||
| 1 | 2033 | 50.0 | 41 | |||
| A2780PR2 | Ovarian Cancer | Paclitaxel | 0.1 | 1970 | 4.96 | 397 |
| 1 | 1970 | 4.07 | 483 | |||
| Doxorubicin | 0.1 | 6292 | 67.8 | 93 | ||
| 1 | 6292 | 62.1 | 101 | |||
| A2780TR1 | Ovarian Cancer | Topotecan | 0.1 | 204.68 | 18.81 | 10.9 |
| 1 | 204.68 | 15.29 | 13.4 | |||
| 5 | 204.68 | 12.05 | 17.0 | |||
| A2780TR2 | Ovarian Cancer | Topotecan | 0.1 | 132.00 | 19.11 | 6.9 |
| 1 | 132.00 | 11.11 | 11.9 | |||
| 5 | 132.00 | 7.61 | 17.3 | |||
| H1299-DR | Non-Small Cell Lung Cancer | Docetaxel | ~0.44 | >100 nM | 9.4 nM | >10.6 |
| HCC827-DR | Non-Small Cell Lung Cancer | Docetaxel | ~0.44 | >100 nM | 1.8 nM | >55.6 |
| HCC4006-DR | Non-Small Cell Lung Cancer | Docetaxel | ~0.44 | >100 nM | 1.3 nM | >76.9 |
Data compiled from multiple sources.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in P-gp expression and a general experimental workflow for evaluating Elacridar's efficacy.
References
- 1. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing P-glycoprotein (P-gp) Inhibition Using Elacridar
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux pump that transports a wide variety of substrates out of cells.[1][2] Its expression in key physiological barriers, such as the intestinal epithelium, blood-brain barrier, and tumor cells, significantly impacts drug absorption, distribution, and efficacy, often leading to multidrug resistance (MDR) in cancer chemotherapy.[3] Therefore, the assessment of a new chemical entity's potential to inhibit P-gp is a critical step in drug discovery and development. Elacridar (GF120918) is a potent and specific third-generation P-gp inhibitor that is widely used as a tool compound to investigate P-gp-mediated transport.[1][3][4] This document provides detailed application notes and protocols for assessing P-gp inhibition using Elacridar in in vitro cellular models.
Mechanism of Action
Elacridar functions by directly inhibiting the P-gp transporter, thereby preventing the efflux of P-gp substrates from the cell.[2] This leads to an increased intracellular concentration of co-administered drugs that are P-gp substrates.[2] Elacridar has been shown to modulate the ATPase activity of P-gp, which is essential for its transport function.[1] It is also known to inhibit another ABC transporter, Breast Cancer Resistance Protein (BCRP), which should be a consideration in experimental design.[5][6]
Data Presentation
The following table summarizes key quantitative data for P-gp inhibition assays using Elacridar. These values are indicative and may require optimization depending on the specific cell line and experimental conditions.
| Parameter | Value | Cell Line/System | Probe Substrate | Reference |
| Elacridar IC50 | 0.05 µM - 0.16 µM | MCF7R cells, P-gp labeling | Rhodamine 123, [3H]azidopine | [7][8][9] |
| ~2.5 µM (significant inhibition) | Caki-1 and ACHN cells | - | [7] | |
| Typical Elacridar Concentration Range for Inhibition | 0.1 µM - 10 µM | Ovarian cancer cell lines, Caco-2 cells | Paclitaxel, Doxorubicin, Digoxin | [3][10] |
| Probe Substrate: Rhodamine 123 | 1 µg/mL - 5.25 µM | Ovarian cancer cell lines, MCF7R cells | - | [3][9] |
| Probe Substrate: Digoxin | 10 nM - 5000 nM (for LC-MS/MS analysis) | Caco-2 cells | - | [11][12] |
| Probe Substrate: Paclitaxel | Varies (often based on IC50 for the cell line) | Ovarian cancer cell lines | - | [3] |
| Probe Substrate: Doxorubicin | Varies (often based on IC50 for the cell line) | Ovarian cancer cell lines | - | [3] |
Experimental Protocols
Two common in vitro methods for assessing P-gp inhibition are the substrate accumulation assay and the bidirectional transport assay.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123. Inhibition of P-gp by Elacridar leads to increased intracellular fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2, MCF7R) and the corresponding parental cell line.
-
Cell culture medium and supplements.
-
96-well plates (black, clear bottom for fluorescence reading).
-
Elacridar.
-
Rhodamine 123.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.[7]
-
Compound Preparation: Prepare stock solutions of Elacridar and Rhodamine 123 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of Elacridar in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
Pre-incubation with Elacridar: Remove the culture medium from the wells and wash the cells once with warm PBS. Add the Elacridar dilutions to the respective wells and incubate for 30-60 minutes at 37°C.[3] Include wells with medium and solvent only as controls.
-
Rhodamine 123 Incubation: To each well, add Rhodamine 123 to a final concentration of 5.25 µM.[9] Incubate for 30-60 minutes at 37°C, protected from light.[9]
-
Washing: Aspirate the medium containing Rhodamine 123 and Elacridar. Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence from the readings. The increase in Rhodamine 123 accumulation in the presence of Elacridar is indicative of P-gp inhibition. The IC50 value for Elacridar can be determined by plotting the fluorescence intensity against the logarithm of the Elacridar concentration and fitting the data to a sigmoidal dose-response curve.
Bidirectional Transport Assay Using Caco-2 Cells
This assay, often considered the gold standard, measures the transport of a P-gp substrate (e.g., Digoxin) across a polarized monolayer of Caco-2 cells grown on permeable supports.[11][12] P-gp inhibition is assessed by a decrease in the efflux ratio.
Materials:
-
Caco-2 cells.
-
Permeable transwell inserts (e.g., 12- or 24-well format).
-
Cell culture medium and supplements.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Elacridar.
-
P-gp substrate (e.g., Digoxin).
-
Analytical method for substrate quantification (e.g., LC-MS/MS).[11][12]
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on the apical side of the transwell inserts at a high density. Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: Prepare solutions of the P-gp substrate and Elacridar in the transport buffer.
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the P-gp substrate and Elacridar (or vehicle control) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate and Elacridar (or vehicle control) to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a validated analytical method such as LC-MS/MS.[11][12][13]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
A significant decrease in the efflux ratio in the presence of Elacridar indicates P-gp inhibition. An efflux ratio close to 1 suggests that active transport is inhibited.
-
Visualizations
Caption: Mechanism of P-gp inhibition by Elacridar.
Caption: Experimental workflow for the Rhodamine 123 accumulation assay.
Caption: Logical relationship in a bidirectional transport assay.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a quantitative LC-MS/MS analytical method coupled with turbulent flow chromatography for digoxin for the in vitro P-gp inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultrafast mass spectrometry based bioanalytical method for digoxin supporting an in vitro P-glycoprotein (P-gp) inhibition screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Elacridar Hydrochloride
Welcome to the technical support center for Elacridar Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low bioavailability of this potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low bioavailability of this compound?
A1: The low bioavailability of this compound is primarily attributed to its challenging physicochemical properties. It is practically insoluble in water and highly lipophilic (logP = 5.67), which leads to dissolution-rate-limited absorption from the gastrointestinal tract.[1]
Q2: What are the recommended handling and storage conditions for this compound powder?
A2: this compound powder should be stored at -20°C.[2][3] For handling, it is crucial to avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[2][4]
Q3: How should I prepare a stock solution of this compound?
A3: Stock solutions are typically prepared by dissolving the powder in an organic solvent. Solutions in solvent can be stored at -80°C.[2][3] It is important to note that aqueous solutions are unstable and should be prepared fresh.[5]
Troubleshooting Guides
Formulation Development
Problem: I am observing low and variable oral bioavailability with my Elacridar suspension.
-
Possible Cause 1: Poor Dissolution. Elacridar's low aqueous solubility limits its dissolution in the gastrointestinal fluids, leading to incomplete absorption.
-
Possible Cause 2: Inefficient P-gp and BCRP Inhibition. Insufficient plasma concentrations of Elacridar may not effectively inhibit P-gp and BCRP at the gut wall, leading to efflux of the compound and reduced absorption.
-
Solution: Ensure your formulation achieves adequate supersaturation in the gut to drive absorption and reach plasma concentrations sufficient for transporter inhibition. A minimum effective plasma concentration of 200 ng/mL has been suggested in clinical studies to enhance the absorption of co-administered drugs.[7]
-
Problem: My amorphous solid dispersion (ASD) of Elacridar is physically unstable and recrystallizing over time.
-
Possible Cause 1: Suboptimal Polymer and Excipient Selection. The choice of polymer and other excipients is critical for stabilizing the amorphous form of Elacridar.
-
Solution: Screen different polymers and excipients to find a combination that has good miscibility with Elacridar and can effectively inhibit crystallization. A formulation of freeze-dried this compound-povidone K30-sodium dodecyl sulfate (1:6:1, w/w/w) has shown good amorphicity and dissolution.[2][8]
-
-
Possible Cause 2: High Drug Loading. Higher drug loading in an ASD increases the thermodynamic driving force for crystallization.
-
Solution: Optimize the drug-to-polymer ratio. While higher drug loading is often desired, a lower drug loading may be necessary to ensure long-term stability.
-
-
Possible Cause 3: Inappropriate Storage Conditions. Exposure to high temperature and humidity can accelerate the recrystallization of amorphous solids.
Problem: I am facing challenges with the stability and drug loading of my Elacridar nanoparticle formulation.
-
Possible Cause 1: Poor Entrapment Efficiency. The hydrophobic nature of Elacridar can make it difficult to efficiently encapsulate within certain types of nanoparticles.
-
Possible Cause 2: Particle Aggregation. Nanoparticle formulations can be prone to aggregation, especially during storage.
-
Solution: Incorporate stabilizers, such as pegylated lipids or other steric stabilizers, into the formulation to prevent particle aggregation.
-
In Vitro and In Vivo Experiments
Problem: I am observing inconsistent results in my in vitro P-gp/BCRP inhibition assays.
-
Possible Cause 1: Elacridar Precipitation in Assay Medium. Due to its low aqueous solubility, Elacridar may precipitate in the cell culture medium, leading to inaccurate concentrations.
-
Solution: Prepare Elacridar stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay medium is low and non-toxic to the cells. Visually inspect for any precipitation before and during the experiment.
-
-
Possible Cause 2: Cell Line Variability. The expression levels of P-gp and BCRP can vary between different cell lines and even between passages of the same cell line.
-
Solution: Use well-characterized cell lines with stable and high expression of the transporters of interest (e.g., MDCKII-MDR1, MDCKII-BCRP). Regularly verify transporter expression levels.
-
Problem: My in vivo bioavailability study in rodents shows high inter-animal variability.
-
Possible Cause 1: Formulation Inhomogeneity. If using a suspension, inconsistent particle size distribution can lead to variable dissolution and absorption. For lipid-based formulations, improper emulsification can result in dose variability.
-
Solution: Ensure the formulation is homogeneous before each administration. For suspensions, use a consistent method of preparation and sonicate or vortex thoroughly before dosing. For self-emulsifying systems, ensure complete and uniform emulsification upon dilution.
-
-
Possible Cause 2: Variability in Gastrointestinal Physiology. Factors such as food intake, gastric emptying rate, and intestinal motility can influence drug absorption and vary between animals.
-
Solution: Standardize the experimental conditions as much as possible. Fast the animals overnight before dosing (with free access to water). Administer the formulation at the same time of day for all animals.
-
Data Presentation
Table 1: Physicochemical Properties of Elacridar
| Property | Value | Reference |
| Molecular Weight | 563.64 g/mol | [11] |
| Water Solubility | 0.00281 mg/mL | [12] |
| logP | 5.46 - 6.81 | [1][12] |
| pKa (Strongest Basic) | 8.36 | [12] |
Table 2: Comparative Bioavailability of Different Elacridar Formulations in Mice
| Formulation | Route of Administration | Dose (mg/kg) | Absolute Bioavailability (%) | Reference |
| Suspension | Oral | 100 | 22 | [1][13] |
| Suspension | Intraperitoneal | 100 | 1 | [1][13] |
| Microemulsion | Oral | 10 | 0.47 | [6][14][15] |
| Microemulsion | Intraperitoneal | 10 | 1.3 | [6][14][15] |
Experimental Protocols
Protocol 1: Preparation of Elacridar Microemulsion
This protocol is based on a published study that successfully developed a microemulsion formulation to improve Elacridar's bioavailability.[6][15]
Materials:
-
This compound
-
Cremophor EL
-
Carbitol (Diethylene glycol monoethyl ether)
-
Captex 355 (Caprylic/capric triglyceride)
-
Saline solution
Procedure:
-
Prepare the self-emulsifying drug delivery system (SEDDS) pre-concentrate by mixing Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 weight ratio.
-
Dissolve this compound in the SEDDS pre-concentrate to achieve the desired concentration (e.g., 3 mg/mL).
-
For administration, dilute the drug-loaded SEDDS pre-concentrate with saline to form the final microemulsion (e.g., to a final Elacridar concentration of 1 mg/mL). The microemulsion should form spontaneously with gentle agitation.
Protocol 2: In Vivo Bioavailability Study in Mice
This is a general protocol for assessing the oral bioavailability of an Elacridar formulation.
Animals:
Dosing:
-
Fast the mice overnight with free access to water.
-
Administer the Elacridar formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
For determination of absolute bioavailability, a separate group of mice should be administered Elacridar intravenously (e.g., 2 mg/kg).
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose).
-
Collect plasma by centrifuging the blood samples.
-
If brain distribution is also of interest, collect brain tissue at the same time points.
Sample Analysis:
-
Extract Elacridar from plasma and brain homogenates using a suitable organic solvent.
-
Quantify the concentration of Elacridar using a validated analytical method, such as LC-MS/MS.
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining Elacridar bioavailability.
References
- 1. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 2. This compound|143851-98-3|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. tandfonline.com [tandfonline.com]
- 9. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Elacridar formulation for enhanced oral absorption.
Welcome to the technical support center for Elacridar formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the oral absorption of Elacridar and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Elacridar?
A1: The primary challenges in developing an oral formulation for Elacridar stem from its inherent physicochemical properties. Elacridar is practically insoluble in water and highly lipophilic, which leads to poor and dissolution-rate limited oral absorption.[1][2][3] This results in low and variable oral bioavailability, making it difficult to achieve and maintain therapeutic concentrations required for the effective inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][3][4]
Q2: What formulation strategies have been successful in improving Elacridar's oral bioavailability?
A2: Several formulation strategies have been investigated to overcome the poor solubility and enhance the oral absorption of Elacridar. These include:
-
Microemulsions: A microemulsion formulation using Cremophor EL, Carbitol, and Captex 355 has been shown to significantly improve the oral bioavailability of Elacridar.[1][4]
-
Amorphous Solid Dispersions (ASDs): ASD tablets have demonstrated a significant increase in the in vitro dissolution of Elacridar compared to crystalline powder, leading to improved pharmacokinetic exposure in clinical studies.[2]
Q3: How does Elacridar's interaction with P-gp and BCRP affect its own absorption?
A3: Elacridar is not only an inhibitor but also a substrate of both P-gp and BCRP.[3][5] This means that these efflux transporters, present in the intestinal epithelium and other tissues, actively pump Elacridar out of cells, limiting its own absorption and distribution.[5][6] This self-limiting absorption contributes to the non-linear pharmacokinetics observed with Elacridar, where an increase in dose can lead to a disproportionately larger increase in plasma concentration as the transporters become saturated.[5]
Q4: What is the mechanism of action by which Elacridar enhances the absorption of other drugs?
A4: Elacridar is a potent, third-generation dual inhibitor of P-gp (ABCB1) and BCRP (ABCG2).[7][8] These ATP-binding cassette (ABC) transporters are expressed on the apical membrane of intestinal epithelial cells and act as efflux pumps, limiting the absorption of many drugs by transporting them back into the intestinal lumen.[6] By inhibiting P-gp and BCRP, Elacridar blocks this efflux mechanism, thereby increasing the intestinal permeability and systemic absorption of co-administered substrate drugs.[6][9]
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic data after oral administration.
-
Possible Cause 1: Inconsistent Formulation Preparation.
-
Troubleshooting Step: Ensure the formulation (e.g., suspension, microemulsion) is prepared consistently for each experiment. For suspensions, ensure uniform particle size and prevent aggregation through proper use of suspending agents like hydroxypropylmethylcellulose and Tween 80.[3] For microemulsions, precisely follow the specified ratios of oil, surfactant, and co-surfactant.[1]
-
-
Possible Cause 2: Dissolution-Rate Limited Absorption.
-
Troubleshooting Step: The inherent low solubility of Elacridar can lead to variability.[1][3] Consider using a formulation designed to enhance solubility, such as a microemulsion or an amorphous solid dispersion.[1][2] Fasting animals before oral administration can also help to reduce variability in gastrointestinal conditions.[10]
-
-
Possible Cause 3: Animal-to-Animal Physiological Differences.
-
Troubleshooting Step: While some biological variability is expected, ensure consistent experimental conditions such as animal strain, age, and sex. Increase the number of animals per group to improve the statistical power and reliability of the results.
-
Issue 2: Low or undetectable plasma concentrations of Elacridar in in vitro permeability assays (e.g., Caco-2).
-
Possible Cause 1: Poor Aqueous Solubility in Assay Buffer.
-
Troubleshooting Step: Elacridar's poor solubility can lead to precipitation in aqueous assay buffers.[5] Prepare dosing solutions in a buffer containing a small percentage of a solubilizing agent like DMSO, and ensure the final concentration does not exceed the solubility limit. Visually inspect for any precipitation before and during the experiment.
-
-
Possible Cause 2: Active Efflux by P-gp and BCRP Expressed on Caco-2 Cells.
-
Troubleshooting Step: Caco-2 cells express high levels of P-gp and BCRP, which will actively transport Elacridar from the basolateral to the apical side.[11][12] To confirm this, perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
-
-
Possible Cause 3: Non-specific Binding to Assay Plates or Apparatus.
-
Troubleshooting Step: Due to its high lipophilicity, Elacridar may bind to plastic surfaces. Use low-binding plates and minimize the surface area-to-volume ratio. Include a mass balance calculation by measuring the amount of compound remaining in the donor and receiver compartments as well as associated with the cell monolayer and plate wells at the end of the experiment.
-
Issue 3: Inconsistent or lower-than-expected P-gp/BCRP inhibition.
-
Possible Cause 1: Insufficient Concentration of Elacridar at the Transporter Site.
-
Troubleshooting Step: The inhibitory effect of Elacridar is concentration-dependent.[5] Ensure the concentration used is sufficient to achieve maximal inhibition. For in vitro assays, this may be limited by its solubility.[5] For in vivo studies, the formulation and dose are critical to achieving adequate plasma and tissue concentrations.[3]
-
-
Possible Cause 2: Substrate-Dependent Inhibition.
-
Troubleshooting Step: The degree of inhibition can vary depending on the substrate being tested. Confirm the inhibitory effect using a well-characterized P-gp/BCRP substrate as a positive control in your assay system.
-
-
Possible Cause 3: Degradation of Elacridar.
-
Troubleshooting Step: Assess the stability of Elacridar in your experimental matrix (e.g., plasma, assay buffer) under the incubation conditions. Analyze samples at different time points to check for degradation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Elacridar in Mice with Different Formulations and Routes of Administration.
| Formulation | Dose (mg/kg) | Route of Administration | Absolute Bioavailability (%) | Cmax (ng/mL) | AUC (µg·min/mL) |
| Suspension | 100 | Oral | 22 | 780 ± 120 | 1460 |
| Suspension | 100 | Intraperitoneal | 1 | 295 ± 60 | - |
| Microemulsion | 10 | Oral | 0.47 | - | 270.5 |
| Microemulsion | 10 | Intraperitoneal | 1.3 | - | 962.41 |
Data compiled from Sane et al., 2012 and Sane et al., 2013.[1][3]
Table 2: Clinical Pharmacokinetics of Elacridar Amorphous Solid Dispersion (ASD) Tablet in Healthy Volunteers.
| Dose (mg) | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) |
| 25 | - | - |
| 250 | - | - |
| 1000 | 326 ± 67 | 13,400 ± 8,600 |
Data from Sawicki et al., 2017.[2]
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol is adapted from standard procedures to assess the bidirectional permeability of Elacridar.[11][12][13]
1. Cell Culture:
- Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[13]
2. Dosing Solution Preparation:
- Prepare a stock solution of Elacridar in DMSO.
- Dilute the stock solution in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1% to avoid cytotoxicity.
3. Permeability Assay (Bidirectional):
- Apical to Basolateral (A-B) Transport:
- Wash the Caco-2 monolayers with transport buffer.
- Add the Elacridar dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
- Incubate at 37°C with gentle shaking (e.g., 50 rpm).
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
- Basolateral to Apical (B-A) Transport:
- Add the Elacridar dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
- Follow the same incubation and sampling procedure as for A-B transport, collecting samples from the apical compartment.
4. Sample Analysis:
- Analyze the concentration of Elacridar in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the following equation:
- Papp = (dQ/dt) / (A * C₀)
- Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
- Calculate the efflux ratio:
- Efflux Ratio = Papp (B-A) / Papp (A-B)
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the oral bioavailability of an Elacridar formulation.[1][3]
1. Animal Model:
- Use an appropriate mouse strain (e.g., FVB) of a specific age and weight range.
- Acclimatize the animals for at least one week before the experiment.
- Fast the mice overnight (with access to water) before oral administration.
2. Formulation and Dosing:
- Prepare the Elacridar formulation (e.g., suspension in 0.5% hydroxypropylmethylcellulose and 1% Tween 80) on the day of the experiment.[3]
- Administer a single dose of the Elacridar formulation to one group of mice via oral gavage (e.g., 10 mg/kg).
- For determination of absolute bioavailability, administer an intravenous dose of Elacridar (in a suitable vehicle) to a separate group of mice.
3. Sample Collection:
- At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., heparin).
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples at -80°C until analysis.
4. Sample Analysis:
- Extract Elacridar from the plasma samples.
- Quantify the concentration of Elacridar using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
- Calculate the absolute oral bioavailability (F) using the following equation:
- F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Elacridar inhibits P-gp/BCRP efflux, enhancing drug absorption.
Caption: Workflow for evaluating novel Elacridar formulations.
References
- 1. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Role of P-glycoprotein (P-gp)-Mediated Efflux in the Intestinal Absorption of Common Substrates with Elacridar, a P-gp Inhibitor, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Troubleshooting Elacridar precipitation in dosing solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elacridar dosing solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My elacridar solution precipitated after I diluted my DMSO stock with an aqueous buffer. What is the cause and how can I prevent this?
A: Elacridar is sparingly soluble in aqueous buffers. Precipitation upon dilution of a concentrated organic stock solution (like DMSO) with aqueous media is a common issue. This occurs because the high concentration of the organic solvent is no longer sufficient to keep the hydrophobic elacridar in solution as the proportion of water increases.
To prevent precipitation, consider the following:
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a vehicle containing a mixture of organic solvents and an aqueous component. A commonly used vehicle for intravenous administration is a mix of DMSO, propylene glycol, and saline.[1]
-
Prepare a microemulsion: For improved stability and bioavailability, a microemulsion formulation can be developed using surfactants and oils like Cremophor EL, Carbitol, and Captex 355.[2][3]
-
Control the dilution process: When preparing an aqueous dispersion, add the elacridar stock solution (e.g., in DMF) to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and minimize localized high concentrations that can trigger precipitation.
-
Limit aqueous solution storage time: Aqueous solutions of elacridar are not stable and should ideally be prepared fresh on the day of the experiment. It is not recommended to store aqueous solutions for more than one day.[4]
Q2: What are the recommended solvents for preparing elacridar stock solutions?
A: Elacridar is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For in vivo studies, co-solvent systems are often employed to achieve the desired concentration and maintain stability upon administration.
Q3: My elacridar solution appears cloudy or has visible particles. Can I still use it?
A: No, you should not use a solution that is cloudy or contains visible precipitates for parenteral administration. This can lead to inaccurate dosing and potential toxicity. The presence of particulates indicates that the drug is not fully dissolved. Refer to the troubleshooting steps in Q1 to prepare a clear solution. For oral administration, a stable suspension may be acceptable, but it should be uniformly dispersed before each use.[1]
Q4: How can I improve the oral bioavailability of elacridar?
A: Elacridar has low oral bioavailability due to its poor aqueous solubility.[3] To improve this, you can:
-
Formulate as a microemulsion: This has been shown to significantly improve bioavailability.[2][3]
-
Prepare a suspension: A stable suspension using agents like 0.5% hydroxypropylmethylcellulose and 1% Tween 80 can be used for oral gavage.[1]
-
Use an amorphous solid dispersion: For solid dosage forms, creating an amorphous solid dispersion of elacridar hydrochloride can enhance dissolution.[5]
Quantitative Data Summary
Table 1: Solubility of Elacridar in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ~1 mg/mL[4], ≥ 56.4 mg/mL[6] | Different sources report varying solubilities, potentially due to differences in material purity or measurement conditions. It is recommended to test solubility with your specific batch. |
| DMF | ~5 mg/mL[4] | |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[4] | Prepared by first dissolving in DMF, then diluting with PBS. |
| DMSO | 12 mg/mL (for Elacridar HCl) | For the hydrochloride salt form.[7] |
Table 2: Example Formulations for In Vivo Dosing
| Administration Route | Vehicle Composition | Elacridar Concentration |
| Intravenous (IV) | DMSO:Propylene Glycol:Saline (2:2:1 v/v/v)[1] | 1.25 mg/mL[1] |
| Intravenous (IV) Infusion | Tetrahydrofuran (5% w/v) in aqueous D-glucose (2.5% w/v)[8] | 5 mg/mL (aqueous dispersion)[8] |
| Intravenous (IV) Infusion | Dimethylacetamide:Polyethylene Glycol-400:30% Hydroxypropyl-beta-cyclodextrin:Saline (1:4:3:2 v/v/v/v)[9] | Not specified for elacridar alone, used as a vehicle for infusion. |
| Intraperitoneal (IP) & Oral | 0.5% Hydroxypropylmethylcellulose and 1% Tween 80 in water[1] | 10 mg/mL (suspension)[1] |
| Oral & Intraperitoneal (IP) | Cremophor EL:Carbitol:Captex 355 (6:3:1) diluted with saline[2] | 1 mg/mL (microemulsion)[2] |
| Oral | DMSO (5%), Polysorbate 80 (2.5%), Ethanol (2.5%), 5% Glucose in water[10] | 5 mg/mL[10] |
Experimental Protocols
Protocol 1: Preparation of Elacridar Solution for Intravenous (IV) Administration
This protocol is based on a commonly used co-solvent system.[1]
-
Weigh the required amount of elacridar powder in a sterile container.
-
Add the appropriate volume of DMSO to dissolve the elacridar. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Add the corresponding volume of propylene glycol and mix thoroughly.
-
Finally, add the saline to the mixture and mix until a clear, homogenous solution is obtained.
-
Prepare this solution fresh on the day of the experiment.
Protocol 2: Preparation of Elacridar Suspension for Oral Gavage or Intraperitoneal (IP) Injection
This protocol is suitable for preparing a stable suspension.[1]
-
Prepare a vehicle solution of 0.5% hydroxypropylmethylcellulose and 1% Tween 80 in sterile water.
-
Weigh the required amount of elacridar powder.
-
Gradually add the vehicle to the elacridar powder while triturating or vortexing to create a uniform suspension.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.
-
This formulation should be prepared fresh on the day of the experiment.
Protocol 3: Preparation of Elacridar Microemulsion for Oral, IP, or IV Administration
This protocol describes the formation of a microemulsion for enhanced solubility and bioavailability.[2]
-
Prepare the microemulsion vehicle by mixing Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 ratio.
-
Dissolve elacridar in this mixture to achieve a concentration of, for example, 3 mg/mL.
-
For administration, dilute this stock microemulsion with saline to the final desired concentration (e.g., 1 mg/mL). The diluted solution should be a clear microemulsion.
Visual Guides
Caption: Troubleshooting workflow for elacridar precipitation.
Caption: Workflow for preparing elacridar dosing solutions.
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 8. Intravenous infusion for the controlled exposure to the dual ABCB1 and ABCG2 inhibitor elacridar in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Potential off-target effects of high-concentration Elacridar
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of high-concentration Elacridar. All information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems researchers may face when working with high-concentration Elacridar in vitro.
Issue 1: Compound Precipitation in Aqueous Buffers and Cell Culture Media
Question: I am observing precipitation of Elacridar when I dilute my stock solution into aqueous buffers or cell culture media. How can I resolve this?
Answer:
Elacridar is a highly lipophilic molecule with poor aqueous solubility, which often leads to precipitation in aqueous solutions, especially at higher concentrations.[1][2][3] This can lead to inaccurate dosing and confounding experimental results.
Troubleshooting Steps:
-
Optimize Solvent and Stock Concentration:
-
Elacridar is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 1 mg/mL and 5 mg/mL, respectively.[2] Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into your final aqueous buffer or media, ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent-induced artifacts.
-
-
Use of Solubilizing Agents:
-
For in vivo studies, co-solvents like PEG-400 and solubilizing agents such as HPβCD have been used to improve solubility.[4]
-
For in vitro assays, while not ideal, a small percentage of a non-ionic surfactant like Tween-80 (e.g., 0.01-0.05%) can sometimes help maintain solubility. However, it is crucial to run a vehicle control with the same concentration of the surfactant to account for any effects on your assay.
-
-
Sonication and Warming:
-
Brief sonication or warming of the solution in a 37°C water bath can help dissolve small precipitates.[5] However, avoid excessive heating, which could degrade the compound.
-
-
Visual Inspection:
-
Always visually inspect your final working solution for any signs of precipitation before adding it to your cells or assay. If precipitation is visible, do not use the solution.
-
-
Consider Microemulsion Formulations:
-
For preclinical studies, a microemulsion formulation has been shown to significantly improve Elacridar's bioavailability by overcoming its poor solubility.[3]
-
Logical Diagram: Troubleshooting Elacridar Solubility
Caption: A workflow for troubleshooting Elacridar precipitation issues.
Issue 2: Unexpected Cytotoxicity in Control Cells
Question: I am observing significant cytotoxicity in my control cell line (not overexpressing P-gp or BCRP) at high concentrations of Elacridar. Is this expected, and what could be the cause?
Answer:
Yes, Elacridar can exhibit off-target cytotoxicity at higher concentrations, typically in the micromolar range.[6][7] While its primary targets are P-gp and BCRP, at elevated concentrations, it may interact with other cellular components, leading to cell death.
Troubleshooting Steps:
-
Determine the IC50 in Your Cell Line:
-
It is essential to perform a dose-response curve to determine the concentration of Elacridar that inhibits cell viability by 50% (IC50) in your specific cell line. This will help you establish a working concentration that is effective for inhibiting P-gp/BCRP without causing significant off-target cytotoxicity.
-
-
Investigate the Mechanism of Cell Death:
-
To understand the nature of the cytotoxicity, you can perform assays to distinguish between apoptosis and necrosis.
-
Apoptosis: Use a Caspase-Glo® 3/7 assay to measure the activity of executioner caspases. An increase in caspase activity suggests apoptosis.
-
Necrosis: Use a lactate dehydrogenase (LDH) release assay or a membrane-impermeable dye like propidium iodide (PI) to assess membrane integrity. An increase in LDH release or PI staining indicates necrosis.
-
-
-
Assess Mitochondrial Health:
-
Mitochondrial dysfunction is a common cause of drug-induced cytotoxicity. You can assess this using:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent probe like JC-1. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, an early marker of apoptosis.
-
Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). A decrease in basal and maximal respiration can indicate mitochondrial toxicity.
-
-
Experimental Workflow: Investigating Elacridar-Induced Cytotoxicity
Caption: A workflow for investigating the mechanism of Elacridar-induced cytotoxicity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the potential off-target effects of high-concentration Elacridar.
1. What are the known off-target effects of Elacridar at high concentrations?
While primarily a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), high concentrations of Elacridar may lead to several off-target effects:
-
Cytotoxicity: Elacridar can cause cell death in various cell lines at micromolar concentrations.[6][7] The exact mechanism is not fully elucidated but may involve apoptosis and mitochondrial dysfunction.
-
Cytochrome P450 (CYP) Inhibition: Elacridar has been shown to modestly inhibit CYP3A4 and CYP2C19, with IC50 values in the micromolar range.[1] However, some preclinical studies have reported no significant effect on P450 enzymes.[8]
-
hERG Channel Inhibition: Predictive models suggest that Elacridar may be a weak inhibitor of the hERG potassium channel, which could have implications for cardiotoxicity. However, direct electrophysiological data is limited.
2. Does Elacridar have off-target effects on protein kinases?
Currently, there is a lack of publicly available data from broad kinase screening panels for Elacridar. While some studies have investigated its effects in combination with tyrosine kinase inhibitors (TKIs), this was primarily in the context of overcoming P-gp/BCRP-mediated resistance.[1] It is plausible that at high concentrations, the chemical structure of Elacridar could allow for interactions with the ATP-binding pockets of some kinases. To definitively assess this, a comprehensive kinase selectivity profiling study would be required.
3. Can high concentrations of Elacridar affect cellular signaling pathways?
The primary reported effect of Elacridar on signaling is indirect, through the reversal of multidrug resistance, which can re-sensitize cells to chemotherapeutics that do impact signaling pathways (e.g., inducing apoptosis).[9] There is limited direct evidence of Elacridar modulating specific signaling pathways like NF-κB at high concentrations, independent of its effects on ABC transporters. Researchers observing unexpected changes in signaling pathways should consider the possibility of off-target effects and conduct appropriate control experiments.
4. How can I minimize the risk of off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of Elacridar required to achieve sufficient inhibition of P-gp and/or BCRP in your experimental system.
-
Include Appropriate Controls: Always include a vehicle control (e.g., DMSO) and, if possible, a negative control compound with a similar chemical structure but no known activity against P-gp/BCRP.
-
Orthogonal Assays: When an unexpected phenotype is observed, confirm the finding using an alternative method or a different inhibitor of P-gp/BCRP to ensure the effect is not a compound-specific artifact.
Data Summary Tables
Table 1: Reported In Vitro Cytotoxicity of Elacridar
| Cell Line | Assay | Concentration Range | Effect | Reference |
| 786-O | Cell Viability | 0.001-1 µM (2h) | Inhibition of cell viability | [10] |
| Caki-1 | Cell Growth | 2.5 µM | Significant inhibition of cell growth | [6] |
| ACHN | Cell Growth | 2.5 µM | Significant inhibition of cell growth | [6] |
| Ovarian Cancer Cell Lines (A2780PR1, A2780PR2) | MTT Assay | 0.1 - 1 µM | Re-sensitization to PAC and DOX | [9] |
| NSCLC Cell Lines | MTS Assay | 0.25 µg/ml | Overcame resistance to docetaxel | [7] |
Table 2: Reported/Predicted Off-Target Inhibition by Elacridar
| Target | Assay Type | Reported IC50 / Effect | Reference |
| CYP3A4 | Recombinant enzyme | Modest inhibition (micromolar range) | [3] |
| CYP2C19 | Recombinant enzyme | Less potent inhibition (micromolar range) | [3] |
| hERG Channel | In silico prediction | Weak inhibitor | DrugBank |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from a study investigating the re-sensitization of ovarian cancer cell lines to cytotoxic drugs by Elacridar.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Elacridar in cell culture medium. Add the desired concentrations to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This is a general protocol for a commercially available assay to measure caspase-3 and -7 activity.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Elacridar at various concentrations for the desired duration. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the results to the number of cells or a vehicle control to determine the fold-change in caspase activity.
Signaling Pathway Diagram: Generic Apoptosis Pathway
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome p450 inhibitory properties of common efflux transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The multiple combination of Paclitaxel, Ramucirumab and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
Optimizing Elacridar concentration to avoid cytotoxicity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Elacridar in vitro. The focus is on optimizing its concentration to effectively inhibit P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Elacridar to inhibit P-gp and/or BCRP in vitro?
A1: A starting concentration in the range of 0.1 µM to 1 µM is recommended for P-gp and BCRP inhibition.[1] Studies have shown that 0.1 µM can be sufficient to inhibit P-gp activity.[1] For BCRP, concentrations between 0.1 µM and 5 µM have been used effectively.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: At what concentration does Elacridar become cytotoxic?
A2: Elacridar's cytotoxicity is cell-line dependent. For example, a concentration of 2.5 µM has been shown to significantly inhibit the growth of Caki-1 and ACHN cells.[3] In other cell lines like 786-O, cytotoxicity has been observed at concentrations as low as 0.001-1 µM.[4][5] Therefore, it is essential to determine the cytotoxic profile of Elacridar in your specific cell line using a cell viability assay.
Q3: How should I prepare Elacridar for in vitro experiments?
A3: Elacridar is soluble in organic solvents like DMSO and DMF, but has poor solubility in aqueous buffers.[6] To prepare a stock solution, dissolve Elacridar in 100% DMSO. For cell culture experiments, this stock solution should be further diluted in the cell culture medium to the final desired concentration. The final DMSO concentration in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: For how long should I incubate my cells with Elacridar?
A4: Incubation times can vary depending on the experiment. For cytotoxicity assays, incubation periods of 48 to 72 hours are common.[1][3] For P-gp or BCRP inhibition assays that measure the accumulation of a fluorescent substrate, shorter incubation times of 1 to 2 hours may be sufficient.[1][4]
Q5: How can I verify that Elacridar is inhibiting P-gp/BCRP activity in my cells?
A5: You can perform a functional assay using a fluorescent substrate of P-gp or BCRP, such as Calcein-AM or Hoechst 33342. In cells overexpressing these transporters, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp or BCRP by Elacridar will lead to an accumulation of the fluorescent substrate inside the cells, which can be measured using flow cytometry or fluorescence microscopy.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at concentrations expected to be non-toxic. | Cell line is highly sensitive to Elacridar. | Perform a dose-response curve for cytotoxicity starting from a very low concentration (e.g., 1 nM) to determine the IC50 value for your specific cell line. |
| Final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is below 0.1%. Prepare a higher concentration stock solution of Elacridar in DMSO to minimize the volume added to the culture medium. | |
| Elacridar precipitated out of solution. | Visually inspect the culture medium for any precipitate after adding Elacridar. Prepare fresh dilutions from the stock solution for each experiment. Due to its poor aqueous solubility, do not store diluted aqueous solutions of Elacridar for more than a day.[6] | |
| No inhibition of P-gp/BCRP activity observed. | Elacridar concentration is too low. | Increase the concentration of Elacridar. Perform a dose-response experiment to find the optimal inhibitory concentration. |
| Incubation time is too short. | Increase the pre-incubation time with Elacridar before adding the P-gp/BCRP substrate. | |
| The cells do not express functional P-gp or BCRP. | Confirm the expression and activity of P-gp and/or BCRP in your cell line using techniques like Western blotting, qPCR, or a functional assay with a known substrate and inhibitor. | |
| Inconsistent results between experiments. | Instability of Elacridar in solution. | Prepare fresh dilutions of Elacridar from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments, as this can affect the cellular response to treatment. |
Data Summary Tables
Table 1: Effective Concentrations of Elacridar for P-gp and BCRP Inhibition
| Target | Concentration Range | Cell Line(s) | Reference |
| P-gp | 0.1 µM - 1 µM | Ovarian Cancer Cell Lines (A2780PR1, A2780PR2) | [1] |
| P-gp | IC50: 0.16 µM | - | [3] |
| BCRP | 0.1 µM - 5 µM | Ovarian Cancer Cell Lines (A2780TR1, A2780TR2) | [2] |
Table 2: Reported Cytotoxic Concentrations of Elacridar
| Concentration | Effect | Cell Line(s) | Incubation Time | Reference |
| 2.5 µM | Significant growth inhibition | Caki-1, ACHN | 48 h | [3] |
| 0.001 µM - 1 µM | Inhibits cell viability | 786-O | 2 h | [4][5] |
| 5 µM | - | MCF-7, 786-O | 24 h | [4] |
Experimental Protocols
Protocol 1: Determining Elacridar Cytotoxicity using MTT Assay
This protocol is adapted from a published study.[3]
Materials:
-
96-well plates
-
Cells of interest
-
Elacridar stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed 3.0 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of Elacridar in complete cell culture medium.
-
Add the different concentrations of Elacridar to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest Elacridar concentration.
-
Incubate the plate for 48 hours.
-
Add MTT solution to each well and incubate for an appropriate time (typically 2-4 hours) to allow for the formation of formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO per well.
-
Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Calcein-AM Accumulation Assay for P-gp Activity
This protocol is based on a method described in a research article.[1]
Materials:
-
Cells of interest (P-gp expressing and a negative control)
-
Elacridar
-
Calcein-AM (a P-gp substrate)
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat the cells with the desired concentration of Elacridar (e.g., 0.1 µM or 1 µM) for 1 hour. Include an untreated control and a positive control (Verapamil).
-
Add Calcein-AM to a final concentration of 0.25 µM to all samples and incubate for another hour.
-
Wash the cells three times with cold PBS containing 50 µM Verapamil to stop the efflux.
-
Analyze the intracellular fluorescence of Calcein using a flow cytometer or visualize under a fluorescence microscope. Increased fluorescence in Elacridar-treated cells compared to untreated cells indicates P-gp inhibition.
Visualizations
Caption: Workflow for determining Elacridar cytotoxicity using an MTT assay.
Caption: Mechanism of Elacridar-mediated inhibition of P-gp/BCRP drug efflux.
References
- 1. mdpi.com [mdpi.com]
- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in In Vivo Studies with Elacridar
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Elacridar in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Administration
-
Q1: I am observing high variability in my plasma concentrations of Elacridar after oral administration. What could be the cause and how can I mitigate this?
A: High interindividual variability in plasma concentrations following oral administration of Elacridar is a well-documented issue.[1] This is primarily attributed to its poor physicochemical properties, namely low aqueous solubility and high lipophilicity, which lead to dissolution-rate-limited absorption.[1][2] To address this, consider the following:
-
Formulation Strategy: The formulation of Elacridar is critical for consistent results. A simple suspension may lead to variable dissolution.[1] Consider using a microemulsion formulation, which has been shown to improve bioavailability and provide more consistent plasma and brain exposure.[2][3] A microemulsion using Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio) has been successfully developed.[2][3] Alternatively, a co-solvent-based vehicle can be used for intravenous administration.[4]
-
Route of Administration: If oral administration continues to yield high variability, consider alternative routes. Intravenous (IV) administration provides the most direct and controlled delivery, although it may not be suitable for chronic dosing in non-catheterized animals.[1] Intraperitoneal (IP) administration is another option, but it has been shown to result in very low bioavailability (approximately 1%) compared to oral (approximately 22%) and IV routes.[1]
-
-
Q2: What is a reliable formulation for preparing Elacridar for oral, intraperitoneal, and intravenous administration in mice?
A: The choice of formulation vehicle is critical for achieving consistent and effective delivery of Elacridar. Here are some established formulations:
-
Oral and Intraperitoneal Administration (Suspension): A stable suspension can be prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80 to achieve a concentration of 10 mg/mL.[1]
-
Intravenous Administration: A solution for intravenous dosing can be prepared by dissolving Elacridar in a vehicle containing dimethyl sulfoxide (DMSO), propylene glycol, and saline in a 2:2:1 (v/v/v) ratio to a concentration of 1.25 mg/mL.[1] Be aware that this solution can be prone to precipitation.[1]
-
Microemulsion for Oral and Intraperitoneal Administration: To improve bioavailability, a microemulsion can be prepared using Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 ratio.[2] Elacridar can be dissolved in this mixture and then diluted with saline for administration.[2]
-
Dosing & Experimental Design
-
Q3: What is a typical dose of Elacridar for inhibiting P-gp and BCRP at the blood-brain barrier in rodents?
A: The effective dose of Elacridar depends on the route of administration and the desired level of transporter inhibition.
-
Oral Administration: Doses as high as 100 mg/kg have been used in mice to achieve sufficient plasma concentrations for effective P-gp and BCRP inhibition at the blood-brain barrier (BBB).[1][5]
-
Intravenous Administration: For IV administration, a much lower dose is required. In mice, a dose of 2.5 mg/kg has been used to study its pharmacokinetics and brain penetration.[1] In another study to screen for P-gp substrates, Elacridar was dosed intravenously at 5 mg/kg, 30 minutes prior to the probe substrate administration.[4][6]
-
Dose Optimization: It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions. A study optimizing Elacridar dose for P-gp inhibition with the probe substrate digoxin found that 5 mg/kg IV was more effective than 2 mg/kg or 10 mg/kg.[4]
-
-
Q4: When should I administer Elacridar relative to my test compound to see maximum inhibition of P-gp mediated efflux at the BBB?
A: The timing of Elacridar administration is crucial for observing its maximal inhibitory effect. For intravenous administration of Elacridar, a pre-treatment time of 30 minutes prior to the administration of the P-gp substrate has been shown to be optimal.[4] One study found that a 0.5-hour pre-treatment with 5 mg/kg IV Elacridar resulted in a 4-fold increase in digoxin brain concentration, which was more effective than pre-treatment at 0.25 hours or 2 hours.[4]
Pharmacokinetics & Data Interpretation
-
Q5: I am seeing non-linear brain penetration of Elacridar. Is this expected?
A: Yes, the brain distribution of Elacridar is non-linear and dose-dependent.[7] The brain-to-plasma partition coefficient (Kp,brain) of Elacridar increases as plasma exposure increases.[1][8] This suggests saturation of the P-gp and BCRP efflux transporters at the blood-brain barrier.[1][7] At higher concentrations, more Elacridar can enter and remain in the brain.
-
Q6: Does Elacridar affect the systemic clearance of co-administered drugs?
A: Elacridar is not a potent inhibitor of major cytochrome P450 enzymes in vitro, suggesting a low potential for metabolic drug-drug interactions.[1][9] However, some studies have observed a trend towards an increased volume of distribution and half-life of co-administered P-gp substrates like digoxin and quinidine, although systemic clearance was not significantly affected.[4][6] It is important to assess the full pharmacokinetic profile of your test compound in the presence and absence of Elacridar to understand any potential interactions.
Data Presentation: Pharmacokinetic Parameters of Elacridar
The following tables summarize key pharmacokinetic data for Elacridar from in vivo studies in mice, providing a reference for experimental design and data interpretation.
Table 1: Bioavailability and Brain Penetration of Elacridar in FVB Mice with a Suspension Formulation.[1]
| Route of Administration | Dose (mg/kg) | Absolute Bioavailability (%) | Terminal Half-life (h) | Brain-to-Plasma Partition Coefficient (Kp,brain) |
| Intravenous (IV) | 2.5 | - | ~4 | 0.82 |
| Intraperitoneal (IP) | 100 | ~1 | ~4 | 0.43 |
| Oral (PO) | 100 | ~22 | ~20 | 4.31 |
Table 2: Bioavailability of Elacridar in FVBn Mice with a Microemulsion Formulation.[2][3]
| Route of Administration | Dose (mg/kg) | Absolute Bioavailability (%) |
| Intraperitoneal (IP) | 10 | 1.3 |
| Oral (PO) | 10 | 0.47 |
Table 3: Effect of Elacridar (5 mg/kg, IV) on the Brain-to-Plasma AUC Ratio (B/P) of P-gp Substrates in Mice.[4]
| P-gp Substrate | Dose (mg/kg) | B/P Ratio (Without Elacridar) | B/P Ratio (With Elacridar) | Fold Increase |
| Digoxin | 2 | 0.5 | 2.0 | 4 |
| Quinidine | 5 | 0.2 | 7.6 | 38 |
| Talinolol | 5 | 0.3 | 0.6 | 2 |
| Atenolol (Non-P-gp Substrate) | 5 | ~0.1 | ~0.1 | No change |
Experimental Protocols
Protocol 1: Screening for P-gp Substrate Liability Using Elacridar in Mice
This protocol is adapted from a simplified method to assess the P-gp mediated efflux of a test compound at the blood-brain barrier.[4][6]
Materials:
-
Elacridar
-
Test compound (potential P-gp substrate)
-
Vehicle for Elacridar (e.g., 10% DMAC, 40% PEG-400, 30% HPβCD, 20% water)[4]
-
Vehicle for test compound
-
Male Swiss Albino mice (or other appropriate strain)
Procedure:
-
Animal Acclimatization: Acclimate animals for at least 3 days with free access to food and water.
-
Group Allocation: Divide mice into two groups:
-
Group 1: Test compound alone.
-
Group 2: Elacridar + Test compound.
-
-
Elacridar Administration:
-
Prepare Elacridar formulation (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse).
-
Administer Elacridar (5 mg/kg) intravenously (IV) to Group 2 mice via the tail vein.
-
-
Test Compound Administration:
-
30 minutes after Elacridar administration, administer the test compound to both Group 1 and Group 2 mice via the desired route (e.g., IV).
-
-
Sample Collection:
-
Collect blood and brain samples at predetermined time points (e.g., 1, 3, 5, and 7 hours post-test compound dose).
-
Process blood to obtain plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis:
-
Analyze the concentrations of the test compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point.
-
Determine the Area Under the Curve (AUC) for both plasma and brain concentrations.
-
Calculate the B/P AUC ratio. A significant increase in the B/P AUC ratio in the presence of Elacridar indicates that the test compound is a P-gp substrate.
-
Mandatory Visualizations
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
Elacridar Formulations: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and preparation of Elacridar solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of Elacridar in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and storage of Elacridar solutions.
| Question/Issue | Answer/Solution |
| Why is my Elacridar not dissolving in aqueous buffer? | Elacridar has very low solubility in aqueous solutions.[1][2][3] To achieve the desired concentration, first dissolve Elacridar in an organic solvent like DMSO or DMF, and then dilute this stock solution with your aqueous buffer.[2] For instance, a 1:3 solution of DMF:PBS (pH 7.2) can yield a solubility of approximately 0.25 mg/mL.[2] |
| My Elacridar solution appears cloudy or has precipitates. | This can be due to several factors: 1. Exceeding Solubility Limits: You may have exceeded the solubility of Elacridar in the chosen solvent. Refer to the solubility data table below. 2. Temperature Effects: Solubility can be temperature-dependent. Gentle warming or sonication may be required for complete dissolution in some solvents like DMSO.[3] 3. Hygroscopic Solvents: DMSO is hygroscopic and absorbed moisture can reduce Elacridar's solubility. Always use fresh, anhydrous DMSO for preparing stock solutions.[1] |
| I am seeing inconsistent results in my cell-based assays. | This could be related to the stability of Elacridar in your final culture medium. Aqueous solutions of Elacridar are unstable when exposed to light, which can lead to its degradation and a loss of activity.[4][5][6] It is critical to protect all aqueous preparations of Elacridar from light. It is also recommended not to store aqueous solutions for more than one day.[2] |
| How should I prepare Elacridar for in vivo studies? | The preparation method depends on the route of administration. Several formulations have been successfully used in preclinical studies: - Intravenous (i.v.) injection: A solution can be prepared in a vehicle containing DMSO, propylene glycol, and saline (e.g., in a 2:2:1 v/v/v ratio).[3][7] - Intravenous (i.v.) infusion: A co-solvent strategy using tetrahydrofuran (5% w/v) in an aqueous D-glucose solution (2.5% w/v) has been reported.[1] - Oral (p.o.) or Intraperitoneal (i.p.) administration: A stable suspension can be prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80.[3] A microemulsion with Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio) has also been developed to improve bioavailability.[7] |
| What is the recommended storage condition for Elacridar? | - Solid Form: Store at -20°C for long-term stability (≥ 4 years).[2] - Stock Solutions (in organic solvents): Aliquot and store at -20°C for up to 1 month or at -80°C for 1 to 2 years to avoid repeated freeze-thaw cycles.[8] - Aqueous Solutions: Freshly prepare for each experiment and use within the same day.[2] Protect from light.[4][5][6] |
Elacridar Solubility and Stability Data
The following tables summarize the solubility and stability of Elacridar in various solvent preparations.
Table 1: Elacridar Solubility in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | ~1 mg/mL to 100 mg/mL[1][2] | Solubility can be enhanced with warming or sonication. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1][3] |
| DMF | ~5 mg/mL[2] | - |
| Aqueous Buffers | Sparingly soluble[2] | Requires initial dissolution in an organic solvent (e.g., DMF) followed by dilution. |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[2] | - |
| Water | Practically insoluble[3] | - |
| Ethanol | Insoluble[1] | - |
Table 2: Elacridar Stability in Different Preparations
| Preparation | Storage Temperature | Stability | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years[2] | - |
| Stock Solution in DMSO/DMF | -20°C | Up to 1 month[8] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | 1 to 2 years[8] | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Dilutions | Room Temperature | Not recommended for storage beyond one day[2] | Must be protected from light to prevent degradation.[4][5][6] |
| IV Infusion Formulation (5 g/L Elacridar with 5% w/v THF in 2.5% w/v D-glucose solution) | Not specified | Stable particle size for 150 minutes[1] | - |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Elacridar Stock Solution in DMSO
-
Weigh the desired amount of solid Elacridar in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
If needed, gently warm the solution or sonicate until the Elacridar is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Elacridar Working Solution in Aqueous Buffer
-
Thaw an aliquot of the Elacridar stock solution (from Protocol 1) at room temperature.
-
Dilute the stock solution with the desired pre-warmed aqueous buffer or cell culture medium to the final working concentration.
-
Vortex briefly to ensure homogeneity.
-
Crucially, protect the working solution from light at all times by using amber tubes or covering the container with aluminum foil.
-
Use the freshly prepared working solution within the same day.
Visual Guides
The following diagrams illustrate key experimental workflows and logical relationships for working with Elacridar.
Caption: Workflow for preparing Elacridar stock and working solutions.
Caption: Logic diagram for troubleshooting common Elacridar solution problems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Elacridar and CYP Enzyme Activity: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of Elacridar on cytochrome P450 (CYP) enzyme activity in experimental settings. Elacridar is a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), with a recognized but less pronounced effect on CYP enzymes. Understanding this dual activity is critical for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Elacridar?
Elacridar is foremost a potent inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). Its primary utility in research is to block the efflux of substrate drugs from cells, thereby increasing their intracellular concentration and efficacy.
Q2: Does Elacridar inhibit CYP enzymes?
Yes, Elacridar has been reported to exhibit modest inhibitory effects on some cytochrome P450 enzymes. However, it is not considered a potent CYP inhibitor, with reported half-maximal inhibitory concentrations (IC50) generally falling within the micromolar range.[1][2] This is in contrast to its potent, sub-micromolar inhibition of P-gp.
Q3: Which CYP isoforms are most likely to be affected by Elacridar?
Studies suggest that like many P-gp inhibitors, Elacridar may show some inhibition of CYP3A4.[2] There is also mention of modest inhibition of other P450 enzymes, though comprehensive data across all major isoforms is limited in publicly available literature.
Q4: Can Elacridar be used as a selective tool to study P-gp and BCRP without interfering with CYP metabolism?
While Elacridar is a valuable tool for studying P-gp and BCRP, its modest CYP inhibition should be considered, especially at higher concentrations. For experiments aiming to isolate the effects of P-gp/BCRP inhibition, it is crucial to use the lowest effective concentration of Elacridar and to conduct appropriate control experiments to account for any potential off-target effects on CYP enzymes. One study described Elacridar as a useful model inhibitor to define the role of P-gp in drug disposition without significant interference with other processes.[2]
Q5: Does Elacridar affect the expression of CYP enzymes?
Currently, there is limited direct evidence in the scientific literature to suggest that Elacridar significantly alters the expression of CYP enzymes through signaling pathways such as the pregnane X receptor (PXR) or the aryl hydrocarbon receptor (AhR). These nuclear receptors are key regulators of the expression of many CYP genes. The primary interaction of Elacridar with drug disposition is through direct inhibition of efflux transporters.
Quantitative Data on Elacridar's Impact on CYP Enzyme Activity
Comprehensive, publicly available data detailing the IC50 values of Elacridar against a full panel of CYP isoforms is limited. The available literature consistently characterizes its CYP inhibition as "modest" or "weak," with IC50 values in the micromolar range.[1] Researchers should determine the IC50 values for the specific CYP isoforms relevant to their experimental system.
Table 1: Summary of Reported Elacridar Activity on CYP Enzymes
| CYP Isoform | Reported Inhibition | IC50 Range (µM) | Notes |
| General CYP Activity | Modest | Micromolar | Elacridar is not a potent inhibitor of CYP enzymes in vitro.[1] |
| CYP3A4 | Modest | Not consistently reported | As with many P-gp inhibitors, some level of CYP3A4 inhibition is observed.[2] |
| Other CYPs | Not strongly inhibited | Not consistently reported | Limited inhibition was observed for other P450 enzymes.[2] |
Note: This table is a summary of qualitative descriptions found in the literature. Specific IC50 values should be determined empirically for the experimental conditions being used.
Experimental Protocols
Protocol: In Vitro Assessment of Elacridar's Inhibitory Effect on CYP3A4 in Human Liver Microsomes
This protocol provides a general framework for determining the IC50 of Elacridar for CYP3A4 activity using a probe substrate.
1. Materials:
- Human Liver Microsomes (HLMs)
- Elacridar (in a suitable solvent, e.g., DMSO)
- CYP3A4 probe substrate (e.g., midazolam or testosterone)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
- Potassium phosphate buffer (pH 7.4)
- Positive control inhibitor (e.g., ketoconazole for CYP3A4)
- Acetonitrile or other suitable quenching solvent containing an internal standard
- 96-well plates
- LC-MS/MS system for analysis
2. Procedure:
- Prepare Reagents: Thaw HLMs on ice. Prepare serial dilutions of Elacridar and the positive control in the incubation buffer. The final solvent concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
- Incubation Setup: In a 96-well plate, add the potassium phosphate buffer, HLM, and the Elacridar solution at various concentrations (or positive control/vehicle).
- Pre-incubation (Optional for time-dependent inhibition): Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow Elacridar to interact with the microsomes.
- Initiate Reaction: Add the CYP3A4 probe substrate to each well to start the reaction. Immediately after, add the pre-warmed NADPH regenerating system.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Terminate Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile with an internal standard).
- Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
- LC-MS/MS Analysis: Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
- Data Analysis: Calculate the percent inhibition of the CYP3A4 activity for each Elacridar concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Elacridar concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Visualizing Experimental and Logical Workflows
Caption: Experimental workflow for determining the IC50 of Elacridar on CYP enzyme activity.
Caption: Logical relationship of Elacridar's dual impact on transporters and CYP enzymes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values | - Inconsistent solvent concentrations. - Pipetting errors. - Instability of Elacridar or the probe substrate in the incubation matrix. | - Ensure final solvent concentration is consistent and low across all wells. - Use calibrated pipettes and proper technique. - Assess the stability of all compounds under the experimental conditions. |
| No inhibition observed, even at high concentrations | - Elacridar may not be a significant inhibitor of the specific CYP isoform being tested. - Incorrect experimental setup (e.g., inactive enzyme, wrong buffer pH). - Elacridar is being effluxed from the system (more relevant in cell-based assays). | - Confirm the modest inhibitory profile of Elacridar for the target CYP. - Run a positive control inhibitor to validate the assay. - For cell-based assays, consider that Elacridar's primary role as a P-gp substrate/inhibitor may influence its intracellular concentration. Using subcellular fractions like microsomes can mitigate this. |
| Steeper or shallower inhibition curve than expected | - Non-specific binding of Elacridar to the microsomal protein. - Complex inhibition kinetics (e.g., partial or mixed inhibition). | - Use a low protein concentration in the assay to minimize non-specific binding. - Perform more detailed kinetic studies to elucidate the mechanism of inhibition. |
| Discrepancy between results in microsomes and hepatocytes | - Elacridar is a substrate for P-gp, which is expressed in hepatocytes but not in microsomes. Active efflux from hepatocytes could lead to a lower intracellular concentration and thus weaker apparent CYP inhibition compared to microsomes.[2] | - Be aware of the limitations of each in vitro system. Hepatocytes may provide a more physiologically relevant model for compounds that are also transporter substrates, but the results can be more complex to interpret. Microsomal assays are better for assessing direct enzymatic inhibition without the confounding factor of transport. |
| Unexpected drug-drug interaction in vivo not predicted by in vitro CYP inhibition | - The primary interaction in vivo is likely due to P-gp/BCRP inhibition by Elacridar, leading to increased absorption and reduced clearance of the co-administered drug, rather than direct CYP inhibition. | - Evaluate the co-administered drug as a P-gp/BCRP substrate. In vivo studies should be designed to differentiate between transporter-mediated and metabolism-mediated interactions. |
References
Species-specific differences in Elacridar efficacy and metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacridar.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of Elacridar in our in vivo rodent model. What are the potential reasons for this?
A1: Several factors can contribute to lower-than-expected in vivo efficacy of Elacridar. Here are some key aspects to consider:
-
Route of Administration and Formulation: Elacridar has poor aqueous solubility, which can significantly impact its absorption and bioavailability. Oral administration of a simple suspension may lead to low and variable plasma concentrations. Consider using a formulation designed to enhance solubility, such as a microemulsion or a solution with co-solvents like DMSO and PEG-400. Intravenous administration of a well-formulated solution will provide the most consistent plasma exposure.
-
Dose: The dose of Elacridar required to inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can vary between species. Ensure you are using a dose that has been shown to be effective in your specific rodent model. For instance, in rats, doses exceeding 8.9 mg/hr/kg as a constant infusion have been shown to effectively inhibit P-gp and BCRP at the blood-brain barrier.[1][2]
-
Plasma Protein Binding: Elacridar is highly bound to plasma proteins.[3] It is the unbound (free) fraction of the drug that is pharmacologically active. Species differences in plasma protein binding can affect the free concentration of Elacridar at the target site. While it's a complex issue, it's a factor to be aware of, especially when comparing results across species.
-
Metabolic Stability: The rate at which Elacridar is metabolized can differ between species. Faster metabolism will lead to a shorter half-life and potentially lower efficacy. Refer to the metabolic stability data in Table 2 to see how your chosen species compares to others.
-
Transporter Expression and Substrate Specificity: The expression levels and substrate specificities of P-gp and BCRP can vary between species and even between different strains of the same species. This can influence the degree of inhibition achieved with a given dose of Elacridar.
Q2: We are experiencing solubility issues with Elacridar in our in vitro assays. What can we do?
A2: Elacridar's low aqueous solubility is a common challenge. Here are some troubleshooting tips for in vitro experiments:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of Elacridar. When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent effects on your cells or enzymes.
-
Formulation: For cell-based assays, you can explore the use of formulations that enhance solubility, such as microemulsions. However, it is crucial to include a vehicle control to account for any effects of the formulation components on the assay.[4]
-
Sonication: Gentle sonication of the final solution can sometimes help to dissolve small amounts of precipitate.
-
Precipitation Check: It is good practice to visually inspect your dosing solutions for any signs of precipitation before adding them to your assay. Centrifuging the solution and analyzing the supernatant concentration can also confirm the amount of Elacridar in solution.
-
Concentration Range: Be mindful of the solubility limit of Elacridar in your specific assay medium. If you are observing precipitation at higher concentrations, you may need to adjust your experimental design to work within the soluble range.
Q3: Are there significant species differences in the in vitro inhibitory potency of Elacridar?
A3: Yes, there can be species-specific differences in the in vitro inhibitory potency of Elacridar, often reflected in the IC50 values. These differences can arise from variations in the amino acid sequences and structures of the P-gp and BCRP transporters across species. The provided data in Table 1 summarizes some reported IC50 values in different cell lines, which can serve as a guide. It is always recommended to determine the IC50 in your specific experimental system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in in vivo results | Poor oral bioavailability due to low solubility. Inter-individual differences in metabolism. | Use a solubilizing formulation (e.g., microemulsion). Consider intravenous administration for more controlled exposure. Increase the number of animals per group to improve statistical power. |
| Low brain-to-plasma ratio of a co-administered P-gp/BCRP substrate despite Elacridar treatment | Insufficient dose of Elacridar to achieve complete inhibition. Rapid metabolism of Elacridar. The co-administered drug is a substrate for other efflux transporters not inhibited by Elacridar. | Perform a dose-response study with Elacridar to determine the optimal inhibitory dose in your model.[5] Check the metabolic stability of Elacridar in the relevant species' liver microsomes. Investigate if other transporters are involved in the efflux of your substrate. |
| Precipitation of Elacridar in in vitro assay plates | Exceeding the solubility limit of Elacridar in the assay buffer. | Reduce the final concentration of Elacridar. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the cells/enzymes, ensuring appropriate vehicle controls. Use a pre-formulated, more soluble version of Elacridar if available. |
| Inconsistent results in P-gp/BCRP inhibition assays | Cell line instability or passage number affecting transporter expression. Variability in substrate or inhibitor concentrations. | Use cells within a defined low passage number range. Ensure accurate and consistent preparation of all solutions. Include positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency (IC50) of Elacridar against P-glycoprotein (P-gp)
| Cell Line | Species | Substrate | IC50 (µM) | Reference |
| MCF7R | Human | Rhodamine 123 | 0.05 | [6] |
| Human primary mesothelioma stem cells | Human | Doxorubicin | ~1 | [7] |
| Human primary glioblastoma stem cells | Human | Doxorubicin | ~1 | [7] |
| Caki-1 and ACHN cells | Human | - | 2.5 (inhibits cell growth) | [7] |
| P-gp-overexpressing MCF7R cells | Human | Rhodamine 123 | 0.05 | [6] |
| A2780PR1 (PAC-resistant) | Human | Paclitaxel | <0.1 | [8] |
| A2780PR2 (PAC-resistant) | Human | Paclitaxel | <0.1 | [8] |
Note: IC50 values can be highly dependent on the experimental conditions, including the cell line, substrate, and assay methodology. The values presented here are for comparative purposes.
Table 2: In Vitro Metabolic Stability of Elacridar in Liver Microsomes
| Species | % Remaining at 120 min | Reference |
| Human | 72.6% | [9] |
| Rat | 16.7% | [9] |
| Mouse | 27.5% | [9] |
Note: Higher percentage remaining indicates greater metabolic stability.
Experimental Protocols
Protocol 1: Determination of Elacridar IC50 for P-gp Inhibition using a Rhodamine 123 Accumulation Assay in MDCK-MDR1 Cells
This protocol is adapted from established methods for assessing P-gp inhibition.[6]
Materials:
-
MDCK-MDR1 cells (P-gp overexpressing) and parental MDCK cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Rhodamine 123 (P-gp substrate)
-
Elacridar
-
DMSO (for stock solutions)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and parental MDCK cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Solutions:
-
Prepare a stock solution of Elacridar in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of Elacridar in assay buffer to achieve the desired final concentrations (e.g., 0.001 to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a working solution of Rhodamine 123 in assay buffer (e.g., 5 µM).
-
-
Inhibition Assay:
-
Wash the cell monolayers twice with warm assay buffer.
-
Add the Elacridar dilutions to the appropriate wells of both the MDCK-MDR1 and parental MDCK plates. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Pre-incubate the plates at 37°C for 30 minutes.
-
Add the Rhodamine 123 working solution to all wells and incubate at 37°C for 60 minutes, protected from light.
-
-
Measurement:
-
Aspirate the assay solution from all wells.
-
Wash the cells three times with ice-cold assay buffer.
-
Add a lysis buffer to each well and incubate for 10 minutes to lyse the cells and release the intracellular Rhodamine 123.
-
Measure the fluorescence of each well using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with cells but no Rhodamine 123).
-
Normalize the fluorescence in the Elacridar-treated wells to the vehicle control.
-
Plot the percentage of Rhodamine 123 accumulation versus the logarithm of the Elacridar concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessment of Elacridar Metabolic Stability in Liver Microsomes
This protocol is a general procedure for evaluating in vitro metabolic stability.[10][11][12]
Materials:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, mouse, dog, monkey)
-
Elacridar
-
DMSO (for stock solution)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Elacridar in DMSO (e.g., 10 mM).
-
Prepare a working solution of Elacridar in phosphate buffer (e.g., 1 µM).
-
Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer (e.g., 0.5 mg/mL).
-
-
Metabolic Reaction:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal solution and the Elacridar working solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the wells containing the microsomes and Elacridar.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate/tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of Elacridar at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Elacridar remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations
Caption: Workflow for determining the IC50 of Elacridar for P-gp inhibition.
Caption: Workflow for assessing the metabolic stability of Elacridar.
Caption: Elacridar's mechanism of action in inhibiting P-gp and BCRP.
References
- 1. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mercell.com [mercell.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Best practices for long-term storage of Elacridar solutions.
This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and experimental use of Elacridar solutions.
Frequently Asked Questions (FAQs): Storage and Handling
Q1: How should I store solid, powdered Elacridar?
Solid Elacridar is supplied as a crystalline solid and should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2] Another source suggests stability for three years at -20°C or two years at 4°C.[3]
Q2: What is the recommended solvent for preparing Elacridar stock solutions?
Elacridar is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] The solubility is approximately 1 mg/mL in DMSO and 5 mg/mL in DMF.[1] For in vitro studies, freshly opened, anhydrous DMSO is highly recommended, as moisture can significantly reduce solubility.[4]
Q3: What are the best practices for the long-term storage of Elacridar stock solutions?
For optimal long-term stability, stock solutions prepared in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored under the following conditions:
When preparing the stock solution, it is good practice to purge the solvent with an inert gas before dissolving the Elacridar.[1] Always store solutions tightly sealed and protected from moisture.[5]
Q4: How long can I store aqueous dilutions or working solutions of Elacridar?
Aqueous solutions of Elacridar are not stable. It is strongly recommended not to store aqueous solutions for more than one day.[1] For all experiments, especially in vivo studies, working solutions should be prepared fresh on the day of use.[6]
Q5: Are there any special handling precautions for Elacridar solutions?
Yes, Elacridar is known to be sensitive to light. Exposure to light, especially in neutral or alkaline solutions, can lead to degradation.[7] Therefore, solutions should be protected from light during preparation, storage, and experimentation wherever possible.
Data Presentation: Storage Condition Summary
| Form | Solvent/Matrix | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | N/A | -20°C | ≥ 4 years | [1][2] |
| 4°C | 2 years | [3] | ||
| Stock Solution | DMSO / DMF | -80°C | 6 months - 2 years | [4][5][6] |
| -20°C | 1 month | [4][5] | ||
| Aqueous/Working Solution | Aqueous Buffer (e.g., PBS) | 2-8°C | ≤ 1 day | [1] |
Troubleshooting Guides
Issue 1: My Elacridar solution has precipitated after dilution.
Precipitation is a common issue due to Elacridar's poor solubility in aqueous buffers.[1]
-
Cause: The percentage of organic solvent (like DMSO) in the final working solution is too low to maintain solubility.
-
Solution:
-
Sonication/Warming: Gentle warming or sonication can help redissolve the precipitate.[5][6]
-
Formulation Adjustment: For in vivo experiments, consider using a co-solvent system. A common formulation involves preparing a stock in DMSO, then diluting with vehicles like PEG300 and Tween-80 before adding the final aqueous component (e.g., saline).[4][5]
-
Fresh Preparation: Always prepare the final working solution immediately before use.[6]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Elacridar Hydrochloride vs. Tariquidar: A Comparative Guide for In Vivo Research
For researchers and drug development professionals navigating the complexities of in vivo studies involving ABC transporters, the choice of a potent and reliable inhibitor is critical. Elacridar hydrochloride and tariquidar, both third-generation inhibitors of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), stand out as key tools to modulate drug disposition and overcome multidrug resistance. This guide provides an objective comparison of their performance in vivo, supported by experimental data, to aid in the selection of the most suitable inhibitor for your research needs.
At a Glance: Key Differences
| Feature | This compound | Tariquidar |
| Primary Targets | P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)[1][2] | P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)[3][4][5][6] |
| Potency | Considered more potent, especially as a dual inhibitor.[7][8] | Potent P-gp inhibitor, but its BCRP inhibition is concentration-dependent and it can be a BCRP substrate at lower concentrations.[4][5][6] |
| Brain Penetration | Can achieve higher brain-to-plasma ratios, enhancing its own distribution.[1][7] | Efflux by BCRP at the blood-brain barrier can limit its effectiveness as a brain delivery enhancer.[7] |
| Oral Bioavailability | Generally low and variable, but can be improved with specific formulations.[1][9] | Low in humans, necessitating intravenous administration in many clinical studies. High bioavailability has been observed in rats.[3][10] |
| In Vivo Efficacy | Effectively increases brain penetration of co-administered P-gp and BCRP substrates.[1][11][12] | Enhances brain distribution of P-gp substrates, but its utility for BCRP substrates is less consistent.[3][7][13] |
Quantitative Comparison of In Vivo Performance
The following tables summarize key quantitative data from various preclinical and clinical studies to facilitate a direct comparison between elacridar and tariquidar.
Table 1: Comparative Efficacy in Modulating Brain Penetration
| Compound | Animal Model | Co-administered Drug | Dose of Inhibitor | Fold Increase in Brain Concentration of Co-administered Drug | Reference |
| Elacridar | Mice | Sunitinib | 100 mg/kg (oral) | ~12-fold | [1] |
| Elacridar | Rats | Lapatinib | 5 mg/kg (i.p.) | 1.8-fold (AUC) | [12] |
| Elacridar | Rats | (R)-[11C]verapamil | 1.2 mg/kg (i.v.) | 50% of max effect (ED50) | [8] |
| Tariquidar | Rats | (R)-[11C]verapamil | 3.0 mg/kg (i.v.) | 50% of max effect (ED50) | [8] |
| Tariquidar | Mice | Asciminib | Not specified | Increased brain:plasma ratio from 0.33% to 10.16% | [13] |
| Tariquidar | Mice | Nilotinib | Not specified | Increased brain:plasma ratio from 1.16% to 9.61% | [13] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Dose | Bioavailability | Terminal Half-life | Reference |
| Elacridar | Mouse | Oral | 100 mg/kg | 22% | ~20 hours | [1] |
| Elacridar | Mouse | Intraperitoneal | 100 mg/kg | 1% | ~4 hours | [1] |
| Elacridar | Mouse | Intravenous | 2.5 mg/kg | N/A | ~4 hours | [1] |
| Elacridar | Human | Oral (ASD tablet) | 1000 mg | N/A (Cmax: 326 ng/mL) | N/A | [9] |
| Tariquidar | Rat | Oral (Solution) | 15 mg/kg | 71.6% | N/A | [10] |
| Tariquidar | Rat | Oral (Microemulsion) | 15 mg/kg | 86.3% | N/A | [10] |
| Tariquidar | Human | Intravenous | up to 8 mg/kg | N/A | Long | [3] |
| Tariquidar | Human | Oral | Not specified | 12% | N/A | [3] |
Mechanism of Action: P-gp and BCRP Inhibition
Elacridar and tariquidar exert their effects by inhibiting the function of P-gp and BCRP, two major ATP-binding cassette (ABC) transporters that act as efflux pumps at physiological barriers. These transporters actively extrude a wide range of substrates, including many therapeutic drugs, from cells, thereby limiting their intracellular concentration and efficacy. By blocking these pumps, elacridar and tariquidar increase the intracellular and tissue accumulation of co-administered substrate drugs.
References
- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of the P-gp Inhibitor Tariquidar in Rats After Intravenous, Oral, and Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The "specific" P-glycoprotein inhibitor Tariquidar is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle: Elacridar vs. Verapamil for P-glycoprotein Inhibition
A comprehensive guide for researchers on the comparative potency and mechanisms of two key P-glycoprotein inhibitors.
In the realm of drug development and biomedical research, overcoming multidrug resistance (MDR) mediated by efflux pumps like P-glycoprotein (P-gp) is a critical challenge. P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively extrudes a wide array of xenobiotics from cells, thereby reducing the intracellular concentration and efficacy of many therapeutic agents. The use of P-gp inhibitors to counteract this resistance mechanism is a well-established strategy. This guide provides a detailed comparison of two prominent P-gp inhibitors: Elacridar, a third-generation inhibitor, and Verapamil, a first-generation agent.
Quantitative Comparison of Inhibitory Potency
The potency of a P-gp inhibitor is a crucial determinant of its utility in research and clinical settings. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater efficacy. A review of the available experimental data clearly demonstrates that Elacridar is a significantly more potent P-gp inhibitor than Verapamil.
| Inhibitor | IC50 Value | Cell Line/System | Measurement Assay | Reference |
| Elacridar | 193 nM | P-glycoprotein overexpressing cells | Not Specified | [1] |
| Elacridar | 160 nM | P-glycoprotein (P-gp) labeling by [3H]azidopine | Photoaffinity radiolabeling | [2] |
| Elacridar | 50 nM | MCF7R cells | Rhodamine 123 accumulation assay | [3] |
| Elacridar | 20 nM | CHRC5, OV1/DXR, MCF7/ADR cells | Doxorubicin and Vincristine cytotoxicity | [4] |
| Verapamil | 1.4 µM | MDR-CEM cells | Calcein-AM efflux | [5] |
| Verapamil | ~12 µM (Half-maximal inhibition) | Mdr3 Pgp ATPase | ATPase activity assay | [6] |
| Verapamil | 15 µM (resulted in 3-fold decrease in P-gp expression) | K562/ADR cells | P-gp expression analysis | [7] |
As evidenced by the data, Elacridar consistently exhibits IC50 values in the nanomolar range, whereas Verapamil's inhibitory concentrations are in the micromolar range, indicating that Elacridar is several orders of magnitude more potent. In a rat model using (R)-[11C]verapamil PET to measure P-gp function, Elacridar was found to be about three times more potent than tariquidar, another potent P-gp inhibitor, with an ED50 of 1.2 ± 0.1 mg/kg.[8][9]
Mechanism of Action: A Tale of Two Generations
The difference in potency between Elacridar and Verapamil can be attributed to their distinct mechanisms of action and generational differences in their development.
Verapamil , a first-generation P-gp inhibitor, also functions as a calcium channel blocker.[10][11] Its P-gp inhibitory activity is often considered a secondary effect. While it can competitively or non-competitively inhibit P-gp, it is also a substrate for the transporter.[12] Furthermore, some studies suggest that Verapamil can decrease the expression of P-gp at the mRNA level, suggesting a transcriptional or post-transcriptional mechanism.[7] However, its clinical utility as a P-gp inhibitor is limited by its cardiovascular side effects and the high concentrations required for effective P-gp inhibition.[13]
Elacridar , on the other hand, is a potent and specific third-generation P-gp inhibitor.[14] It is not a P-gp substrate itself and functions as a non-competitive inhibitor by modulating the ATPase activity of the transporter.[14][15] Elacridar also exhibits inhibitory activity against another important ABC transporter, Breast Cancer Resistance Protein (BCRP), making it a dual inhibitor.[16][17] Its high potency and specificity, coupled with a better side-effect profile compared to first-generation inhibitors, make it a valuable tool for in vitro and in vivo research.[14]
Experimental Methodologies for Assessing P-gp Inhibition
Several in vitro assays are commonly employed to determine the potency of P-gp inhibitors. The most frequently cited methods in the context of Elacridar and Verapamil are the Rhodamine 123 efflux assay and the Calcein-AM assay.
Rhodamine 123 Efflux Assay
This assay utilizes Rhodamine 123, a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. The addition of a P-gp inhibitor blocks this efflux, leading to an increase in intracellular fluorescence, which can be quantified to determine the inhibitor's potency.
Typical Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF7R) in a 96-well plate.[3]
-
Inhibitor Incubation: Incubate the cells with varying concentrations of the test inhibitor (e.g., Elacridar or Verapamil) for a specified period (e.g., 30 minutes at 37°C).[3]
-
Substrate Addition: Add a fixed concentration of Rhodamine 123 (e.g., 5.25 µM) to the wells.[3]
-
Incubation: Incubate for a further period (e.g., 30 minutes at 37°C).[3]
-
Washing: Wash the cells to remove the extracellular fluorescent substrate.[18]
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a spectrofluorometer (e.g., excitation at 485 nm and emission at 530 nm).[18][19]
-
Data Analysis: Plot the increase in fluorescence against the inhibitor concentration to determine the IC50 value.[3]
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. Once inside the cell, it is cleaved by intracellular esterases to form the fluorescent and cell-impermeable molecule, calcein. In P-gp overexpressing cells, Calcein-AM is effluxed before it can be converted, resulting in low fluorescence. P-gp inhibitors prevent this efflux, leading to the accumulation of fluorescent calcein.[20]
Typical Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR) in a 96-well plate.[5]
-
Inhibitor Pre-treatment: Pre-treat the cells with a range of concentrations of the P-gp modulator.[5]
-
Substrate Addition: Add a fixed concentration of Calcein-AM.[21]
-
Incubation: Incubate the cells for a specific duration (e.g., 15-30 minutes at 37°C) to allow for Calcein-AM uptake and conversion.[21]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~530 nm).[21]
-
Data Analysis: The concentration of the inhibitor that restores half of the calcein retention observed in parental cells (lacking P-gp overexpression) is defined as the EC50.[5]
Visualizing the Comparison and Experimental Workflow
To further clarify the relationship between these inhibitors and the experimental process, the following diagrams are provided.
Conclusion
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elacridar hydrochloride | P-gp inhibitor | Probechem Biochemicals [probechem.com]
- 5. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 15. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Elacridar: A Comprehensive Guide to the Validation of P-glycoprotein Inhibition in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Elacridar's performance in inhibiting P-glycoprotein (P-gp) in cell-based assays, supported by experimental data and detailed protocols. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs by actively pumping them out of cells.[1][2][3][4] Elacridar is a potent, third-generation P-gp inhibitor that has been extensively studied to overcome this resistance.[5][6][7]
The Mechanism of P-gp and its Inhibition by Elacridar
P-gp is an ATP-dependent efflux pump that removes a wide variety of hydrophobic compounds from cells.[1][2][8] This process is fueled by ATP hydrolysis and involves a conformational change in the protein to transport substrates across the cell membrane.[3][8] Elacridar inhibits P-gp by directly interacting with the transporter, likely within the transmembrane domains, and modulating its ATPase activity, thereby preventing the efflux of P-gp substrates.[4]
Caption: P-gp mediated drug efflux and inhibition by Elacridar.
Comparative Efficacy of Elacridar
Elacridar has demonstrated potent P-gp inhibition in various studies. Its efficacy is often compared to other well-known P-gp inhibitors.
| Inhibitor | Cell Line | Assay | IC50 / ED50 | Reference |
| Elacridar | P-gp overexpressing cells | [³H]azidopine labeling | 0.16 µM | [9] |
| Elacridar | Rat Brain | (R)-[¹¹C]verapamil PET | 1.20 ± 0.14 mg/kg | [10] |
| Tariquidar | Rat Brain | (R)-[¹¹C]verapamil PET | 3.00 ± 0.19 mg/kg | [10] |
| Elacridar | PAC-resistant ovarian cancer cells | Calcein-AM accumulation | Effective at 0.1 µM and 1 µM | [11] |
| Elacridar | TOP-resistant ovarian cancer cells | Hoechst 33342/MIT accumulation | Effective at 0.1 µM to 5 µM | [12] |
Key Cell-Based Assays for Validating P-gp Inhibition
Two common and reliable methods for assessing P-gp activity in cell-based assays are the Rhodamine 123 and Calcein-AM efflux assays.
Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate of P-gp. In cells with active P-gp, Rhodamine 123 is pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by compounds like Elacridar leads to the accumulation of Rhodamine 123 inside the cells, which can be quantified by flow cytometry or fluorescence microscopy.[13][14]
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, it is hydrolyzed by esterases into the fluorescent molecule calcein. P-gp can extrude the non-hydrolyzed Calcein-AM from the cell. Therefore, in P-gp overexpressing cells, the fluorescence signal is low. P-gp inhibitors like Elacridar block this efflux, leading to increased intracellular calcein fluorescence.[11]
Experimental Protocols
Detailed methodologies for the Rhodamine 123 and Calcein-AM assays are provided below.
Rhodamine 123 Accumulation Assay Protocol
This protocol is adapted from a method used to determine P-gp activity by measuring the intracellular accumulation of Rhodamine 123.[13]
Caption: Workflow for the Rhodamine 123 accumulation assay.
Detailed Steps:
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7R) are cultured in a suitable medium.[13]
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Incubation with Inhibitor: Cells are pre-incubated with various concentrations of Elacridar or a control inhibitor for a specified time.[13]
-
Rhodamine 123 Addition: Rhodamine 123 is added to a final concentration of 5.25 µM, and the cells are incubated for 30 minutes at 37°C.[13]
-
Washing: The cells are washed with cold PBS to remove the extracellular dye.
-
Fluorescence Measurement: Intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. Excitation and emission wavelengths are typically around 503 nm and 527 nm, respectively.[15]
Calcein-AM Accumulation Assay Protocol
This protocol is based on a method to confirm the effect of Elacridar on P-gp activity by investigating Calcein-AM accumulation in live cells.[11]
Caption: Workflow for the Calcein-AM accumulation assay.
Detailed Steps:
-
Cell Seeding: Both drug-sensitive and P-gp overexpressing resistant cells are seeded in appropriate culture vessels (e.g., 96-well plates or chamber slides).[11]
-
Inhibitor Treatment: Cells are treated with Elacridar at the desired concentrations (e.g., 0.1 µM and 1 µM).[11]
-
Calcein-AM Incubation: Calcein-AM is added to the cells, and they are incubated for approximately 30 minutes at 37°C.[16]
-
Washing: Cells are washed with PBS to remove extracellular Calcein-AM.[16]
-
Fluorescence Analysis: The intracellular fluorescence of calcein is visualized and quantified using fluorescence microscopy or a plate reader at an Ex/Em of ~490/525 nm.[16]
Conclusion
The experimental data from various cell-based assays consistently validate Elacridar as a potent inhibitor of P-glycoprotein. Its ability to reverse P-gp-mediated multidrug resistance has been demonstrated in numerous cancer cell lines. The Rhodamine 123 and Calcein-AM efflux assays are standard, reliable methods for quantifying the inhibitory activity of Elacridar and other P-gp modulators. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug development and cancer therapeutics.
References
- 1. Tracing the substrate translocation mechanism in P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Tariquidar vs. Elacridar: A Comparative Guide to BCRP Inhibition at the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system (CNS) diseases. Efflux transporters, particularly the Breast Cancer Resistance Protein (BCRP or ABCG2), play a pivotal role in limiting the brain penetration of a wide array of therapeutic agents. Overcoming BCRP-mediated efflux is a key strategy in enhancing drug delivery to the brain. This guide provides a detailed, data-driven comparison of two prominent third-generation P-glycoprotein (P-gp) and BCRP inhibitors: Tariquidar and Elacridar.
Executive Summary
Both Tariquidar and Elacridar are potent inhibitors of ABC transporters, but they exhibit distinct profiles in their efficacy and specificity towards BCRP at the BBB. Emerging evidence suggests that Elacridar is a more potent dual inhibitor of both P-gp and BCRP at the BBB compared to Tariquidar .[1] Tariquidar's activity against BCRP is notably concentration-dependent, acting as a substrate at lower concentrations and an inhibitor at higher concentrations.[2][3] This guide will delve into the quantitative data, experimental methodologies, and mechanistic actions of both compounds to inform the selection of the most appropriate inhibitor for preclinical and clinical research.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for Tariquidar and Elacridar based on published experimental data.
Table 1: In Vitro Potency of Tariquidar and Elacridar Against BCRP and P-gp
| Parameter | Tariquidar | Elacridar | Cell Line/System | Substrate | Reference(s) |
| BCRP IC50 | ~100 nM | 0.25 - 0.43 µM | BCRP-overexpressing cells | Mitoxantrone, Hoechst 33342, Pheophorbide A | [2][4] |
| P-gp IC50 | 43 - 80 nM | 0.02 - 0.2 µM | P-gp-overexpressing cells | Doxorubicin, Paclitaxel | [5] |
| BCRP ATPase Activity | Stimulates (S50 = 138.4 nM) | Inhibits | Crude membranes with BCRP | ATP | [2][3][6] |
| P-gp ATPase Activity | Inhibits (IC50 = 5.1 nM) | Inhibits | P-gp-expressing cells | ATP | [3] |
Table 2: In Vivo Efficacy of Tariquidar and Elacridar in Modulating BBB Efflux
| Parameter | Tariquidar | Elacridar | Animal Model | Tracer/Substrate | Reference(s) |
| P-gp ED50 (Brain) | 3.0 mg/kg | 1.2 mg/kg | Rat | (R)-[11C]verapamil | [7] |
| Brain-to-Plasma Ratio Increase (P-gp substrate) | Up to 11-fold | Up to 11-fold | Rat | (R)-[11C]verapamil | [7] |
| Brain-to-Plasma Ratio of Inhibitor (at inhibitory doses) | 1.0 - 1.7 | 16.8 | Rat | Tariquidar, Elacridar | [7] |
| [11C]Tariquidar Brain Uptake Increase with BCRP inhibition | N/A | N/A | Mdr1a/b(-/-) mice | [11C]tariquidar | [8] |
| [11C]Elacridar Brain Uptake Increase with P-gp/BCRP inhibition | 5.8-fold (WT), 7.5-fold (Bcrp1-/-) | N/A | Mice | [11C]elacridar | [7] |
Mechanism of Action at the BBB
BCRP is an ATP-binding cassette (ABC) transporter located on the luminal membrane of brain endothelial cells, where it actively pumps a wide range of substrates from the brain back into the bloodstream, thereby limiting their CNS accumulation.
Tariquidar and Elacridar interfere with this process through direct interaction with the BCRP transporter. Their mechanisms are complex, as they can act as both substrates and inhibitors.
-
Tariquidar : At low nanomolar concentrations, tariquidar is primarily a substrate for BCRP, meaning it is transported by BCRP out of the brain.[2][3] This can lead to its own limited brain penetration. At higher concentrations (≥100 nM), it acts as a competitive inhibitor, blocking the transport of other BCRP substrates.[2][3] Interestingly, tariquidar stimulates BCRP's ATPase activity, which is consistent with it being a substrate.[2][3][6] In contrast, it potently inhibits the ATPase activity of P-gp.[3]
-
Elacridar : Elacridar also functions as a dual substrate and inhibitor of both P-gp and BCRP.[9] Its brain distribution is nonlinear and dose-dependent; as the administered dose increases, the efflux transporters become saturated, leading to a significant increase in its brain-to-plasma ratio.[9] Elacridar is generally considered a more potent and balanced inhibitor of both P-gp and BCRP at the BBB compared to tariquidar.[1]
Mechanism of BCRP-mediated efflux and its inhibition at the BBB.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate Tariquidar and Elacridar.
In Vitro BCRP Inhibition Assay (MDCKII Cell Monolayer)
This assay is widely used to determine if a compound is a substrate or inhibitor of BCRP.
-
Cell Culture : Madin-Darby canine kidney (MDCKII) cells stably transfected with the human BCRP gene are cultured on permeable Transwell inserts until a confluent monolayer is formed, mimicking a barrier.[10][11]
-
Pre-incubation : The cell monolayers are washed and pre-incubated with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a defined period (e.g., 30 minutes) at 37°C.[9]
-
Transport Experiment :
-
A known BCRP substrate (e.g., prazosin, mitoxantrone, or a radiolabeled compound) is added to the donor chamber (either apical or basolateral side).[10]
-
The test inhibitor (Tariquidar or Elacridar) is added at various concentrations to both the donor and receiver chambers.
-
The plates are incubated at 37°C for a specific time (e.g., 1-2 hours).
-
-
Sample Analysis : Samples are collected from the receiver chamber at designated time points and the concentration of the substrate is quantified using LC-MS/MS or scintillation counting (for radiolabeled substrates).
-
Data Analysis : The apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical) is calculated. The efflux ratio (ER) is determined by dividing the basolateral-to-apical Papp by the apical-to-basolateral Papp. A significant reduction in the ER in the presence of the inhibitor indicates BCRP inhibition. IC50 values are then calculated.[10]
Workflow for an in vitro BCRP inhibition assay.
In Vivo Brain Microdialysis
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF), providing a direct assessment of BBB penetration.
-
Animal Preparation : A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or cortex) of an anesthetized rodent.[12][13]
-
Probe Insertion : After a recovery period, a microdialysis probe is inserted through the guide cannula.[12]
-
Perfusion : The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[12]
-
Baseline Collection : Dialysate samples are collected at regular intervals to establish a baseline concentration of the analyte of interest (if endogenous) or to ensure the system is stable.[12]
-
Drug Administration : The BCRP substrate is administered systemically (e.g., intravenously or orally). In parallel or as a separate group, the inhibitor (Tariquidar or Elacridar) is co-administered.
-
Sample Collection : Dialysate samples continue to be collected at timed intervals. Blood samples are also taken to determine plasma drug concentrations.[13]
-
Analysis : The concentrations of the substrate in the brain dialysate and plasma are measured by LC-MS/MS.
-
Data Interpretation : The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated to quantify the extent of BBB penetration and the effect of the BCRP inhibitor.[13]
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can quantify the activity of BCRP at the BBB in vivo.
-
Radiotracer : A radiolabeled BCRP substrate (e.g., [11C]tariquidar or (R)-[11C]verapamil) is synthesized.[8][14]
-
Animal/Human Subject Preparation : The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
Baseline Scan : The radiotracer is injected intravenously, and dynamic PET data are acquired over a period of time (e.g., 60-90 minutes). Arterial blood samples are often taken to measure the input function.[15]
-
Inhibitor Administration : In a subsequent scan or in the same session, the inhibitor (Tariquidar or Elacridar) is administered at a specific dose and time before the radiotracer injection.[8]
-
Post-Inhibitor Scan : The PET imaging procedure is repeated.
-
Image Analysis : Dynamic PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest.
-
Kinetic Modeling : The TACs and plasma input function are fitted to a pharmacokinetic model to estimate parameters such as the volume of distribution (VT) or the influx rate constant (K1). A significant increase in these parameters after inhibitor administration indicates BCRP inhibition.[15]
Signaling Pathways
While Tariquidar and Elacridar are known to directly interact with BCRP, the expression and function of BCRP at the BBB are also regulated by various signaling pathways. These pathways can be potential targets for modulating BCRP activity. For instance, signaling through estrogen receptors (ERα and ERβ) has been shown to regulate BCRP expression and activity.[16][17][18] Specifically, activation of ERβ can lead to a long-term decrease in BCRP expression.[17][18] Additionally, inflammatory mediators like TNF-α can modulate BCRP expression, often involving the NF-κB signaling pathway.[17][19] While Tariquidar and Elacridar are not direct modulators of these pathways, understanding this regulatory landscape is crucial for a comprehensive approach to overcoming BCRP-mediated drug resistance at the BBB.
Regulatory pathways of BCRP at the BBB and direct inhibition.
Conclusion and Recommendations
The choice between Tariquidar and Elacridar for inhibiting BCRP at the BBB depends on the specific research question and experimental context.
-
For potent, dual inhibition of both BCRP and P-gp , the evidence suggests that Elacridar is the more effective choice. Its higher potency and more balanced inhibitory profile make it a strong candidate for in vivo studies aiming to maximize the brain penetration of dual P-gp/BCRP substrates.
-
Tariquidar may be suitable for studies aiming to dissect the relative contributions of P-gp and BCRP, due to its concentration-dependent specificity. At lower concentrations, it can be used to selectively inhibit P-gp. However, its action as a BCRP substrate at these concentrations must be considered.
For all applications, it is crucial to carefully consider the dose and administration route, as both inhibitors exhibit complex pharmacokinetics. The detailed experimental protocols provided in this guide should serve as a valuable resource for designing robust and reproducible studies to investigate and overcome BCRP-mediated efflux at the blood-brain barrier.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel PET protocol for visualization of breast cancer resistance protein function at the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro inhibition experiments for BCRP [bio-protocol.org]
- 11. Substrate-dependent breast cancer resistance protein (Bcrp1/Abcg2)-mediated interactions: consideration of multiple binding sites in in vitro assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uva.theopenscholar.com [uva.theopenscholar.com]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in PET Imaging of P-Glycoprotein Function at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative vulnerability of PET radioligands to partial inhibition of P-glycoprotein at the blood-brain barrier: A criterion of choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of ABC Transporters at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BCRP at the blood-brain barrier: genomic regulation by 17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Elacridar's Efficacy in Overcoming Multidrug Resistance Across Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Elacridar's effects on various cancer cell lines. Elacridar (also known as GF120918 or GG918) is a potent, third-generation inhibitor designed to counteract multidrug resistance (MDR), a significant obstacle in cancer chemotherapy.[1][2] By summarizing key experimental data, detailing methodologies, and visualizing its mechanism, this document serves as a valuable resource for oncology research and drug development.
Mechanism of Action
Multidrug resistance in cancer is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] These membrane proteins function as ATP-dependent efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[5]
Elacridar functions as a dual inhibitor of both P-gp and BCRP.[3][4] It non-competitively binds to these transporters, inhibiting their function and restoring the ability of anticancer drugs to accumulate within the cancer cells, ultimately leading to apoptosis.[5][6]
Figure 1: Mechanism of Elacridar in reversing multidrug resistance.
Comparative Efficacy of Elacridar in Cancer Cell Lines
The effectiveness of Elacridar in re-sensitizing cancer cells to chemotherapy has been demonstrated across various cancer types. The following tables summarize the quantitative data from key studies.
Table 1: Ovarian Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | Elacridar Conc. | IC50 without Elacridar (ng/mL) | IC50 with Elacridar (ng/mL) | Fold Reversal of Resistance |
| A2780PR1 (Paclitaxel-Resistant) | Paclitaxel | 0.1 µM | 755 | 4.66 | 162-fold[1] |
| A2780PR2 (Paclitaxel-Resistant) | Paclitaxel | 0.1 µM | >1000 | 2.52 | >397-fold[1] |
| A2780PR1 (Paclitaxel-Resistant) | Doxorubicin | 0.1 µM | 2033 | 44.4 | 46-fold[1] |
| A2780PR2 (Paclitaxel-Resistant) | Doxorubicin | 0.1 µM | 6292 | 67.8 | 93-fold[1] |
| A2780TR1 (Topotecan-Resistant) | Topotecan | 0.1 µM | 204.68 | 18.81 | 10.9-fold[3] |
| A2780TR2 (Topotecan-Resistant) | Topotecan | 0.1 µM | 132.00 | 19.11 | 6.9-fold[3] |
| A2780PR1 / A2780PR2 | Cisplatin | 0.1 / 1 µM | ~6000-9000 | No significant change | N/A[1] |
Note: Elacridar did not re-sensitize ovarian cancer cells to Cisplatin, which is not a primary substrate for P-gp or BCRP.[1][3]
Table 2: Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Chemotherapeutic Agent | Elacridar Conc. | IC50 without Elacridar (nM) | IC50 with Elacridar (nM) |
| H1299-DR (Docetaxel-Resistant) | Docetaxel | 0.25 µg/mL | >1000 | 9.4[6] |
| HCC827-DR (Docetaxel-Resistant) | Docetaxel | 0.25 µg/mL | >1000 | 12.0[6] |
| HCC4006-DR (Docetaxel-Resistant) | Docetaxel | 0.25 µg/mL | >1000 | 11.0[6] |
Table 3: Other Cancer Cell Lines
| Cancer Type | Cell Line | Key Finding |
| Breast Cancer | MCF-7/ADR | Elacridar significantly increased the intracellular accumulation of Rhodamine 123 (a P-gp substrate).[7] |
| Prostate Cancer | DU145-DTXR, PC-3-DTXR | Pharmacological inhibition of ABCB1 with 50 nM Elacridar completely re-sensitized docetaxel-resistant cells.[8] |
| Leukemia | Resistant Leukemic Cell Line | Elacridar treatment resulted in sensitization to daunorubicin and mitoxantrone.[1] |
| Hepatoblastoma | P-gp Expressing Cell Line | Elacridar increased cellular response to doxorubicin.[1] |
| Renal Cancer | 786-O, Caki-1 | Elacridar decreased P-gp expression in 786-O cells and increased ABCG2 expression in Caki-1 cells.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate Elacridar's effects.
Figure 2: General experimental workflow for assessing Elacridar's efficacy.
Cell Viability (MTT) Assay
This assay assesses cell metabolic activity as an indicator of cell viability following treatment.[10]
-
Principle : Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]
-
Protocol :
-
Cell Seeding : Seed cells (e.g., 2x10³ to 5x10³ cells/well) in a 96-well plate and incubate overnight.[6]
-
Treatment : Treat cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed concentration of Elacridar (e.g., 0.1 µM or 1 µM).[1] Include control wells with vehicle (e.g., DMSO) only.[12]
-
Incubation : Incubate the plates for 72 hours at 37°C.[1][6]
-
MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization : Aspirate the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11][12]
-
Measurement : Read the absorbance on a microplate reader at a wavelength of 540-590 nm.[11][12]
-
Analysis : Calculate the drug concentration that inhibits cell growth by 50% (IC50) from the dose-response curves.
-
P-gp/BCRP Activity Assay (Flow Cytometry)
This assay measures the efflux pump activity by quantifying the intracellular accumulation of a fluorescent substrate.
-
Principle : P-gp and BCRP actively pump out fluorescent substrates like Rhodamine 123 or Hoechst 33342. Inhibition of these pumps by Elacridar leads to increased intracellular fluorescence, which can be measured by flow cytometry.[1][13]
-
Protocol :
-
Cell Preparation : Harvest and wash the cancer cells.
-
Inhibitor Incubation : Pre-incubate cells with Elacridar (e.g., 50 nM) or a vehicle control for approximately 30-60 minutes.[8]
-
Substrate Addition : Add a fluorescent substrate (e.g., Rhodamine 123) to the cell suspension and incubate for another 30-60 minutes.[8]
-
Efflux Period : Wash the cells to remove the extracellular substrate and incubate them in a substrate-free medium for a defined period (e.g., 60 minutes) to allow for efflux.[8]
-
Data Acquisition : Analyze the mean fluorescence intensity of the cell population using a flow cytometer.
-
Analysis : Compare the fluorescence of Elacridar-treated cells to control cells. Higher fluorescence in the treated group indicates inhibition of efflux pump activity.
-
Western Blot for P-gp/BCRP Expression
This technique is used to detect and quantify the expression levels of P-gp and BCRP proteins.[6]
-
Principle : Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against P-gp or BCRP, followed by a secondary antibody conjugated to a detection molecule.
-
Protocol :
-
Protein Extraction : Lyse the cells using a suitable buffer (e.g., RIPA buffer) to extract total cellular proteins.[6]
-
Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to P-gp (ABCB1) or BCRP (ABCG2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[13]
-
References
- 1. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models [mdpi.com]
- 2. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of P-gp Inhibitor Generations: From Broad-Spectrum Blockers to Targeted Modulators
For researchers, scientists, and drug development professionals, understanding the evolution and comparative efficacy of P-glycoprotein (P-gp) inhibitors is crucial for overcoming multidrug resistance (MDR) in cancer therapy and improving drug delivery to sanctuary sites like the brain. This guide provides an objective comparison of first, second, and third-generation P-gp inhibitors, supported by experimental data and detailed methodologies.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, acts as a cellular efflux pump, expelling a wide array of xenobiotics, including many chemotherapeutic agents. This action reduces intracellular drug concentrations, leading to MDR. The development of P-gp inhibitors aims to counteract this mechanism and restore the efficacy of anticancer drugs.
Generational Comparison of P-gp Inhibitors
The development of P-gp inhibitors has progressed through three distinct generations, each characterized by improvements in potency, specificity, and toxicity profiles.
First-Generation P-gp Inhibitors: These were often existing drugs repurposed due to their incidental P-gp inhibitory activity. While they demonstrated the feasibility of reversing MDR, their clinical utility was hampered by low affinity for P-gp, requiring high doses that resulted in significant off-target toxicity.[1] Examples include the calcium channel blocker verapamil and the immunosuppressant cyclosporine A.[2]
Second-Generation P-gp Inhibitors: Developed through the structural modification of first-generation agents, this group exhibited improved potency and selectivity for P-gp.[2] A notable example is valspodar (PSC-833), a non-immunosuppressive derivative of cyclosporine A. However, many second-generation inhibitors still suffered from interactions with other drug transporters and metabolic enzymes like cytochrome P450 3A4 (CYP3A4), leading to complex and unpredictable pharmacokinetic interactions.[1]
Third-Generation P-gp Inhibitors: These compounds were specifically designed for high-affinity and selective P-gp inhibition, with reduced off-target effects.[1] Tariquidar, zosuquidar, and elacridar are prominent examples. They exhibit nanomolar potency and have been extensively studied in clinical trials. Despite their enhanced pharmacological profiles, they have yet to achieve widespread clinical success, highlighting the complexities of overcoming MDR in patients.
Quantitative Comparison of P-gp Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative P-gp inhibitors from each generation. It is important to note that IC50 values can vary depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay conditions.
| Generation | Inhibitor | IC50 (nM) | Assay System/Substrate |
| First | Verapamil | 29 - 63,000 | Various cell lines and substrates[3][4][5] |
| Second | Valspodar (PSC-833) | 10 - 100 | MDCK-MDR1 cells with loperamide substrate[6][7] |
| Third | Tariquidar (XR9576) | 43 - 487 | P-gp ATPase assay; CHrB30 cells[8][9] |
| Third | Zosuquidar (LY335979) | 1.2 - 59 | HL60/VCR cells; P-gp binding assay (Ki)[10][11] |
| Third | Elacridar (GF120918) | 50 - 160 | MCF7R cells with rhodamine 123; P-gp labeling with [3H]azidopine[5][12] |
Key Experimental Protocols
The evaluation of P-gp inhibitors relies on a variety of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for three key experiments.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibitors can be identified by their ability to modulate this activity.
Principle: P-gp exhibits a basal level of ATP hydrolysis that is stimulated in the presence of its substrates. P-gp inhibitors can either inhibit this ATPase activity or, in some cases, stimulate it at low concentrations and inhibit it at higher concentrations. The amount of ATP consumed is quantified, typically using a luminescence-based ATP detection reagent.[13]
Methodology:
-
Preparation of Reagents: Prepare P-gp-containing membrane vesicles, a test compound dilution series, a positive control inhibitor (e.g., sodium orthovanadate), a positive control substrate/stimulator (e.g., verapamil), and an ATP detection reagent (e.g., Pgp-Glo™ Assay System).[13]
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include wells for basal activity (no compound) and positive controls.
-
Initiation of Reaction: Add MgATP to all wells to start the ATPase reaction. Incubate at 37°C for a defined period (e.g., 20-40 minutes).[14]
-
ATP Detection: Stop the reaction and add the ATP detection reagent. This reagent typically contains luciferase and luciferin, which produce light in an ATP-dependent manner.
-
Measurement: Measure the luminescence using a luminometer. A decrease in luminescence compared to the basal level indicates ATP consumption and thus P-gp activity.
-
Data Analysis: Calculate the change in relative light units (RLU) to determine the percent inhibition or stimulation of P-gp ATPase activity by the test compound. Plot the results against the compound concentration to determine the IC50 value.[13]
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.
Principle: P-gp actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of Rhodamine 123 inside the cells, which can be quantified by fluorescence.[15]
Methodology:
-
Cell Culture: Culture a P-gp-overexpressing cell line (e.g., MDCKII-MDR1, MCF7/ADR) and a parental control cell line in appropriate culture medium.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or a positive control inhibitor (e.g., verapamil) for a specified time (e.g., 30-60 minutes).
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for a further period (e.g., 30-60 minutes) to allow for cellular uptake.[16]
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.[15]
-
Efflux Period: Add fresh, pre-warmed medium (with or without the test compound) and incubate at 37°C for a defined efflux period (e.g., 1-2 hours).[15]
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~529 nm).
-
Data Analysis: Normalize the fluorescence values to the protein content in each well. Calculate the percent inhibition of Rhodamine 123 efflux and determine the IC50 value of the test compound.
Cytotoxicity Assay
This assay is essential to determine the intrinsic toxicity of the P-gp inhibitors and to assess their ability to sensitize MDR cancer cells to chemotherapeutic agents.
Principle: The assay measures the viability of cells after treatment with the P-gp inhibitor alone or in combination with a chemotherapeutic drug. A reduction in cell viability indicates a cytotoxic or chemosensitizing effect.
Methodology:
-
Cell Plating: Seed MDR and non-MDR cancer cells in 96-well plates and allow them to attach.
-
Treatment: Treat the cells with a dilution series of the P-gp inhibitor alone, a chemotherapeutic agent alone, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the cells for a period that allows for cytotoxic effects to manifest (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each treatment condition. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of the P-gp inhibitor indicates successful chemosensitization.[17]
Signaling Pathways and Experimental Workflows
The expression and activity of P-gp are regulated by complex signaling networks within the cell. Understanding these pathways can reveal novel targets for overcoming MDR. Furthermore, a clear experimental workflow is essential for the systematic evaluation of P-gp inhibitors.
Evolution of P-gp Inhibitors
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verapamil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 2.7. P-gp ATPase assay [bio-protocol.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Elacridar-Induced Chemosensitization: A Comparative Guide
This guide provides an objective comparison of Elacridar's performance in sensitizing multidrug-resistant (MDR) tumors to chemotherapy in vivo. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Introduction to Elacridar and Multidrug Resistance
Multidrug resistance is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2] These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration and efficacy.[2]
Elacridar (GF120918) is a potent, third-generation, dual inhibitor of both P-gp and BCRP.[3][4] By blocking these efflux pumps, Elacridar aims to restore and enhance the sensitivity of resistant tumors to various anticancer drugs.[5][6] Its ability to increase the bioavailability and tissue penetration of co-administered drugs has been extensively evaluated in numerous preclinical in vivo studies.[3][7]
Mechanism of Elacridar-Induced Chemosensitization
Elacridar functions by non-competitively inhibiting the ATPase activity of P-gp and BCRP, which is essential for the energy-dependent efflux of substrates.[5][8] This inhibition leads to the intracellular accumulation of chemotherapeutic drugs that are substrates of these transporters, thereby restoring their cytotoxic effects on resistant cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
Assessing the Specificity of Elacridar for P-gp Over Other Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, or ABCB1). Its ability to reverse P-gp-mediated multidrug resistance (MDR) in cancer and enhance the brain penetration of P-gp substrate drugs has been extensively studied. However, a critical aspect for its utility in research and clinical development is its specificity. This guide provides a comparative assessment of Elacridar's inhibitory potency against P-gp and other clinically relevant ABC transporters, namely Breast Cancer Resistance Protein (BCRP or ABCG2) and Multidrug Resistance-Associated Proteins (MRPs), based on available experimental data.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Elacridar against P-gp, BCRP, and MRP1. It is important to note that these values are compiled from different studies using various experimental systems, which can contribute to variability. A direct head-to-head comparison in a single study using the same methodology would provide the most definitive assessment of specificity.
| Transporter | Substrate/Assay Method | Cell Line/System | Elacridar IC50 | Reference |
| P-glycoprotein (P-gp, ABCB1) | [3H]azidopine binding | - | 0.16 µM (160 nM) | [1] |
| Docetaxel sensitivity | H1299-DR | Markedly recovered sensitivity at 0.25 µg/ml (~0.44 µM) | [2] | |
| Breast Cancer Resistance Protein (BCRP, ABCG2) | Mitoxantrone transport | BCRP-overexpressing cell line | 250 nM | [3] |
| Sulfasalazine-stimulated ATPase activity | - | 252.2 nM | [4] | |
| Mitoxantrone efflux | MCF7/Topo cells | 250 nM | [4] | |
| Hoechst 33342 accumulation | MCF7/Topo cells | 127 nM | [4] | |
| Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) | - | - | No significant inhibition reported | [3][5] |
Key Observations:
-
Elacridar is a potent inhibitor of both P-gp and BCRP, with IC50 values generally in the low to mid-nanomolar range.
-
The reported IC50 values for P-gp and BCRP are comparable, suggesting that Elacridar is a dual P-gp/BCRP inhibitor.[6][7]
-
Available literature indicates that Elacridar does not significantly inhibit MRP1.[3][5] This suggests a degree of specificity for P-gp and BCRP over this particular MRP family member.
Experimental Protocols
The determination of IC50 values for transporter inhibitors like Elacridar relies on well-defined in vitro assays. Below are detailed methodologies for the key experiments cited.
P-glycoprotein (P-gp, ABCB1) Inhibition Assay
A common method to assess P-gp inhibition is through competitive binding assays or by measuring the reversal of resistance to a P-gp substrate.
1. Photoaffinity Labeling with [3H]azidopine:
-
Principle: This assay measures the ability of a test compound to compete with the photo-reactive P-gp substrate, [3H]azidopine, for binding to the transporter.
-
Methodology:
-
Cell membranes expressing high levels of P-gp are prepared.
-
Aliquots of the membrane suspension are incubated with varying concentrations of Elacridar.
-
A fixed concentration of [3H]azidopine is added to each reaction.
-
The mixture is incubated to allow for competitive binding.
-
The samples are exposed to UV light to covalently cross-link the bound [3H]azidopine to P-gp.
-
The proteins are separated by SDS-PAGE, and the amount of radioactivity incorporated into the P-gp band is quantified.
-
The IC50 value is calculated as the concentration of Elacridar that reduces the specific [3H]azidopine binding by 50%.[1]
-
2. Chemosensitivity Assay:
-
Principle: This functional assay measures the ability of an inhibitor to restore the cytotoxic effect of a P-gp substrate in cells overexpressing the transporter.
-
Methodology:
-
P-gp overexpressing cells (e.g., docetaxel-resistant H1299-DR) and their parental sensitive counterparts are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of a cytotoxic P-gp substrate (e.g., docetaxel) in the presence or absence of a fixed concentration of Elacridar.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as the MTS assay.
-
The IC50 of the cytotoxic drug is determined, and the reversal of resistance is quantified by the fold-change in IC50 in the presence of Elacridar.[2]
-
Breast Cancer Resistance Protein (BCRP, ABCG2) Inhibition Assay
BCRP inhibition is typically measured using fluorescent substrate efflux assays.
1. Mitoxantrone or Hoechst 33342 Efflux Assay:
-
Principle: This assay measures the intracellular accumulation of a fluorescent BCRP substrate (mitoxantrone or Hoechst 33342) in cells overexpressing BCRP. Inhibition of BCRP leads to increased intracellular fluorescence.
-
Methodology:
-
Cells overexpressing BCRP (e.g., MDCKII-BCRP or MCF7/Topo) are plated.
-
The cells are incubated with a fluorescent BCRP substrate (e.g., mitoxantrone or Hoechst 33342) in the presence of varying concentrations of Elacridar.
-
After incubation, the cells are washed, and the intracellular fluorescence is measured using a plate reader or flow cytometer.
-
The IC50 value is the concentration of Elacridar that results in a 50% increase in the intracellular fluorescence of the substrate.[3][4]
-
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) Inhibition Assay
A common method for assessing MRP1 inhibition involves the use of a fluorescent substrate.
1. Calcein AM Efflux Assay:
-
Principle: Calcein AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeable calcein. Calcein is a substrate for MRP1, and its efflux is inhibited in the presence of an MRP1 inhibitor, leading to increased intracellular fluorescence.
-
Methodology:
-
Cells overexpressing MRP1 (e.g., H69AR) are used.
-
The cells are incubated with Calcein AM in the presence of various concentrations of the test compound (Elacridar).
-
The intracellular fluorescence of calcein is measured over time using a fluorescence plate reader.
-
The rate of calcein efflux is calculated, and the IC50 is the concentration of the inhibitor that reduces the efflux by 50%.[5]
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes described, the following diagrams illustrate a typical experimental workflow for assessing transporter inhibition and the mechanism of action of Elacridar.
Caption: General workflow for an in vitro transporter inhibition assay.
Caption: Elacridar inhibits P-gp/BCRP, blocking drug efflux.
Conclusion
Based on the available data, Elacridar is a potent dual inhibitor of P-gp and BCRP, exhibiting comparable inhibitory activity against both transporters in the nanomolar range. Its lack of significant activity against MRP1 suggests a degree of specificity. This profile makes Elacridar a valuable tool for in vitro and in vivo studies aimed at investigating the combined role of P-gp and BCRP in drug disposition and resistance. However, for applications where specific inhibition of P-gp is desired without affecting BCRP, the dual activity of Elacridar should be carefully considered in the experimental design and interpretation of results. Researchers should always reference the specific experimental context when comparing inhibitory potencies, as IC50 values can be influenced by the cell lines, substrates, and assay conditions used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elacridar | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Control Experiments with Elacridar
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of control experiments for in vivo studies involving Elacridar, a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This document outlines experimental designs, presents comparative data with alternative inhibitors, and offers detailed protocols to ensure the robust evaluation of drug candidates affected by these critical efflux transporters.
Elacridar is a third-generation, dual P-gp/BCRP inhibitor widely used in preclinical in vivo studies to investigate the impact of these transporters on drug disposition and efficacy. By inhibiting P-gp and BCRP, Elacridar can significantly alter the pharmacokinetics of substrate drugs, leading to increased plasma concentrations and enhanced distribution to tissues such as the brain. Properly designed control experiments are paramount to accurately interpret the effects of Elacridar and to distinguish P-gp/BCRP-mediated effects from other biological phenomena.
Comparative Performance of Elacridar and Alternatives
Elacridar's potency and dual-inhibitor profile make it a valuable tool. However, understanding its performance relative to other inhibitors is crucial for selecting the appropriate compound for a given study. The following tables summarize quantitative data from in vivo studies, comparing the effects of Elacridar and other P-gp/BCRP inhibitors on the pharmacokinetics of various substrate drugs.
| Inhibitor | Substrate Drug | Animal Model | Key Pharmacokinetic Change | Fold Increase in Brain/Plasma Ratio |
| Elacridar | Quinidine | Mouse | Increased Brain-to-Plasma (B/P) Ratio | 38-fold[1] |
| Elacridar | Digoxin | Mouse | Increased B/P Ratio | 4-fold[1] |
| Elacridar | Talinolol | Mouse | Increased B/P Ratio | 2-fold[1] |
| Elacridar | Quinidine | Rat | Increased B/P Ratio | 70-fold[1] |
| Tariquidar | (R)-[11C]verapamil | Rat | Increased Brain Distribution | Approx. 11-fold (at max effective dose) |
| Elacridar | (R)-[11C]verapamil | Rat | Increased Brain Distribution | Approx. 11-fold (at max effective dose) |
| Valspodar | Paclitaxel | Nude Mice | Increased Brain Concentration | 6 to 8-fold[2] |
| Elacridar | Paclitaxel | Nude Mice | Increased Brain Concentration | 2.5 to 7-fold[2] |
| Tariquidar | Paclitaxel | Nude Mice | Increased Brain Concentration | 2.5 to 7-fold[2] |
| Inhibitor | Potency (ED50 in rats for increasing (R)-[11C]verapamil brain distribution) |
| Elacridar | 1.2 ± 0.1 mg/kg |
| Tariquidar | 3.0 ± 0.2 mg/kg |
Essential Control Groups for In Vivo Studies with Elacridar
To ensure the validity and interpretability of in vivo studies involving Elacridar, the inclusion of appropriate control groups is critical.
-
Vehicle Control Group: This group receives the vehicle (the solvent used to dissolve the test compound and Elacridar) alone. This accounts for any physiological effects of the vehicle itself.
-
Test Compound (Substrate) Alone Group: This group receives only the P-gp/BCRP substrate drug. This establishes the baseline pharmacokinetics of the substrate in the absence of an inhibitor.
-
Elacridar Alone Group: This group receives only Elacridar. This is important for understanding the pharmacokinetics of Elacridar itself and to ensure it does not interfere with the analytical methods for the substrate drug.
-
Negative Control Substrate Group: This group involves the co-administration of Elacridar with a compound that is known not to be a substrate for P-gp or BCRP (e.g., atenolol).[1] This helps to demonstrate the specificity of Elacridar's effect on P-gp/BCRP substrates.
-
Positive Control Inhibitor Group (Optional but Recommended): In comparative studies, a group treated with a well-characterized alternative P-gp/BCRP inhibitor (e.g., tariquidar, valspodar) can provide valuable context for Elacridar's performance.
Experimental Protocols
The following are generalized protocols for in vivo studies designed to assess the effect of Elacridar on the pharmacokinetics of a P-gp/BCRP substrate.
Protocol 1: Murine Model for Assessing Brain Penetration
-
Animal Model: Male CD-1 or FVB mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Vehicle Control
-
Substrate Drug Alone (e.g., Quinidine at 5 mg/kg)
-
Elacridar (5 mg/kg, IV) + Substrate Drug (e.g., Quinidine at 5 mg/kg, IV)
-
Negative Control: Elacridar (5 mg/kg, IV) + Non-Substrate Drug (e.g., Atenolol at 5 mg/kg, IV)
-
-
Procedure:
-
Administer Elacridar (or vehicle) via tail vein injection.
-
After a pre-treatment period (typically 30 minutes), administer the substrate or non-substrate drug via tail vein injection.[1]
-
Collect blood samples via cardiac puncture at various time points (e.g., 1, 3, 5, and 7 hours post-substrate administration) into heparinized tubes.[1]
-
Immediately following blood collection, perfuse the mice with saline and collect the brains.
-
Process plasma and brain tissue for analysis. Brains are typically homogenized.
-
-
Analysis: Determine the concentrations of the substrate drug in plasma and brain homogenates using a validated analytical method such as LC-MS/MS. Calculate pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the area under the curve (AUC).
Protocol 2: Rat Model for Assessing Oral Bioavailability
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: As described for the murine model.
-
Groups:
-
Vehicle Control
-
Substrate Drug Alone (orally)
-
Elacridar (orally) + Substrate Drug (orally)
-
-
Procedure:
-
Administer Elacridar (or vehicle) orally via gavage.
-
After a pre-treatment period (e.g., 1 hour), administer the substrate drug orally via gavage.
-
Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
-
Analysis: Determine the plasma concentrations of the substrate drug by LC-MS/MS and calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to assess changes in oral bioavailability.
Visualizing Mechanisms and Workflows
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: Mechanism of Elacridar Inhibition of P-gp/BCRP.
Caption: In Vivo Experimental Workflow with Elacridar.
References
Elacridar in Focus: A Comparative Review of Third-Generation P-glycoprotein Modulators
A deep dive into the experimental data and mechanisms of action of Elacridar and its contemporaries in overcoming multidrug resistance, providing researchers with a comprehensive guide to selecting and applying these critical research tools.
In the ongoing battle against multidrug resistance (MDR) in cancer therapy and to improve drug delivery to sanctuary sites like the brain, third-generation P-glycoprotein (P-gp, or ABCB1) inhibitors have emerged as pivotal tools. Among these, Elacridar (GF120918) has distinguished itself as a potent and specific modulator. This guide provides a comparative analysis of Elacridar with other notable third-generation P-gp inhibitors, including Tariquidar, Zosuquidar, and Laniquidar, supported by experimental data and detailed methodologies to aid researchers in drug development and preclinical studies.
Mechanism of Action: Beyond Simple Competition
Unlike first-generation MDR modulators, which were often repurposed drugs with significant off-target effects, and second-generation agents that still suffered from toxicity and unpredictable pharmacokinetics, third-generation inhibitors were specifically designed for high potency and specificity for P-gp.[1][2][3]
Elacridar, a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), functions by non-competitively binding to the transporter and modulating its ATPase activity, which is essential for the energy-dependent efflux of substrates.[1][4] This inhibition of ATP hydrolysis effectively blocks the pump's function, leading to increased intracellular concentrations of co-administered therapeutic agents that are P-gp substrates.[1] This mechanism allows for the re-sensitization of resistant cancer cells and enhances the penetration of drugs across physiological barriers like the blood-brain barrier (BBB).[1][5] Other third-generation inhibitors, such as Tariquidar, also act as ATPase inhibitors, while Zosuquidar is thought to directly block the substrate-binding pocket of the transporter.[1][4]
Comparative Performance: A Data-Driven Overview
The efficacy of MDR modulators can be quantified through various in vitro and in vivo parameters. The following tables summarize key comparative data for Elacridar and other third-generation inhibitors based on published literature.
In Vitro Potency: Inhibition of P-gp Function
The half-maximal inhibitory concentration (IC50) is a critical measure of a modulator's potency in vitro. These values are often determined using assays that measure the accumulation of a fluorescent P-gp substrate (like rhodamine 123 or calcein-AM) in P-gp-overexpressing cells or by assessing the inhibition of P-gp's ATPase activity.
| Modulator | Assay Type | Cell Line/System | P-gp Substrate | IC50 (nM) | Reference |
| Elacridar | Calcein-AM Efflux | U118-MG Glioblastoma | Calcein-AM | 193 | [6] |
| Tariquidar | Calcein-AM Efflux | U118-MG Glioblastoma | Calcein-AM | 223 | [6] |
| Valspodar | Calcein-AM Efflux | U118-MG Glioblastoma | Calcein-AM | 2640 | [6] |
| Elacridar | [3H]azidopine labeling | Caki-1/ACHN cells | [3H]azidopine | 160 | [7] |
Note: IC50 values can vary depending on the specific cell line, P-gp substrate, and assay conditions used.
In Vivo Efficacy: Overcoming the Blood-Brain Barrier
A significant application of P-gp inhibitors is to increase the brain penetration of therapeutic agents. This is often assessed by measuring the brain-to-plasma concentration ratio of a P-gp substrate in the presence and absence of the modulator.
| Modulator | Animal Model | P-gp Substrate | Dose of Modulator | Fold Increase in Brain Distribution | Reference |
| Elacridar | Rat | (R)-[11C]verapamil | ED50: 1.2 mg/kg | Up to 11-fold | [8][9] |
| Tariquidar | Rat | (R)-[11C]verapamil | ED50: 3.0 mg/kg | Up to 11-fold | [8][9] |
| Elacridar | Nude Mice | Paclitaxel | 50 mg/kg p.o. | ~5-fold | [6][10] |
| Tariquidar | Nude Mice | Paclitaxel | 50 mg/kg p.o. | ~5-fold | [6][10] |
| Elacridar | Wild-type Mice | Sunitinib | 100 mg/kg p.o. | 12-fold | [5] |
Studies have shown that Elacridar is approximately three times more potent than Tariquidar in increasing the brain distribution of the P-gp substrate (R)-[11C]verapamil in rats.[8][9] Furthermore, Elacridar has been demonstrated to be a more potent inhibitor of both Abcb1a/b and Abcg2 at the BBB compared to Tariquidar in rodent models.[11][12] Complete inhibition of Abcb1 by Elacridar was achieved at a plasma concentration of about 1.0 μM, whereas a much higher concentration (>4 μM) of Tariquidar was required.[12]
Experimental Protocols: A Guide to Key Assays
Reproducible and reliable experimental data are the cornerstone of scientific research. Below are detailed methodologies for key in vitro assays used to characterize and compare MDR modulators.
P-gp ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is directly linked to its transport function.
Principle: ABC transporters like P-gp utilize the energy from ATP hydrolysis to efflux substrates. The amount of inorganic phosphate (Pi) released is proportional to the transporter's activity and can be measured colorimetrically. The P-gp-specific ATPase activity is determined as the portion of total ATPase activity that is sensitive to inhibition by sodium orthovanadate (Na3VO4).[13]
Methodology:
-
Membrane Preparation: Use purified membrane vesicles from insect or mammalian cells overexpressing human P-gp (MDR1).[13]
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound at various concentrations, and a known P-gp substrate (activator, e.g., verapamil) in an appropriate assay buffer.[14]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 40 minutes).[14]
-
Termination and Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the Pgp-Glo™ Assay, which uses a luciferase-based ATP detection reagent.[13][14]
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity. Determine the concentration of the test compound that causes 50% inhibition (IC50) or stimulation (EC50) of ATPase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS | Semantic Scholar [semanticscholar.org]
- 12. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Elacridar Hydrochloride
Essential safety and logistical information for the proper handling and disposal of Elacridar Hydrochloride, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides detailed procedural instructions for the use of this compound, a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and a summary of safety protocols
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE and other crucial safety information for handling this compound.
| CATEGORY | SPECIFICATION | SOURCE |
| Eye Protection | Safety goggles with side-shields. | [1][2] |
| Hand Protection | Protective gloves. | [1][2] |
| Skin and Body Protection | Impervious clothing. | [1][2] |
| Respiratory Protection | A suitable respirator should be used, especially when there is a risk of generating airborne powder or aerosols. A fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended in such situations. | [1][2][3] |
| Engineering Controls | Use only in areas with adequate exhaust ventilation. An accessible safety shower and eye wash station must be available. | [1][2] |
Operational Plan for Safe Handling
Following a systematic workflow is essential for minimizing risks associated with this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed.[1][2] Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][2] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Preparation and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.
-
PPE: Before handling, don all required personal protective equipment as detailed in the table above.
-
Avoid Dust and Aerosol Formation: Take care to avoid the formation of dust and aerosols during weighing and dissolution.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[1][2]
Disposal Plan
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and unused product, in a designated and properly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1] This may involve incineration in a licensed hazardous waste disposal plant.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
